(S)-2-Aminonon-8-enoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminonon-8-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSSWRWDBZUFC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586518 | |
| Record name | (2S)-2-Aminonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924307-76-6 | |
| Record name | (2S)-2-Aminonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Bifunctional Building Block for Advanced Drug Discovery
Introduction: The Strategic Value of Bifunctional Unnatural Amino Acids
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with enhanced therapeutic properties is relentless. Unnatural amino acids (UAAs) have emerged as powerful tools to transcend the limitations of the canonical 20 amino acids, enabling the synthesis of peptides and peptidomimetics with improved stability, target selectivity, and unique functionalities. (S)-2-Aminonon-8-enoic acid stands out as a particularly intriguing UAA due to its bifunctional nature. It possesses both a primary amine and a terminal alkene, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a chiral non-proteinogenic amino acid characterized by a nine-carbon chain with a primary amine at the alpha-position (C2) and a terminal double bond between C8 and C9. The (S)-stereochemistry at the alpha-carbon is a key feature for its use in creating biologically active molecules that can mimic or interact with natural peptide systems.
| Property | Value | Source |
| Chemical Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number | 924307-76-6 | |
| Appearance | White solid (predicted) | General knowledge |
| Boiling Point | 303 °C at 760 mmHg (predicted) | General chemical databases |
| Density | 1.002 g/cm³ (predicted) | General chemical databases |
| Solubility | Expected to be soluble in water and polar organic solvents. | General amino acid properties |
Synthesis of this compound
A practical and highly enantioselective synthesis of this compound has been developed, which is crucial for its availability in research and development. A notable one-pot process utilizes an enzymatic reductive amination as the key step to install the chiral amine.
Synthetic Scheme Overview
The synthesis begins with a Grignard reaction, followed by an enzymatic reductive amination to set the stereocenter, and concludes with a protection step to yield the iso-Boc protected amino acid, which can then be deprotected.
(S)-2-Aminonon-8-enoic acid structural formula
An In-depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Versatile Building Block for Modern Drug Discovery
Introduction
In the landscape of modern pharmaceutical development and chemical biology, the strategic use of non-proteinogenic, or "unnatural," amino acids has become a cornerstone of innovation. These unique molecular entities serve as powerful tools to modulate the pharmacological profiles of peptide-based therapeutics, act as chiral scaffolds for complex molecule synthesis, and function as precision probes for exploring biological systems.[1] Among this diverse class of compounds, this compound emerges as a particularly noteworthy building block, distinguished by its unique combination of an α-amino acid core, defined (S)-stereochemistry, a flexible aliphatic spacer, and a chemically addressable terminal alkene.
The incorporation of unnatural amino acids into peptide structures can confer significant advantages, including enhanced metabolic stability, constrained and predictable conformations, and improved potency.[1] The versatility of these building blocks has propelled their use in cutting-edge applications, from peptide-based pharmaceuticals to the site-specific construction of antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the structural properties, plausible enantioselective synthetic strategies, and high-value applications of this compound.
Part 1: Molecular Profile and Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in research and development. This section delineates the structural and physicochemical attributes of this compound.
Structural Formula and Stereochemistry
This compound is a chiral α-amino acid. Its structure is defined by a nine-carbon backbone featuring a carboxylic acid and an amine group attached to the alpha-carbon (C2). The stereochemistry at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules. A terminal double bond is located between C8 and C9, providing a key functional handle for subsequent chemical modifications.
Caption: 2D Structural Formula of this compound.
Physicochemical Data Summary
The key identifiers and computed properties of this compound are summarized below. These parameters are critical for database searches, regulatory documentation, and computational modeling of its behavior.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-aminonon-8-enoic acid | [2] |
| CAS Number | 924307-76-6 | [3][4][5] |
| Molecular Formula | C₉H₁₇NO₂ | [3][4] |
| Molecular Weight | 171.24 g/mol | [4][6] |
| Canonical SMILES | C=CCCCCCC(C(=O)O)N | [6] |
| InChI | 1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | [5] |
| InChIKey | LKMSSWRWDBZUFC-QMMMGPOBSA-N | [5] |
| MDL Number | MFCD11977264 | [3][4][5] |
| PubChem CID | 16655537 | [2][3] |
Part 2: Synthesis and Characterization Strategies
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. For this compound, the key disconnection is at the Cα-Cβ bond, separating the chiral amino acid core from the C7 alkenyl side chain. This suggests a strategy involving the alkylation of a chiral glycine enolate equivalent with a suitable C7 electrophile.
References
(S)-2-Aminonon-8-enoic acid molecular weight
An In-depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Strategic Building Block for Advanced Drug Development
Abstract
This compound is a non-canonical amino acid (ncAA) of significant interest in contemporary medicinal chemistry and drug development. Characterized by an (S)-alpha-amino group, a seven-carbon aliphatic side chain, and a terminal alkene, this molecule serves as a versatile synthetic building block. Its molecular weight is 171.24 g/mol .[1][2][3] The strategic placement of the terminal double bond makes it an ideal substrate for bio-orthogonal reactions, most notably olefin metathesis, enabling the synthesis of conformationally constrained or "stapled" peptides. Such peptides often exhibit enhanced proteolytic stability, cell permeability, and binding affinity to their biological targets compared to their linear counterparts. This guide provides an in-depth analysis of the physicochemical properties of this compound, outlines a representative synthetic protocol, details its application in a complete workflow for stapled peptide synthesis, and discusses its broader implications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Identification
Precise characterization is the foundation of all subsequent experimental work. This compound is identified by a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical profile.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-aminonon-8-enoic acid | [4] |
| Synonyms | (S)-2-(6'-Heptenyl)Glycine | [1] |
| CAS Number | 924307-76-6 | [1][4] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2][5] |
| Molecular Weight | 171.24 g/mol | [1][2][3] |
| Monoisotopic Mass | 171.125928785 Da | [2] |
| InChI Key | LKMSSWRWDBZUFC-QMMMGPOBSA-N | |
| SMILES | C=CCCCCCC--INVALID-LINK--C(=O)O | [4][5] |
| Storage Conditions | Inert atmosphere, dark place, room temperature |
The presence of both a carboxylic acid and an amino group makes the molecule zwitterionic at neutral pH. Its long aliphatic chain confers significant hydrophobic character, while the terminal alkene provides a specific site for chemical modification.
Strategic Importance in Medicinal Chemistry: Enabling Peptide Macrocyclization
The incorporation of ncAAs into peptides is a cornerstone of modern drug design, allowing chemists to overcome the inherent limitations of native peptides, such as poor stability and low membrane permeability. The unique value of this compound lies in its terminal alkene, a functional group that is largely inert to biological conditions but highly reactive under the specific influence of transition metal catalysts.
This makes it a prime candidate for Ring-Closing Metathesis (RCM) , a powerful reaction that forms a new carbon-carbon double bond by joining two existing alkene moieties within the same molecule. When two residues of this compound (or a similar alkenyl amino acid) are incorporated into a single peptide chain, RCM can be used to "staple" the peptide into a cyclic conformation.
The Causality Behind Macrocyclization:
-
Pre-organization and Affinity: By locking the peptide into a specific conformation that mimics its bound state, the entropic penalty of binding to a target protein is significantly reduced. This often translates to a dramatic increase in binding affinity.
-
Proteolytic Resistance: The cyclic structure and the unnatural amino acid residues sterically hinder the approach of proteases, enzymes that would rapidly degrade a linear, natural peptide in vivo. This directly increases the molecule's biological half-life.
-
Enhanced Permeability: Constraining the peptide backbone can mask polar amide bonds and promote the formation of internal hydrogen bonds, increasing the molecule's overall hydrophobicity and facilitating passive diffusion across cell membranes.
Caption: Conceptual workflow of Ring-Closing Metathesis (RCM).
Synthesis and Characterization Protocol
While commercially available, understanding the synthesis of this compound provides insight into its quality control and potential impurities. A common route relies on the stereoselective alkylation of a chiral glycine equivalent.
Protocol 3.1: Representative Synthesis via Schöllkopf Chiral Auxiliary
This protocol is a representative method adapted from established procedures for synthesizing chiral alpha-amino acids.
Step 1: Deprotonation of the Bis-Lactim Ether
-
Under an inert argon atmosphere, dissolve the Schöllkopf auxiliary, (2S,5S)-2,5-dihydro-3,6-dimethoxy-2,5-diisopropylpyrazine, in anhydrous tetrahydrofuran (THF) at -78°C.
-
Add n-butyllithium (n-BuLi) dropwise over 20 minutes. The causality here is that the acidic protons adjacent to the nitrogen and methoxy groups are removed by the strong base, generating a nucleophilic carbanion.
-
Stir the resulting deep red solution for 30 minutes at -78°C.
Step 2: Alkylation
-
Add a solution of 7-bromo-1-heptene in anhydrous THF to the anion solution dropwise. The nucleophilic carbanion attacks the electrophilic carbon of the alkyl bromide in an Sₙ2 reaction. The steric bulk of the diisopropyl groups directs the incoming alkyl halide to the opposite face, ensuring high diastereoselectivity.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by adding 2 M hydrochloric acid (HCl) and stir vigorously for 6 hours at room temperature. The acidic conditions hydrolyze the bis-lactim ether to release the free amino acid.
-
Extract the aqueous layer with diethyl ether to remove the chiral auxiliary byproduct.
-
Apply the aqueous solution to a Dowex 50WX8 ion-exchange column. Wash with deionized water, then elute the amino acid with 2 M ammonium hydroxide (NH₄OH).
-
Lyophilize the collected fractions to yield this compound as a white solid.
Step 4: Final Characterization
-
Mass Spectrometry: Confirm the molecular weight via Electrospray Ionization Mass Spectrometry (ESI-MS). Expect to see [M+H]⁺ at m/z 172.13.
-
NMR Spectroscopy: Verify the structure using ¹H and ¹³C NMR. Key ¹H NMR signals will include the terminal vinyl protons (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the alpha-proton (~3.7 ppm).
-
Chiral Purity: Assess the enantiomeric excess (% ee) using chiral HPLC or by derivatization with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.
Application Workflow: Solid-Phase Synthesis of a Stapled Peptide
This section details a complete, self-validating workflow for using this compound to create a model stapled peptide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and RCM.
Protocol 4.1: Stapled Peptide Synthesis
Step 1: Solid-Phase Peptide Synthesis (SPPS)
-
Swell Rink Amide resin in N,N-Dimethylformamide (DMF).
-
Perform standard Fmoc-based SPPS cycles:
-
Deprotection: Treat resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Coupling: Couple the next Fmoc-protected amino acid using a standard activator like HBTU and a base like DIPEA.
-
-
Incorporate Fmoc-(S)-2-Aminonon-8-enoic acid-OH at the desired positions within the sequence. Causality: A double coupling may be required for this bulky ncAA to ensure the reaction goes to completion.
-
Self-Validation: After each coupling step, perform a Kaiser test. A negative result (beads remain colorless) confirms complete coupling.
Step 2: On-Resin Ring-Closing Metathesis (RCM)
-
After final Fmoc deprotection, wash the resin extensively with dichloromethane (DCM) and then with 1,2-dichloroethane (DCE).
-
Prepare a solution of a Grubbs catalyst (e.g., 3rd generation) in DCE. The choice of a modern, phosphine-free catalyst is crucial for compatibility with peptide functional groups and efficiency.
-
Add the catalyst solution to the resin and agitate under an argon atmosphere for 4-8 hours.
-
Self-Validation: Take a small sample of resin, cleave the peptide, and analyze by LC-MS. The expected mass of the cyclized product should be observed, which will be 28 Da less than the linear di-alkene precursor due to the loss of ethylene.
Step 3: Cleavage and Purification
-
Wash the resin thoroughly to remove all traces of the ruthenium catalyst.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
Future Outlook and Advanced Applications
The utility of this compound extends beyond simple macrocyclization. The resulting alkene in the stapled peptide is itself a functional handle for further modifications, such as:
-
Thiol-ene "click" reactions to conjugate drugs, imaging agents, or polyethylene glycol (PEG) chains.
-
Hydrogenation to create a saturated, and potentially more stable, aliphatic staple.
-
Epoxidation or dihydroxylation to introduce new polar functionalities.
Furthermore, its role as a key building block in the synthesis of complex natural product analogs, such as HDAC inhibitors, highlights its importance in generating novel chemical entities for high-throughput screening and lead optimization.[6]
References
Beyond the Canonical 20: A Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids in Research and Drug Development
Abstract
Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules extending beyond the 22 proteinogenic amino acids, represent a significant frontier in biochemical research and pharmaceutical development.[1] While not encoded in the universal genetic code, these unique amino acids are integral to a multitude of biological processes, serving as metabolic intermediates, signaling molecules, and crucial components of natural defense mechanisms.[1][2] In the realm of drug discovery, the strategic incorporation of NPAAs into peptide-based therapeutics has emerged as a powerful tool to overcome the inherent limitations of their natural counterparts, such as metabolic instability.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological significance of NPAAs, detailing their diverse functions, biosynthetic pathways, and transformative applications in modern medicine. We will explore key examples of NPAAs, from their roles as neurotransmitters to their impact on peptide drug stability, and provide detailed experimental protocols for their analysis and utilization.
The Expanding Universe of Amino Acids: A Departure from the Central Dogma
The central dogma of molecular biology elegantly describes the flow of genetic information from DNA to RNA to protein, built from a canonical set of 20 (in eukaryotes) to 22 amino acids.[5] However, nature's biochemical repertoire is far more extensive, with over 1,000 known naturally occurring and synthetically derived non-proteinogenic amino acids.[1] These NPAAs are not incorporated into proteins via ribosomal translation but play a myriad of other vital roles.[2]
NPAAs can be broadly categorized based on their structure, such as their chirality (D- versus L-isomers), the length of their backbone (α-, β-, or γ-amino acids), or the presence of unique chemical groups.[1] This structural diversity is the foundation of their functional versatility.
Key Biological Roles of Non-Proteinogenic Amino Acids:
-
Metabolic Intermediates: NPAAs are crucial players in fundamental metabolic pathways. For instance, ornithine and citrulline are key intermediates in the urea cycle, the primary pathway for ammonia detoxification in mammals.[6][7]
-
Signaling Molecules: Certain NPAAs function as potent signaling molecules, particularly in the nervous system. A prime example is gamma-aminobutyric acid (GABA) , the principal inhibitory neurotransmitter in the mammalian central nervous system, which regulates neuronal excitability.[1][8]
-
Defense Mechanisms: In many organisms, particularly plants and microorganisms, NPAAs serve as defense compounds against herbivores and pathogens.[6]
-
Components of Bioactive Peptides: Microorganisms often synthesize bioactive peptides containing NPAAs through non-ribosomal peptide synthesis (NRPS). These peptides include many important antibiotics and other therapeutics.
Spotlight on Key Non-Proteinogenic Amino Acids
To appreciate the profound impact of NPAAs, a closer examination of specific examples is warranted.
GABA: The Brain's Primary Pacemaker
Gamma-aminobutyric acid (GABA) is a γ-amino acid that acts as the primary inhibitory neurotransmitter in the adult mammalian brain.[8][9] Its role in reducing neuronal excitability is critical for maintaining balanced neural activity.[8] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[8]
Biosynthesis and Signaling: GABA is synthesized from the proteinogenic amino acid glutamate via the enzyme glutamate decarboxylase (GAD).[8][9] Following its release into the synaptic cleft, GABA binds to its receptors (GABA-A and GABA-B) on postsynaptic neurons, leading to hyperpolarization and a reduced likelihood of firing an action potential.[10]
References
- 1. peptide.com [peptide.com]
- 2. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. GitHub - juliomarcopineda/peptide-serum-stability: Analyze possible peptide fragments with peptide serum stability studies. [github.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enantioselective Synthesis of Chiral Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of amino acids is a critical determinant of biological function and, consequently, therapeutic efficacy and safety. The ability to selectively synthesize a single enantiomer of an amino acid is a cornerstone of modern pharmaceutical development, enabling the creation of highly specific and potent drugs while minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of the core strategies for chiral amino acid synthesis. Moving beyond a simple recitation of methods, this document elucidates the mechanistic underpinnings and practical considerations that guide the selection and execution of synthetic routes. We will explore the field-proven insights behind asymmetric catalysis, the elegance and efficiency of biocatalysis, the utility of chiral auxiliaries, and the enduring relevance of classical resolution techniques. Detailed protocols, comparative data, and workflow visualizations are provided to equip researchers with the knowledge to navigate this vital area of synthetic chemistry.
The Imperative of Chirality in Amino Acid Synthesis
With the exception of glycine, all proteinogenic amino acids are chiral, possessing a stereocenter at the α-carbon. In biological systems, L-amino acids are almost exclusively utilized in ribosomal protein synthesis, while D-amino acids play crucial roles in bacterial cell walls and as neurotransmitters.[1][2] This inherent biological stereospecificity means that the enantiomers of a chiral amino acid-based drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Therefore, the precise and efficient synthesis of enantiomerically pure amino acids is not merely an academic challenge but a fundamental requirement for the development of safe and effective pharmaceuticals.[1][3]
This guide will traverse the primary methodologies employed in both academic and industrial settings to achieve exacting stereochemical control.
Core Strategies in Asymmetric Synthesis
The modern synthetic chemist has a powerful arsenal of methods to construct chiral amino acids. These can be broadly categorized into asymmetric catalytic methods, biocatalytic approaches, and classical strategies involving chiral auxiliaries or resolution.
Asymmetric Catalysis: Building Chirality with Substoichiometric Control
Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches, wherein a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.[1]
Asymmetric hydrogenation (AH) of prochiral precursors is a robust and widely industrialized method for producing chiral α- and β-amino acids.[3][4][5][6][7] The core principle involves the hydrogenation of a carbon-carbon or carbon-nitrogen double bond in a substrate using a chiral transition metal complex, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral phosphine ligand.[1][3]
The choice of catalyst is dictated by the substrate. For α-amino acid synthesis, prochiral enamides or dehydroamino acid (DAA) derivatives are common precursors.[1][3] The mechanism often involves the coordination of the substrate to the metal center, forming a chelate that directs the delivery of hydrogen from one face of the double bond, thereby establishing the stereocenter. The seminal work by Knowles and Noyori, which led to the 2001 Nobel Prize in Chemistry, laid the foundation for this field.[7]
-
Causality in Experimental Design : The success of AH is critically dependent on the "lock-and-key" interaction between the substrate and the chiral catalyst. The electronic and steric properties of the chiral ligand (e.g., Josiphos, f-Binaphane) create a specific chiral pocket around the metal center.[4][6] The substrate's functional groups (e.g., the amide in an enamide) act as directing groups, ensuring a specific binding geometry that leads to high enantioselectivity.[6] For instance, the hydrogenation of unprotected β-enamine esters can be achieved with high efficiency using Rh complexes with Josiphos-type ligands, obviating the need for N-protecting group chemistry.[6]
Workflow: Asymmetric Hydrogenation of a Prochiral Enamide
Caption: General workflow for chiral amino acid synthesis via asymmetric hydrogenation.
Chiral Phase-Transfer Catalysis (PTC) is a powerful method for the asymmetric alkylation of glycine derivatives.[8][9][10] This technique utilizes a chiral quaternary ammonium salt (the phase-transfer catalyst) to shuttle an anionic nucleophile from an aqueous phase to an organic phase, where it reacts with an electrophile.[8]
A common strategy involves the alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. The prochiral glycine enolate is generated in the aqueous basic phase and then forms a tightly associated, chiral ion pair with the catalyst. This chiral complex migrates into the organic phase, and the steric environment created by the catalyst dictates the face-selective alkylation of the enolate. Structurally rigid, C₂-symmetric spiro ammonium salts derived from 1,1'-bi-2-naphthol (BINOL) have proven to be exceptionally effective catalysts for this transformation, affording a wide variety of α-amino acids with high enantioselectivity under mild conditions.[8]
-
Self-Validating System : The protocol's integrity relies on the catalyst's ability to enforce stereocontrol. The observed enantiomeric excess (ee) is a direct measure of the catalyst's performance and the fidelity of the chiral ion pair's reaction trajectory. Since both (R)- and (S)-enantiomers of the BINOL-derived catalyst are readily available, the synthesis can be directed to produce either the natural or unnatural amino acid enantiomer, providing an internal validation of the method's stereochemical control.[8]
Protocol: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis [8]
-
Reaction Setup : To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and an alkyl halide (1.2 equiv.) in toluene (5 mL/mmol) at 0 °C, add the chiral N-spiro quaternary ammonium bromide catalyst (1 mol%).
-
Base Addition : Add 50% aqueous potassium hydroxide (5 mL/mmol) to the mixture.
-
Reaction : Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching : Upon completion, quench the reaction by adding water and separate the organic layer.
-
Extraction : Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification (Intermediate) : Concentrate the solution under reduced pressure and purify the resulting crude product by silica gel chromatography to yield the protected, alkylated amino acid ester.
-
Deprotection : Hydrolyze the ester and imine protecting groups under acidic conditions (e.g., 1N HCl) to yield the final α-amino acid.
-
Analysis : Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC).
Biocatalysis: Harnessing Nature's Catalysts
Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them highly attractive catalysts for industrial synthesis.[11][12] For chiral amino acid production, several classes of enzymes are particularly important.
Amino acid dehydrogenases (AADHs) catalyze the direct reductive amination of α-keto acids using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reducing agent.[12][13] This one-step conversion of a prochiral starting material into a single enantiomer is highly efficient.[12]
-
Causality in Experimental Design : The primary challenge in this system is the stoichiometric requirement for the expensive cofactor. To make the process economically viable, an efficient in situ cofactor regeneration system is essential. This is typically achieved by adding a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose).[13] The regeneration enzyme recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active reduced form, allowing the AADH to continue turning over. The choice of regeneration system depends on cost, substrate compatibility, and byproduct tolerance.
Diagram: Enzymatic Reductive Amination with Cofactor Regeneration
Caption: A coupled-enzyme system for chiral amino acid synthesis.
Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone or keto acid acceptor.[14] Their high stereoselectivity makes them ideal for chiral amine and amino acid synthesis.
-
Trustworthiness of the Protocol : The reaction equilibrium can sometimes be unfavorable. To drive the reaction to completion, the equilibrium can be shifted by using a high concentration of the amino donor or by removing one of the byproducts. For example, when using isopropylamine as the donor, the acetone byproduct can be removed by evaporation. Alternatively, enzyme cascades can be designed where the byproduct is consumed in a subsequent reaction.[14] Protein engineering has been extensively used to create transaminase variants with expanded substrate scope, improved stability, and enhanced activity toward non-natural substrates.[14]
Classical Approaches: Enduring and Effective Strategies
The Strecker synthesis, one of the oldest methods for making amino acids, involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed.[15] The asymmetric variant achieves stereocontrol through the use of a chiral auxiliary or a chiral catalyst.[15][16][17]
One powerful approach employs a recoverable chiral auxiliary, such as (R)-phenylglycine amide.[16][17] The reaction between the aldehyde, the chiral auxiliary, and cyanide generates a diastereomeric mixture of α-amino nitriles. Through a process called crystallization-induced asymmetric transformation, one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that single, desired diastereomer.[16][17] This allows for the isolation of a diastereomerically pure product in high yield, which can then be converted to the target enantiopure amino acid.
While asymmetric synthesis is often preferred, the resolution of a racemic mixture remains a viable and industrially important strategy, especially when a cost-effective synthesis of the racemate is available.[1] Resolution separates a 50:50 mixture of enantiomers into its individual components.
-
Classical Resolution : Involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid). The resulting diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[15]
-
Enzymatic Kinetic Resolution : This method exploits the stereoselectivity of enzymes. An enzyme, such as an acylase, will selectively act on only one enantiomer of a racemic mixture.[12] For example, an acylase can selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic N-acetyl-DL-amino acid mixture. The resulting L-amino acid and the unreacted N-acetyl-D-amino acid can then be easily separated. The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%.[12]
Comparative Analysis of Core Methodologies
The choice of synthetic strategy depends on factors such as the target molecule's structure, required scale, cost of reagents, and available equipment.
| Methodology | Typical ee% | Key Advantages | Key Limitations | Industrial Applicability |
| Asymmetric Hydrogenation | >95% | High efficiency, broad substrate scope, atom economical.[4][6] | Requires high-pressure equipment, precious metal catalysts can be expensive. | High (e.g., L-DOPA synthesis) |
| Chiral Phase-Transfer Catalysis | 90-99% | Mild reaction conditions, operational simplicity, broad applicability for α-alkylation.[8][10] | Catalyst loading can be higher than AH, potential for side reactions. | Moderate to High |
| Enzymatic (e.g., AADH) | >99% | Exceptional selectivity, mild aqueous conditions, environmentally benign.[11][12] | Cofactor regeneration required, limited to natural-like substrates (can be overcome by engineering).[14][18] | High and growing |
| Asymmetric Strecker Synthesis | >98% | Uses inexpensive starting materials, potential for crystallization-induced asymmetric transformation.[16][17] | Use of cyanide requires stringent safety protocols. | High |
| Enzymatic Kinetic Resolution | >99% | High selectivity, mild conditions. | Maximum theoretical yield of 50%, requires separation of product from starting material.[12] | Moderate (often replaced by asymmetric methods) |
Future Directions and Conclusion
The field of chiral amino acid synthesis continues to evolve, driven by the increasing demand for structurally complex and non-proteinogenic amino acids for drug discovery.[19] Emerging areas include the use of photoredox catalysis to enable novel bond formations under mild conditions and the development of chemoenzymatic and multi-enzyme cascade reactions that combine the best features of chemical and biological catalysis to create highly efficient and streamlined synthetic routes.[20][21][22]
References
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. esports.bluefield.edu - Advanced Chiral Synthesis Of Amino Acids [esports.bluefield.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation and other methods for the synthesis of unnatural amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Allylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylglycine, a seemingly simple derivative of the amino acid glycine, has carved a significant niche in the annals of neuroscience and peptide chemistry. Initially identified for its potent convulsant properties, it has evolved into an indispensable tool for modeling epilepsy and dissecting the intricacies of GABAergic neurotransmission. Its primary mechanism, the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, has been a cornerstone in understanding the balance between neuronal excitation and inhibition. Beyond its neuroscientific applications, the allyl moiety of allylglycine has rendered it a valuable non-canonical amino acid in peptide synthesis, offering a versatile chemical handle for creating novel peptide structures with enhanced therapeutic potential. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of allylglycine and its derivatives, offering both foundational knowledge and practical, field-proven insights for researchers and drug development professionals.
The Genesis of a Neuroscientific Tool: Discovery and Early History
The story of allylglycine begins not with a flash of biological insight, but with the quiet work of synthetic chemistry. While the exact first synthesis is not prominently documented, early methods were described as being of "primarily theoretical interest because of their cost" in a 1947 patent.[1] These initial processes involved multi-step reactions, such as the reaction of allylamine with ethyl bromoacetate followed by hydrolysis, which were deemed uneconomical for large-scale production.[1]
A significant step forward came in 1947 when Robert S. Long and Corris M. Hofmann, working for the American Cyanamid Company, patented an "improved process for preparing allylglycine."[1] Their method, a single-step reaction between chloroacetic acid and a large excess of allylamine, offered a more economically viable route to the compound.[1]
The profound biological impact of allylglycine was brought to the forefront in the mid-20th century. A pivotal 1965 paper by McFarland and Wainer in Life Sciences formally detailed the "convulsant properties of allylglycine," establishing its identity as a potent central nervous system stimulant.[2] This discovery marked a turning point, shifting the perception of allylglycine from a chemical curiosity to a powerful tool for probing the mechanisms of neuronal excitability and seizures.[3][4]
The Core Mechanism: Unraveling the Inhibition of GABA Synthesis
The convulsant action of allylglycine is a direct consequence of its interference with the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] Allylglycine's primary target is glutamate decarboxylase (GAD) , the pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to GABA.[3][5] By inhibiting GAD, allylglycine leads to a rapid depletion of GABA levels in the brain, which disrupts the delicate balance between excitation and inhibition, resulting in neuronal hyperexcitability and seizures.[3][5]
Interestingly, (+)-allylglycine itself is a relatively weak inhibitor of GAD in vitro.[3] Its potent convulsant effects in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA) .[3] This active metabolite acts as a "suicide inhibitor" of GAD.
The proposed mechanism of irreversible inhibition by KPA is as follows:
-
Metabolic Conversion : (+)-Allylglycine is metabolized by a transaminase to its corresponding α-keto acid, KPA.[3]
-
Active Site Entry : KPA, being a structural analog of the natural substrate L-glutamate, enters the active site of GAD.[3]
-
Irreversible Inhibition : Inside the active site, KPA interacts with the PLP cofactor, leading to the formation of a covalent adduct that irreversibly inactivates the enzyme.[3]
This targeted disruption of the GABAergic system has made allylglycine an invaluable experimental model for epilepsy research, allowing scientists to study seizure mechanisms and screen potential anticonvulsant drugs.[5][6][7][8]
Stereoisomer Specificity
The biological activity of allylglycine is stereospecific. The L-isomer, L-allylglycine, is significantly more potent in inducing seizures than the D-isomer.[9] Studies in photosensitive baboons have shown that D-allylglycine's activity is largely confined to the brain stem and cerebellum, regions where the enzyme D-amino acid oxidase is present to metabolize it into an active GAD inhibitor.[9] This stereoselectivity underscores the specific enzymatic interactions that govern its mechanism of action.
Evolution of Synthesis: From Racemates to Asymmetric Precision
The journey of allylglycine synthesis reflects the broader advancements in organic chemistry, moving from simple, racemic preparations to highly sophisticated stereoselective methods.
Early Synthetic Routes
As mentioned, pre-1947 methods involved reacting allylamine with bromo- or chloro-acetic acid derivatives, followed by hydrolysis.[1] The 1947 patent improved upon this by using a large excess of allylamine to drive the reaction with chloroacetic acid to completion in a single step, albeit still producing a racemic mixture (DL-allylglycine).[1]
Modern Asymmetric Synthesis
The need for enantiomerically pure L- and D-allylglycine, particularly for structure-activity relationship studies and for use as chiral building blocks, spurred the development of asymmetric synthetic routes. Modern approaches for synthesizing allylglycine and its derivatives with high stereochemical control include:
-
Chiral Auxiliaries : Utilizing chiral auxiliaries to direct the stereoselective alkylation of glycine enolates.
-
Catalytic Asymmetric Synthesis : Employing chiral catalysts, such as nickel/pybox complexes, for enantioconvergent cross-coupling of racemic α-haloglycine derivatives with alkylzinc reagents.[10] This method offers high enantioselectivity under mild, practical conditions.[10]
-
Enzymatic Synthesis : Using proteases to catalyze the stereoselective synthesis of dipeptides containing allylglycine, which can then be hydrolyzed to yield the enantiomerically pure amino acid.[11] For example, chymotrypsin can use DL-allylglycine ethyl ester as an acyl acceptor in a stereoselective manner.[11]
-
Stereochemical Inversion : Synthesizing one enantiomer and then using chemical methods to invert the stereocenter to obtain the other.
These advanced methods provide access to optically pure allylglycine derivatives, which are crucial for both neuroscientific research and the synthesis of complex peptides.[12][13]
Allylglycine Derivatives in Peptide Chemistry and Drug Discovery
Beyond its role as a convulsant, the allyl group in allylglycine provides a versatile chemical handle, making it a valuable unnatural amino acid for peptide synthesis and modification.[14] Its side chain is orthogonal to standard Boc and Fmoc protecting groups used in solid-phase peptide synthesis (SPPS), allowing for selective chemical manipulation.[14]
Key Applications in Peptide Synthesis:
-
Peptide Macrocyclization : The allyl group can participate in ring-closing metathesis reactions to form cyclic peptides.[14] Cyclization can enhance peptide stability, receptor affinity, and metabolic resistance.[15]
-
Cross-Metathesis : The terminal alkene of the allyl group can be reacted with other olefins using ruthenium catalysts to introduce a wide array of functionalities, such as fluorescent probes, glycosides, or lipophilic chains.[14]
-
Thiol-ene "Click" Chemistry : The allyl group undergoes efficient and specific reactions with thiols, providing another avenue for conjugating various molecules to the peptide backbone.[14]
The incorporation of allylglycine into peptides allows for the creation of novel structures with tailored properties, a significant advantage in the development of new peptide-based therapeutics.[16][17]
Experimental Protocols and Data
Data Presentation: Quantitative Seizure Induction Data
| Parameter | Value | Animal Model | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [6] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified | [6] |
| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [6] |
| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [6] |
| Effective Dose (Focal & Tonic Extension Seizures) | 100-250 mg/kg | Rats | Intraperitoneal (i.p.) | [5][18] |
| Effective Concentration Range (Seizures) | 30 - 300 mM | Zebrafish Larvae | Immersion | [6] |
Note: Female rats have been shown to be more susceptible to allylglycine-induced seizures.[5][18]
Experimental Protocol 1: Induction of Seizures in Mice
This protocol outlines the procedure for inducing seizures in mice using (+)-allylglycine for the purpose of studying seizure phenomenology or screening anticonvulsant compounds.[6][19]
Materials:
-
(+)-Allylglycine powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
-
Individual observation chambers
-
Timer
Procedure:
-
Solution Preparation :
-
Calculate the required amount of (+)-allylglycine based on the desired dose (e.g., 1.0 mmol/kg or ~115 mg/kg) and the number of animals.
-
Aseptically weigh the (+)-allylglycine powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., for a 10 mL/kg injection volume, a 11.5 mg/mL solution is needed).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution. Prepare the solution fresh on the day of the experiment.[6]
-
-
Animal Handling and Injection :
-
Acclimate adult mice (e.g., C57BL/6, 8-12 weeks old) to the experimental room for at least 1 hour.
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Administer the calculated dose of the (+)-allylglycine solution via intraperitoneal (IP) injection.
-
-
Behavioral Observation and Seizure Scoring :
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Start the timer and begin continuous observation for a predetermined period (e.g., 2-4 hours).
-
Score seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scale, such as the modified Racine scale for mice.
-
Modified Racine Scale for Seizure Scoring in Mice:
-
Stage 1 : Immobility, mouth and facial movements.
-
Stage 2 : Head nodding.
-
Stage 3 : Forelimb clonus.
-
Stage 4 : Rearing with forelimb clonus.
-
Stage 5 : Rearing and falling (loss of postural control) with generalized tonic-clonic seizures.
Experimental Protocol 2: In Vitro GAD Inhibition Assay (HPLC-based)
This protocol describes a non-radioactive method to measure GAD activity and its inhibition by quantifying the GABA produced using HPLC.[3]
Materials:
-
Brain tissue homogenate (as the source of GAD)
-
(+)-Allylglycine or its active metabolite, KPA
-
L-Glutamate (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer with 2-mercaptoethanol)
-
Perchloric acid (for reaction termination)
-
Potassium carbonate (for neutralization)
-
o-phthalaldehyde (OPA) reagent (for derivatization)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Enzyme Preparation : Prepare a crude GAD extract from brain tissue homogenate.
-
Pre-incubation : Pre-incubate the enzyme preparation with varying concentrations of the inhibitor ((+)-allylglycine or KPA) for a specified time (e.g., 15 minutes) at 37°C.
-
Enzymatic Reaction : Initiate the reaction by adding L-glutamate and PLP to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Sample Preparation :
-
Stop the reaction by adding cold perchloric acid.
-
Neutralize the mixture with potassium carbonate.
-
Centrifuge to pellet the precipitated protein and potassium perchlorate.
-
Collect the supernatant.
-
-
Derivatization :
-
Mix an aliquot of the supernatant with OPA reagent to fluorescently label the primary amine of GABA.
-
Incubate for a short, precise time (e.g., 2 minutes) at room temperature, protected from light.[20]
-
-
HPLC Analysis :
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized GABA from other amino acids using an appropriate mobile phase gradient.
-
Detect the fluorescent GABA derivative using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[20]
-
-
Quantification : Quantify the GABA peak area against a standard curve generated from known GABA concentrations. Calculate GAD activity as the amount of GABA produced per unit time per amount of protein.
Experimental Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
This protocol outlines the manual incorporation of an N-Boc-(+)-allylglycine residue into a peptide chain on a solid support.[14]
Materials:
-
MBHA resin (or other suitable resin for C-terminal amide)
-
N-Boc-(+)-allylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling : Swell the resin in DCM in the reaction vessel.
-
Deprotection : Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.
-
Washing : Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization : Neutralize the resin with 10% DIEA in DMF, followed by washing with DMF.
-
Coupling :
-
In a separate vial, pre-activate N-Boc-(+)-allylglycine (2-4 equivalents relative to resin loading) with HBTU and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake or agitate the reaction vessel for 1-2 hours to ensure complete coupling.
-
-
Washing : Wash the resin thoroughly with DMF and DCM.
-
Repeat : Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
Visualizations
Mechanism of Action and Downstream Effects
Caption: Downstream effects of GAD inhibition by (+)-allylglycine.
General Workflow for In Vitro GAD Inhibition Assays
Caption: General workflow for in vitro GAD inhibition assays.
Conclusion
From its origins as a chemical synthesized via costly and inefficient methods, allylglycine has charted a remarkable course to become a cornerstone of both fundamental neuroscience and advanced peptide chemistry. Its reliable induction of seizures through the well-elucidated mechanism of GAD inhibition has provided decades of invaluable insights into the pathophysiology of epilepsy and the critical role of the GABAergic system in maintaining central nervous system homeostasis. Simultaneously, the chemical versatility of its allyl side chain has been embraced by peptide chemists, enabling the synthesis of modified peptides with enhanced stability and novel functionalities. The history of allylglycine is a testament to how a single molecule can bridge disparate scientific fields, offering powerful tools to explore complex biological questions and to engineer novel therapeutic agents. As synthetic methodologies become even more refined and our understanding of neurological and peptide-mediated processes deepens, the legacy of allylglycine and the potential of its derivatives are set to expand even further.
References
- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 2. Convulsant properties of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Allylglycine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. THE EFFECT OF dl‐ALLYLGLYCINE ON POLYAMINE AND GABA METABOLISM IN MOUSE BRAIN | Semantic Scholar [semanticscholar.org]
- 8. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 11. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qyaobio.com [qyaobio.com]
- 14. benchchem.com [benchchem.com]
- 15. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. research.monash.edu [research.monash.edu]
- 18. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Beyond the Canonical 20: A Technical Guide to Emerging Research Frontiers for Novel Amino Acids
Executive Summary
The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is predicated on a finite alphabet of twenty canonical amino acids. While this set has enabled the vast diversity of life, it also represents a fundamental constraint on protein function and design. Genetic Code Expansion (GCE) technology shatters this limitation by enabling the site-specific incorporation of novel, non-canonical amino acids (ncAAs) into proteins.[1][2] This guide provides a technical deep-dive for researchers, scientists, and drug development professionals into the core methodologies and burgeoning research areas powered by this transformative capability. We will move beyond a mere listing of possibilities, instead focusing on the causal logic behind experimental design and the practical applications that are actively shaping the future of medicine and materials science.[1][2]
The Core Directive: Why Expand the Genetic Code?
The 20 canonical amino acids provide a foundational toolkit of chemical functionalities—hydrophobic, hydrophilic, acidic, basic, and aromatic groups. However, this toolkit lacks the precision and diversity required to answer some of modern biology's most complex questions and to engineer next-generation therapeutics.[3][4] The ability to install ncAAs with bespoke functionalities offers unprecedented control over protein structure and function.[3][4] This opens avenues to:
-
Introduce Novel Chemical Moieties: Equip proteins with bioorthogonal handles for specific conjugation, photo-crosslinkers to trap transient interactions, or spectroscopic probes to visualize cellular processes in real-time.[][6]
-
Mimic Post-Translational Modifications (PTMs): Generate homogenous proteins with specific PTMs (e.g., acetylation, phosphorylation) to dissect their regulatory roles, a task often confounded by the heterogeneity of native protein populations.[6]
-
Enhance Therapeutic Properties: Engineer proteins with improved stability, tailored pharmacokinetic profiles, and novel catalytic activities for drug development.[3][4][]
The power of GCE lies in its precision. Unlike traditional post-translational chemical modifications that often target multiple residues (e.g., lysines, cysteines) non-specifically, GCE allows for the insertion of a single ncAA at a predetermined site.[7] This atomic-level control is the key to creating truly novel and functional biomolecules.
The Machinery of Expansion: Orthogonal Translation Systems
The cornerstone of GCE is the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair .[1][2] This engineered pair functions independently of the host cell's endogenous translational machinery, ensuring that the ncAA is uniquely charged onto its cognate tRNA and delivered to the ribosome in response to a reassigned codon.[1][2]
Causality: The term "orthogonal" is critical. The engineered aaRS must not recognize any of the host's native tRNAs, and the engineered tRNA must not be a substrate for any of the host's native synthetases.[8] This mutual exclusivity prevents the misincorporation of the ncAA at unintended sites and the mischarging of the orthogonal tRNA with canonical amino acids.
The most common strategy for codon reassignment is amber stop codon (UAG) suppression .[9][10] The UAG codon, being the least frequently used stop codon in many organisms like E. coli, is mutated into the gene of interest at the desired incorporation site.[9][10] The orthogonal tRNA is engineered with a complementary CUA anticodon loop, allowing it to recognize the UAG codon and deliver the ncAA, thereby "suppressing" translation termination and enabling read-through.[11]
References
- 1. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 7. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 8. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. badran.scripps.edu [badran.scripps.edu]
- 10. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of (S)-2-Aminonon-8-enoic Acid via Olefin Cross-Metathesis
Abstract: This document provides a comprehensive guide for the synthesis of (S)-2-aminonon-8-enoic acid, a valuable unnatural amino acid (UAA), starting from the readily available chiral building block, (S)-allylglycine. The core of this synthetic strategy is a highly efficient olefin cross-metathesis reaction, catalyzed by a Grubbs-type ruthenium complex. We present a detailed, step-by-step protocol, from the necessary protection of the starting material to the final deprotection and purification of the target molecule. This guide is designed for researchers in synthetic chemistry and drug development, offering not only a reproducible methodology but also critical insights into the rationale behind experimental choices, potential challenges, and troubleshooting strategies.
Introduction and Strategic Overview
Unnatural amino acids (UAAs) are indispensable tools in modern chemical biology and medicinal chemistry. Their incorporation into peptides and other bioactive molecules can confer enhanced proteolytic stability, enforce specific secondary structures, and introduce novel functionalities for probing biological systems. This compound, with its extended alkenyl side chain, is a versatile building block for constructing complex molecular architectures and stapled peptides.
The synthetic approach detailed herein leverages the power of olefin cross-metathesis, a Nobel Prize-winning reaction renowned for its functional group tolerance and efficiency in forming carbon-carbon double bonds.[1][2] Our strategy employs (S)-allylglycine as the chiral source and 1-heptene as the coupling partner to construct the nine-carbon backbone.
The overall synthetic pathway involves three key stages:
-
Protection: The amine and carboxylic acid functionalities of (S)-allylglycine are masked as a tert-butoxycarbonyl (Boc) carbamate and a methyl ester, respectively. This is crucial to prevent unwanted side reactions and improve solubility in the organic solvents required for metathesis.[3]
-
Olefin Cross-Metathesis: The N-Boc-(S)-allylglycine methyl ester is reacted with 1-heptene in the presence of a second-generation Grubbs catalyst to form the desired C-C bond, yielding the protected precursor of the target molecule.[4][5]
-
Deprotection and Purification: The Boc and methyl ester protecting groups are sequentially removed, followed by purification to yield the final, enantiopure this compound.
Figure 1. High-level workflow for the synthesis.
Mechanistic Insight: The Cross-Metathesis Catalytic Cycle
The key transformation in this synthesis is the ruthenium-catalyzed cross-metathesis. The reaction proceeds via a well-established catalytic cycle involving the formation of metallacyclobutane intermediates. The use of a second-generation Grubbs catalyst is advantageous due to its high reactivity and stability, which is conferred by the N-heterocyclic carbene (NHC) ligand.
The cycle begins with the reaction of the precatalyst with 1-heptene (the more abundant, less sterically hindered olefin) to generate the active methylidene catalyst. This species then reacts with the protected allylglycine to form a ruthenacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release the desired product and regenerate a ruthenium carbene, which continues the catalytic cycle. The release of volatile ethylene as a byproduct helps to drive the reaction equilibrium towards the products.[1][3]
Figure 2. Simplified catalytic cycle for cross-metathesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Protection of (S)-Allylglycine
This two-step protocol protects the amine and carboxylic acid functionalities.
1A: N-Boc Protection of (S)-Allylglycine
-
Dissolve (S)-allylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor by TLC (thin-layer chromatography).
-
Once the starting material is consumed, acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(S)-allylglycine as a solid, which can be used without further purification.
1B: Methyl Esterification [6][7]
-
Dissolve the crude N-Boc-(S)-allylglycine (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Caution: Exothermic reaction, produces HCl gas.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give N-Boc-(S)-allylglycine methyl ester. Purify by flash column chromatography if necessary.
| Reagent/Product | Molar Mass ( g/mol ) | Key Properties |
| (S)-Allylglycine | 115.13 | Chiral starting material[8] |
| Di-tert-butyl dicarbonate | 218.25 | Boc-protecting agent |
| N-Boc-(S)-allylglycine methyl ester | 229.28 | Metathesis substrate |
Protocol 2: Olefin Cross-Metathesis
This is the key bond-forming step. It is critical to use anhydrous, degassed solvent and maintain an inert atmosphere to prevent catalyst deactivation.
-
Add N-Boc-(S)-allylglycine methyl ester (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous, degassed dichloromethane (DCM) via cannula or syringe.
-
Add 1-heptene (3.0-5.0 eq). The excess helps to favor the cross-metathesis product over the homodimerization of the allylglycine derivative.
-
Add Grubbs' second-generation catalyst (1-5 mol%).
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove the ruthenium catalyst and any side products.
| Parameter | Recommended Value | Rationale |
| Catalyst | Grubbs' 2nd Gen. | High activity and functional group tolerance.[4] |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Solvent | Anhydrous DCM | Good substrate solubility and inert to the catalyst. |
| 1-Heptene eq. | 3.0 - 5.0 | Drives equilibrium towards the cross-product. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative deactivation of the Ru catalyst. |
| Temperature | Reflux (~40 °C) | Provides sufficient thermal energy to drive the reaction. |
Protocol 3: Final Deprotection
This two-step sequence removes the protecting groups to reveal the final amino acid.
3A: Saponification of the Methyl Ester
-
Dissolve the purified, protected product (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the ester is hydrolyzed, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the N-Boc protected acid with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected acid.
3B: Removal of the N-Boc Group
-
Dissolve the N-Boc protected acid from the previous step in anhydrous DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq) at 0 °C. Caution: Strong acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The crude product is obtained as a TFA salt.
Protocol 4: Purification of this compound
Purification is typically achieved using ion-exchange chromatography to isolate the zwitterionic amino acid.
-
Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8), and wash thoroughly with deionized water.
-
Dissolve the crude TFA salt in a minimal amount of water and load it onto the column.
-
Wash the column with deionized water to remove any neutral or anionic impurities.
-
Elute the desired amino acid using an aqueous ammonia solution (e.g., 2% NH₄OH).
-
Collect the fractions and monitor for the presence of the product using a ninhydrin stain on a TLC plate.
-
Combine the product-containing fractions and lyophilize (freeze-dry) to obtain the pure this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and polarimetry to confirm its structure and enantiopurity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Yield in Metathesis | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Impurities in starting materials. | 1. Use fresh catalyst from a reputable source. 2. Ensure solvent is anhydrous and degassed; maintain a strict inert atmosphere. 3. Purify starting materials before the reaction. |
| Formation of Homodimers | 1. Insufficient excess of 1-heptene. 2. Low reaction concentration. | 1. Increase the equivalents of 1-heptene (up to 5 eq). 2. Run the reaction at a higher concentration (e.g., 0.1 M). |
| Incomplete Deprotection | 1. Insufficient deprotection reagent. 2. Short reaction time. | 1. Increase the equivalents of LiOH or TFA. 2. Extend the reaction time and monitor carefully by TLC. |
| Difficulty Removing Ruthenium | Residual catalyst complexes co-elute with the product. | 1. After the metathesis step, stir the crude reaction mixture with a ruthenium scavenger (e.g., activated charcoal, triphenylphosphine) before chromatography. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound from (S)-allylglycine. The strategic use of olefin cross-metathesis offers a powerful tool for carbon-carbon bond formation, enabling access to a wide range of structurally diverse unnatural amino acids. By understanding the rationale behind each step and anticipating potential challenges, researchers can confidently apply this methodology to advance their projects in peptide chemistry and drug discovery.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-metathesis of unsaturated α-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Unsaturated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated amino acids are a class of non-proteinogenic amino acids that serve as invaluable building blocks in modern drug discovery and chemical biology. Their unique structural motifs, featuring carbon-carbon double bonds, impart conformational constraints and provide synthetic handles for further chemical modification. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit dramatically different biological activities. Consequently, the development of robust and efficient methods for their asymmetric synthesis is a topic of significant academic and industrial research.
This guide, designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, provides an in-depth exploration of key methodologies for the asymmetric synthesis of various unsaturated amino acids. Eschewing a rigid template, this document is structured to provide a comprehensive and practical understanding of the underlying principles, field-proven insights, and detailed experimental protocols for several powerful synthetic strategies.
I. Asymmetric Hydrogenation of Dehydroamino Acid Precursors
Asymmetric hydrogenation of prochiral dehydroamino acid derivatives is one of the most reliable and widely used methods for accessing a variety of chiral α-amino acids, including those with unsaturation in their side chains. This approach relies on the use of chiral transition metal catalysts, most notably rhodium complexes with chiral phosphine ligands, to stereoselectively deliver hydrogen across the double bond of the dehydroamino acid precursor.
A. Scientific Principles and Mechanistic Insights
The enantioselectivity of rhodium-catalyzed asymmetric hydrogenation is dictated by the chiral ligand coordinated to the metal center. The substrate, a dehydroamino acid derivative, coordinates to the chiral rhodium catalyst to form a catalyst-substrate complex. The stereochemical outcome is determined by the facial selectivity of the subsequent oxidative addition of hydrogen and the migratory insertion of the olefin into the Rh-H bond. Two primary mechanistic pathways are often discussed: the "unsaturated" pathway and the "dihydride" pathway. In both cases, the steric and electronic properties of the chiral ligand create a significant energy difference between the diastereomeric transition states, leading to the preferential formation of one enantiomer.[1][2]
Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
B. Application Note: Synthesis of Enantioenriched Phenylalanine Derivatives
This protocol details the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to produce N-acetyl-L-phenylalanine methyl ester, a precursor to L-phenylalanine. The use of a rhodium catalyst with a chiral bisphosphine ligand, such as (R,R)-Ph-BPE, allows for high enantioselectivity.
C. Detailed Experimental Protocol
Materials and Equipment:
-
Methyl (Z)-α-acetamidocinnamate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-Ph-BPE (or other suitable chiral bisphosphine ligand)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Magnetic stirrer and stir bar
-
Schlenk flask and standard Schlenk line techniques
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Chiral HPLC system for ee determination
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (argon or nitrogen), add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 2.7 mg, 0.006 mmol) to a Schlenk flask. Add anhydrous, degassed methanol (2 mL) and stir the solution for 20 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (110.5 mg, 0.5 mmol) in anhydrous, degassed methanol (3 mL).
-
Hydrogenation: Transfer the substrate solution to the hydrogenation vessel. Using a syringe, transfer the catalyst solution to the hydrogenation vessel. Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm H₂).
-
Reaction: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-L-phenylalanine methyl ester.[3]
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.[4][5][6]
| Substrate | Catalyst System | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Ph-BPE)(COD)]BF₄ | 10 | 12 | >95 | >99 |
| Methyl (Z)-α-acetamidoacrylate | [Rh((S,S)-DIPAMP)(COD)]BF₄ | 3 | 2 | >95 | 96 |
| (Z)-α-Benzamidocinnamic acid | [Rh((R,R)-Me-BPE)(COD)]BF₄ | 20 | 24 | 98 | 94 |
II. Asymmetric Allylic Alkylation of Glycine Equivalents
The asymmetric allylic alkylation (AAA) of glycine enolate equivalents is a powerful method for the construction of α-alkenyl α-amino acids. This strategy typically involves the reaction of a glycine Schiff base with an allylic electrophile in the presence of a chiral transition metal catalyst, often a palladium complex with a chiral ligand.
A. Scientific Principles and Mechanistic Insights
The catalytic cycle of palladium-catalyzed AAA involves the oxidative addition of the palladium(0) catalyst to the allylic electrophile to form a π-allyl palladium(II) complex. The glycine Schiff base is deprotonated by a base to form a nucleophilic enolate, which then attacks the π-allyl complex. The enantioselectivity is controlled by the chiral ligand, which influences the geometry of the π-allyl complex and directs the nucleophilic attack to one of the two termini of the allyl moiety. The use of a phase-transfer catalyst can also be employed to facilitate the reaction and induce asymmetry.[7]
Mechanism of Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
B. Application Note: Synthesis of α-Allyl Phenylalanine Tert-Butyl Ester
This protocol describes the palladium-catalyzed asymmetric allylic alkylation of the tert-butyl ester of glycine Schiff base with cinnamyl acetate to produce an α-allyl phenylalanine derivative. A chiral phosphine ligand is used to induce enantioselectivity.
C. Detailed Experimental Protocol
Materials and Equipment:
-
Glycine tert-butyl ester benzophenone Schiff base
-
Cinnamyl acetate
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Chiral phosphine ligand (e.g., (S)-BINAP)
-
Base (e.g., Sodium hydride or Potassium tert-butoxide)
-
Anhydrous, degassed THF
-
Standard Schlenk line and inert atmosphere techniques
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Chiral HPLC system for ee determination
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the chiral ligand (e.g., (S)-BINAP, 12.5 mg, 0.02 mmol) to a Schlenk flask. Add anhydrous, degassed THF (2 mL) and stir for 15 minutes at room temperature.
-
Reaction Setup: To another Schlenk flask, add the glycine tert-butyl ester benzophenone Schiff base (147.7 mg, 0.5 mmol) and dissolve it in anhydrous, degassed THF (3 mL). Cool the solution to -78 °C.
-
Deprotonation: Slowly add the base (e.g., NaH, 24 mg of a 60% dispersion in mineral oil, 0.6 mmol) to the Schiff base solution at -78 °C and stir for 30 minutes.
-
Alkylation: Add the pre-formed catalyst solution to the enolate solution. Then, add a solution of cinnamyl acetate (97.1 mg, 0.55 mmol) in THF (1 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3][8]
-
Analysis: Determine the yield and characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC.[4][5][6]
| Glycine Derivative | Allylic Electrophile | Base | Yield (%) | ee (%) |
| Glycine t-butyl ester Schiff base | Cinnamyl acetate | NaH | 85 | 92 |
| Glycine methyl ester Schiff base | Allyl bromide | K₂CO₃ | 78 | 85 |
| Alanine ethyl ester Schiff base | 1,3-Diphenylallyl acetate | LiHMDS | 90 | 95 |
III. Enzymatic Synthesis using Ammonia Lyases
Enzymatic methods offer a green and highly selective alternative for the synthesis of unsaturated amino acids. Phenylalanine ammonia lyases (PALs), for example, catalyze the reversible addition of ammonia to the α,β-double bond of cinnamic acids to produce L-phenylalanine derivatives.[9][10][11][12]
A. Scientific Principles and Mechanistic Insights
Phenylalanine ammonia lyase contains a unique 4-methylidene-imidazole-5-one (MIO) prosthetic group which acts as an electrophilic catalyst. The enzyme facilitates the anti-Michael addition of ammonia to the double bond of the cinnamic acid substrate. The high stereoselectivity of the enzyme ensures the formation of the L-enantiomer of the amino acid. The reaction is reversible, and high concentrations of ammonia are typically required to drive the equilibrium towards the amino acid product.[9][13]
Enzymatic Synthesis Workflow
Caption: General workflow for enzymatic synthesis using PAL.
B. Application Note: Synthesis of L-3-Methoxyphenylalanine
This protocol describes the synthesis of L-3-methoxyphenylalanine from 3-methoxycinnamic acid using a recombinant phenylalanine ammonia lyase.
C. Detailed Experimental Protocol
Materials and Equipment:
-
3-Methoxycinnamic acid
-
Recombinant Phenylalanine Ammonia Lyase (e.g., AvPAL or PbPAL)[10]
-
Ammonium carbamate or concentrated ammonia solution
-
Tris-HCl buffer (pH 8.8-9.5)
-
Incubator/shaker
-
Centrifuge
-
Ion-exchange chromatography column (e.g., Dowex 50)[14]
-
HPLC system for monitoring the reaction and for chiral analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 10 mM 3-methoxycinnamic acid, 5 M ammonium carbamate, and 1 mg/mL of PAL in a final volume of 1 mL of Tris-HCl buffer (pH 9.0).[10]
-
Reaction: Incubate the reaction mixture at 37°C with gentle shaking. Monitor the conversion of the substrate by taking aliquots at different time points (e.g., 4, 24, and 48 hours) and analyzing them by HPLC.[10]
-
Work-up: Once the reaction has reached the desired conversion, stop the reaction by acidifying the mixture to pH 2 with 6 M HCl. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme. Collect the supernatant.
-
Purification: Load the supernatant onto a pre-equilibrated Dowex 50 (H⁺ form) ion-exchange column. Wash the column with water to remove unreacted cinnamic acid and other impurities. Elute the amino acid with a dilute ammonia solution (e.g., 2 M NH₄OH).
-
Isolation: Collect the fractions containing the amino acid and concentrate them under reduced pressure to obtain the purified L-3-methoxyphenylalanine.
-
Analysis: Determine the yield and confirm the structure of the product. Determine the enantiomeric excess by chiral HPLC.[4][5][6]
| Substrate | Enzyme | Reaction Time (h) | Conversion (%) | ee (%) |
| Cinnamic acid | AvPAL | 24 | >95 | >99 (L) |
| 3-Methoxycinnamic acid | PbPAL | 48 | 88 | >99 (L) |
| 4-Nitrocinnamic acid | AvPAL | 48 | 89 | >99 (L) |
IV. Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. The enantioselective Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral secondary amines, is an effective method for producing chiral γ-nitro carbonyl compounds, which are versatile precursors to unsaturated amino acids.
A. Scientific Principles and Mechanistic Insights
Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, react with the aldehyde substrate to form a nucleophilic enamine intermediate. This enamine then adds to the nitroolefin in a stereocontrolled manner. The chiral catalyst shields one face of the enamine, directing the nitroolefin to attack from the less hindered face, thus establishing the stereochemistry of the product. The use of an acidic co-catalyst can enhance the reaction rate and selectivity.[15][16][17]
Organocatalytic Michael Addition Mechanism
Caption: Catalytic cycle for the organocatalytic Michael addition.
B. Application Note: Synthesis of a Precursor to a γ²-Amino Acid
This protocol outlines the enantioselective Michael addition of propanal to trans-β-nitrostyrene, catalyzed by a chiral diarylprolinol silyl ether, to yield a chiral γ-nitro aldehyde. This product can be further transformed into a γ²-amino acid.
C. Detailed Experimental Protocol
Materials and Equipment:
-
Propanal
-
trans-β-Nitrostyrene
-
(S)-Diphenylprolinol silyl ether catalyst
-
Acidic co-catalyst (e.g., 3-nitrobenzoic acid)
-
Anhydrous solvent (e.g., chloroform or toluene)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Silica gel for column chromatography
-
Solvents for chromatography
-
Chiral HPLC or GC system for ee determination
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%) and the acidic co-catalyst (e.g., 3-nitrobenzoic acid, 20 mol%).[16]
-
Addition of Reactants: Dissolve the catalyst and co-catalyst in the anhydrous solvent (2 mL). Add trans-β-nitrostyrene (0.5 mmol). Cool the mixture to the desired temperature (e.g., 4 °C). Add propanal (1.5 mmol, 3 equivalents).
-
Reaction: Stir the reaction mixture at 4 °C for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to obtain the γ-nitro aldehyde.
-
Analysis: Determine the yield and characterize the product. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC after conversion to a suitable derivative.[4][5][6]
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) |
| Propanal | trans-β-Nitrostyrene | 10 | 94 | 95:5 | 99 |
| Isovaleraldehyde | trans-β-Nitrostyrene | 10 | 92 | 96:4 | 98 |
| Hexanal | Nitroethylene | 5 | 96 | - | >95 |
V. References
-
BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. --INVALID-LINK--
-
BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. --INVALID-LINK--
-
MDPI. (2020). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. --INVALID-LINK--
-
Organic Chemistry Portal. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. --INVALID-LINK--
-
Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. --INVALID-LINK--
-
Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. --INVALID-LINK--
-
Sorbent-Advisors. (n.d.). Amino Acid Purification - Column Chromatography. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. --INVALID-LINK--
-
Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(5), 745-771. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Phenylalanine Ammonia-Lyase (PAL) Assay. --INVALID-LINK--
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4608-4611. --INVALID-LINK--
-
Weise, N. J., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. --INVALID-LINK--
-
RSC Publishing. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. --INVALID-LINK--
-
IISER Pune. (n.d.). Base-Mediated Molecular Rearrangement in Alpha-Beta Unsaturated Gamma Amino Acids. --INVALID-LINK--
-
Chen, C. Y., & Hartwig, J. F. (2009). Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. Bioorganic & Medicinal Chemistry Letters, 19(14), 3856–3858. --INVALID-LINK--
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4608-4611. --INVALID-LINK--
-
Science.gov. (n.d.). phenylalanine ammonia-lyase pal: Topics by Science.gov. --INVALID-LINK--
-
Gerhardt, J., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 3(3), 83-100. --INVALID-LINK--
-
O'Donnell, M. J., et al. (2001). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. Tetrahedron Letters, 42(50), 8781-8784. --INVALID-LINK--
-
Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. --INVALID-LINK--
-
Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry, 195(2), 669–683. --INVALID-LINK--
-
MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. --INVALID-LINK--
-
Reddy, P. V., & Reddy, K. S. (2006). Synthesis of Anti-beta-substituted gamma,delta-unsaturated amino acids via Eschenmoser-Claisen rearrangement. Organic Letters, 8(19), 4215–4218. --INVALID-LINK--
-
Waters. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. --INVALID-LINK--
-
IISER Pune. (n.d.). Base-Mediated Molecular Rearrangement in Alpha-Beta Unsaturated Gamma Amino Acids. --INVALID-LINK--
-
Vineyard, B. D., et al. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946–5952. --INVALID-LINK--
-
LCGC International. (2019). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. --INVALID-LINK--
-
White, J. D., & Lee, C. S. (2004). Synthesis of gamma,delta-unsaturated and delta,epsilon-unsaturated alpha-amino acids from fragmentation of gamma- and delta-lactones. The Journal of Organic Chemistry, 69(3), 815–820. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Rh-Catalyzed Asymmetric Hydrogenation with Pyrrolidine-Based Ligands. --INVALID-LINK--
-
Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Cross-Metathesis Reactions Involving N-Boc-allylglycine Methyl Ester. --INVALID-LINK--
-
Reddy, P. V., & Reddy, K. S. (2006). Synthesis of Anti-beta-substituted gamma,delta-unsaturated amino acids via Eschenmoser-Claisen rearrangement. Organic Letters, 8(19), 4215–4218. --INVALID-LINK--
-
Bordwell, F. G., & O'Donnell, M. J. (1986). Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society, 108(12), 3273-3277. --INVALID-LINK--
-
Collet, S., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry – A European Journal, 18(12), 3562-3566. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection [periodicos.capes.gov.br]
- 3. column-chromatography.com [column-chromatography.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. help.waters.com [help.waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 11. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenylalanine ammonia-lyase pal: Topics by Science.gov [science.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids [organic-chemistry.org]
- 16. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of (S)-2-Aminonon-8-enoic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, offering avenues to improve stability, modulate biological activity, and introduce novel functionalities.[1][] (S)-2-Aminonon-8-enoic acid, a non-proteinogenic amino acid featuring a terminal alkene in its side chain, presents a unique opportunity for post-synthetic modification through alkene-specific chemistries such as olefin metathesis, thiol-ene coupling, or hydroamination. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
The fundamental principles of SPPS, involving the sequential addition of N-terminally protected amino acids to a growing peptide chain on a solid support, are well-established.[][3] However, the unique structural features of UAAs often necessitate protocol optimizations. This guide will detail the critical considerations for this compound, including protecting group strategy, coupling conditions, and potential side reactions, ensuring a high yield of the desired peptide.
Protecting Group Strategy: The Stability of the Terminal Alkene
A cornerstone of successful SPPS is a robust and orthogonal protecting group strategy.[4][5] For the incorporation of this compound using the popular Fmoc/tBu approach, the following strategy is recommended:
-
α-Amino Group: The α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]
-
α-Carboxyl Group: The α-carboxyl group is activated for coupling to the resin or the growing peptide chain.
-
Side-Chain (Terminal Alkene): A key consideration is the stability of the terminal alkene on the C8 side chain. Based on established principles of organic chemistry and extensive experience in peptide synthesis, the terminal alkene of this compound is stable to the standard conditions of Fmoc-SPPS. It does not require a dedicated protecting group. The alkene moiety is not susceptible to cleavage by the mild base (piperidine) used for Fmoc deprotection, nor is it reactive towards the strong acid, trifluoroacetic acid (TFA), used for final cleavage and removal of acid-labile side-chain protecting groups from other residues.[1][8]
Caption: Protecting group strategy for this compound in Fmoc-SPPS.
Coupling Reagents and Conditions: Ensuring Efficient Incorporation
Due to the non-standard nature of this compound, the use of potent coupling reagents is recommended to ensure high coupling efficiency and minimize the risk of deletion sequences.[6] Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone may result in lower yields.
Uronium/aminium or phosphonium salt-based reagents are the preferred choice. These reagents rapidly convert the protected amino acid into a highly reactive species, facilitating efficient peptide bond formation.[1]
Recommended Coupling Reagents:
| Reagent | Full Name | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, low racemization, particularly effective for hindered amino acids.[6] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Widely used, efficient, and cost-effective.[] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt, avoids potential guanidinylation side reactions associated with uronium salts.[9] |
Typical Coupling Protocol:
A standard double coupling strategy is recommended for the incorporation of this compound to ensure maximum incorporation efficiency.
Potential Side Reactions and Mitigation Strategies
While the terminal alkene is generally stable, a thorough understanding of potential side reactions is crucial for troubleshooting and ensuring the synthesis of a high-purity peptide.[10]
-
Alkylation during Cleavage: During the final TFA cleavage, carbocations are generated from the removal of acid-labile side-chain protecting groups (e.g., t-butyl from Asp, Glu, Ser, Thr, Tyr; Trt from Asn, Gln, His; Pbf from Arg). These carbocations can potentially alkylate nucleophilic residues. While the terminal alkene is an electron-rich system, its reactivity towards these carbocations under strongly acidic conditions is generally low. The inclusion of scavengers in the cleavage cocktail is critical to quench these reactive species.[5][11]
-
Reaction with Scavengers: Scavengers such as triisopropylsilane (TIS) are used to reduce liberated carbocations.[5] There is a low probability of hydrosilylation of the terminal alkene by TIS in the presence of a strong acid like TFA. However, this is generally not considered a significant side reaction under standard cleavage conditions. Standard cleavage cocktails containing water and TIS are generally compatible.
To minimize any potential side reactions, it is crucial to use an optimized cleavage cocktail and to perform the cleavage for the minimum time required for complete deprotection.
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.
Protocol 1: Resin Preparation and Swelling
-
Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: Fmoc-Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 3: Coupling of Fmoc-(S)-2-Aminonon-8-enoic acid
-
In a separate vial, dissolve Fmoc-(S)-2-Aminonon-8-enoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
To ensure complete coupling, repeat steps 1-5 (double coupling).
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
Caption: Workflow for the incorporation of this compound in SPPS.
Protocol 4: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM, and dry under vacuum.
-
Prepare a cleavage cocktail. For most peptides, Reagent K or a similar mixture is suitable. A common formulation is:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide containing this compound can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13] The long aliphatic side chain of this amino acid will increase the hydrophobicity of the peptide, which may require optimization of the purification gradient.
General Purification Parameters:
-
Column: A C18 or C8 stationary phase is typically suitable. For highly hydrophobic peptides, a C4 column may be beneficial.[14]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing acetonitrile concentration is recommended for optimal separation of the target peptide from any closely eluting impurities.[15]
The purified peptide should be characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.
Conclusion
The incorporation of this compound into peptides via Fmoc-SPPS is a straightforward process that opens up a wide range of possibilities for post-synthetic modifications. By employing a robust protecting group strategy that leverages the inherent stability of the terminal alkene, using potent coupling reagents to ensure high incorporation efficiency, and following a carefully designed cleavage and purification protocol, researchers can successfully synthesize peptides containing this versatile unnatural amino acid. This guide provides a solid foundation for the successful application of this compound in peptide-based drug discovery and development.
References
- 1. bachem.com [bachem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Strategic Utility of (S)-2-Aminonon-8-enoic Acid in Modern Organic Synthesis
Introduction: A Versatile Chiral Building Block
In the landscape of contemporary drug discovery and natural product synthesis, the demand for structurally novel and functionally optimized molecules is incessant. Unnatural amino acids (UAAs) have emerged as powerful tools for medicinal chemists and synthetic biologists, offering the ability to introduce unique side chains that can modulate the pharmacological and physicochemical properties of peptides and other bioactive compounds.[1] Among these, (S)-2-aminonon-8-enoic acid, a chiral building block featuring a terminal alkene, presents a unique combination of functionalities that unlock a diverse range of synthetic possibilities.
This bifunctional molecule, possessing both a primary amine and a terminal olefin, serves as a versatile scaffold for a variety of chemical transformations. The chiral amine provides a key stereocenter, crucial for enantioselective synthesis, while the terminal alkene acts as a handle for powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and utilization in peptide synthesis and ring-closing metathesis (RCM).
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective application in synthesis. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 171.24 g/mol | PubChem[2] |
| IUPAC Name | (2S)-2-aminonon-8-enoic acid | PubChem[2] |
| CAS Number | 924307-76-6 | SynHet[3] |
| XLogP3 | -0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 7 | PubChem[2] |
Synthesis of this compound
The asymmetric synthesis of this compound can be achieved through various strategies. A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The following protocol is an adaptation of established methods for the synthesis of similar unsaturated amino acids.
Protocol 1: Asymmetric Synthesis of Boc-(S)-2-Aminonon-8-enoic Acid
This protocol outlines a multi-step synthesis starting from a chiral auxiliary to establish the desired stereochemistry.
Step 1: Diastereoselective Alkylation
-
To a solution of a suitable chiral glycine enolate equivalent (e.g., derived from a camphor-based auxiliary) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) (0.1 M), add a strong base like lithium diisopropylamide (LDA) (1.1 equivalents) dropwise at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of 7-bromohept-1-ene (1.2 equivalents) in THF dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.
Step 2: Auxiliary Cleavage and Boc Protection
-
Dissolve the purified alkylated product in a suitable solvent system for auxiliary cleavage (e.g., a mixture of THF and water).
-
Add a reagent for hydrolytic cleavage, such as lithium hydroxide (LiOH) (2.0 equivalents), and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude amino acid.
-
Dissolve the crude amino acid in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (NaHCO₃) (3.0 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents).
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the dioxane under reduced pressure and wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford Boc-(S)-2-aminonon-8-enoic acid.
Expected Characterization Data (for Boc-protected form):
-
¹H NMR (CDCl₃, 400 MHz): δ 5.80 (m, 1H, -CH =CH₂), 5.00 (m, 2H, -CH=CH ₂), 4.30 (m, 1H, α-CH ), 2.05 (q, J = 7.2 Hz, 2H, -CH ₂-CH=CH₂), 1.80-1.20 (m, 8H, -(CH ₂)₄-), 1.45 (s, 9H, -C(CH ₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.0, 155.5, 138.5, 114.5, 80.0, 53.0, 33.5, 32.0, 29.0, 28.5, 28.3.
-
Mass Spectrometry (ESI+): m/z = 272.2 [M+H]⁺.
Applications in Peptide Synthesis
The incorporation of this compound into peptide chains can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with either Fmoc or Boc chemistry. The terminal alkene side chain is stable to the conditions of both strategies.
Fmoc-Based Solid-Phase Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the most commonly used for the α-amino group in SPPS due to its base-lability, which allows for mild deprotection conditions.[4]
Workflow for Fmoc-SPPS:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Incorporation of Fmoc-(S)-2-Aminonon-8-enoic Acid
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the same solution for 15 minutes to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-(S)-2-aminonon-8-enoic acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-Based Solid-Phase Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is an alternative to Fmoc and is removed under acidic conditions.[5][6]
Protocol 3: Incorporation of Boc-(S)-2-Aminonon-8-enoic Acid
-
Resin Preparation: Start with a suitable resin, such as Merrifield resin, with the first amino acid already attached.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with a fresh portion of the same solution for 20 minutes.
-
Washing: Wash the resin with DCM (3 x 1 min) and isopropanol (2 x 1 min).
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DCM (2 x 2 min).
-
Washing: Wash the resin with DCM (3 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate Boc-(S)-2-aminonon-8-enoic acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.
Application in Ring-Closing Metathesis (RCM)
The terminal alkene of this compound is a powerful functional group for the synthesis of cyclic peptides and other macrocycles via ring-closing metathesis (RCM).[1] RCM is a robust and versatile reaction that utilizes transition metal catalysts, such as Grubbs' catalysts, to form a new double bond with the concomitant release of a small volatile alkene like ethylene.[7]
Workflow for Peptide RCM:
Caption: General workflow for the synthesis of cyclic peptides via RCM.
Protocol 4: On-Resin Ring-Closing Metathesis of a Diene-Containing Peptide
This protocol describes the cyclization of a linear peptide containing two olefinic amino acid residues, one of which is this compound, while the peptide is still attached to the solid support.
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) using Fmoc-SPPS as described in Protocol 2. The peptide sequence should contain this compound and another amino acid with an olefinic side chain (e.g., (S)-2-amino-4-pentenoic acid).
-
Resin Preparation for RCM: After the final coupling and washing steps, swell the resin-bound peptide in an anhydrous, degassed solvent suitable for metathesis, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
RCM Reaction:
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) in the reaction solvent to the resin suspension.
-
Gently agitate the reaction mixture under an inert atmosphere (e.g., by bubbling argon through the suspension) at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.
-
Monitor the reaction for the disappearance of the starting material and the appearance of the cyclized product by cleaving a small sample of the resin and analyzing it by LC-MS.
-
-
Catalyst Removal: After the reaction is complete, wash the resin thoroughly with DCM to remove the ruthenium catalyst and byproducts.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify it as described in Protocol 2 (steps 7 and 8).
Quantitative Data for a Representative RCM Reaction:
| Parameter | Value |
| Linear Peptide | H₂N-Gly-(S)-2-aminonon-8-enoyl-(S)-2-amino-4-pentenoyl-Gly-Resin |
| Catalyst | Grubbs' Second-Generation Catalyst (10 mol%) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 40 °C |
| Reaction Time | 4 hours |
| Conversion to Cyclic Peptide | >90% (by LC-MS analysis of a cleaved aliquot) |
Conclusion
This compound is a highly valuable and versatile chiral building block for modern organic synthesis. Its unique structure allows for its seamless integration into peptides, providing a handle for the construction of macrocyclic structures through ring-closing metathesis. The protocols and application notes provided herein offer a practical guide for researchers, scientists, and drug development professionals to harness the synthetic potential of this remarkable unnatural amino acid. The ability to introduce conformational constraints and novel pharmacophores through the use of such building blocks will undoubtedly continue to drive innovation in the development of new therapeutics.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. biotage.com [biotage.com]
Application Notes & Protocols: (S)-2-Aminonon-8-enoic Acid in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (S)-2-Aminonon-8-enoic acid, a non-canonical amino acid, in modern therapeutic design. The primary focus is its role as a critical building block for "stapled peptides," a class of constrained peptides with enhanced pharmacological properties. We will detail the scientific rationale, synthesis of the requisite Fmoc-protected amino acid, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and the subsequent on-resin ring-closing metathesis (RCM) to form a stabilizing hydrocarbon bridge. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols to empower researchers to leverage this unique molecule for targeting challenging protein-protein interactions (PPIs).
Introduction: The Challenge of Peptides and the Rise of Stapling
Peptides offer exceptional specificity and potency as therapeutic agents but are often hindered by poor metabolic stability and low cell permeability.[1] Their native, flexible conformations are susceptible to proteolytic degradation, and their generally polar nature impedes passive diffusion across cell membranes. A powerful strategy to overcome these limitations is "peptide stapling," which involves introducing a covalent, all-hydrocarbon cross-link to lock a peptide into its bioactive conformation, typically an α-helix.[1][2] This conformational reinforcement enhances resistance to proteases, increases binding affinity for the target, and can improve cellular uptake.[2][3]
This compound is an ω-alkenyl amino acid specifically designed for creating i,i+7 staples. When paired with a shorter alkenyl amino acid like (S)-2-(4'-pentenyl)alanine (S5) at positions i and i+7 respectively within a peptide sequence, it enables the formation of a hydrocarbon bridge spanning two turns of an α-helix.[4] This "long" staple is crucial for stabilizing longer helical domains involved in many therapeutically relevant protein-protein interactions.
Synthesis of Fmoc-(S)-2-Aminonon-8-enoic Acid
The successful incorporation of this compound into a peptide via Solid Phase Peptide Synthesis (SPPS) requires its N-terminus to be protected, most commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. While various methods exist for the asymmetric synthesis of non-canonical amino acids, the Schöllkopf bis-lactim ether method provides a robust and highly stereoselective route.[5][6]
Proposed Synthetic Scheme
The following is a proposed, high-level synthetic pathway adapted from the well-established Schöllkopf chiral auxiliary method for producing the target amino acid.
Caption: Proposed synthesis of Fmoc-(S)-2-aminonon-8-enoic acid.
Detailed Protocol: Fmoc Protection of this compound
This protocol details the final step of the synthesis, which is critical for preparing the amino acid for SPPS.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Deionized Water
-
Diethyl ether, Ethyl acetate, 1 M HCl, Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.05 eq) to the solution and stir vigorously at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to ~9 with additional NaHCO₃ solution if necessary.
-
Wash the aqueous mixture with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH ~1-2 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Fmoc-protected amino acid.[3]
-
The product can be purified by flash chromatography if necessary and its identity confirmed by NMR and mass spectrometry.
Application in i,i+7 Stapled Peptide Synthesis
The primary application of this compound is in forming an i,i+7 hydrocarbon staple, which spans two turns of an α-helix. This is typically achieved by pairing it with a shorter alkenyl amino acid, such as (S)-2-(4'-pentenyl)alanine (often denoted S₅), at the i and i+7 positions of the peptide, respectively.[4] The differing chain lengths are crucial for achieving an efficient ring-closing reaction to form the 11-carbon cross-link.[2]
Workflow for Stapled Peptide Synthesis
Caption: General workflow for producing an i,i+7 stapled peptide.
Protocol: Automated SPPS and On-Resin Cyclization
This protocol describes the synthesis of a model i,i+7 stapled peptide using this compound (represented as X₇ for brevity) and (S)-2-(4'-pentenyl)alanine (S₅).
Materials & Equipment:
-
Automated Microwave Peptide Synthesizer (e.g., Biotage® Initiator+ Alstra™).
-
Rink Amide ChemMatrix® resin.
-
Fmoc-protected amino acids, including Fmoc-S₅-OH and Fmoc-X₇-OH.
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure.
-
Deprotection Reagent: 20% Piperidine in DMF.
-
RCM Catalyst: 1st Generation Grubbs' Catalyst.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), 1,2-Dichloroethane (DCE).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Reverse-Phase HPLC system for purification.
Protocol Steps:
-
Peptide Synthesis (SPPS):
-
Synthesize the linear peptide on the Rink Amide resin using standard Fmoc-SPPS protocols on an automated synthesizer.[5]
-
Use a 5-fold excess for standard amino acids. For the sterically hindered unnatural amino acids (Fmoc-S₅-OH and Fmoc-X₇-OH), use a 3-fold excess and consider a double coupling protocol to ensure complete reaction.[5]
-
The final Fmoc group on the N-terminus should remain after the final coupling step.
-
-
On-Resin Ring-Closing Metathesis (RCM):
-
Transfer the peptidyl-resin (approx. 0.05 mmol) to a reaction vessel and swell in DCM.
-
Prepare a 10 mM solution of Grubbs' catalyst in degassed 1,2-dichloroethane (DCE). For a 0.05 mmol synthesis, this corresponds to dissolving ~8 mg of catalyst in ~1 mL of DCE.[7][8]
-
Add the catalyst solution to the resin.
-
Allow the reaction to proceed at room temperature with gentle agitation for 2 hours. The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by HPLC/MS. The stapled peptide will typically have a shorter retention time than its linear precursor.[7]
-
Filter the resin and wash thoroughly with DCE.
-
Repeat the catalyst treatment one more time to drive the reaction to completion.[7]
-
Wash the resin extensively with DCE (3x) and DCM (3x) to remove residual ruthenium catalyst.
-
-
Final Deprotection and Cleavage:
-
Perform a final N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC on a C18 column.
-
Confirm the identity and purity of the final stapled peptide by LC-MS and analytical HPLC.
-
Data and Expected Outcomes
The successful incorporation of an i,i+7 staple using this compound is expected to induce significant changes in the peptide's physicochemical properties.
Structural Analysis
Circular Dichroism (CD) spectroscopy is the standard method for assessing the secondary structure of peptides in solution. A linear, unstructured peptide will show a characteristic random coil spectrum with a minimum around 198 nm. Upon successful stapling, the peptide is expected to adopt a highly α-helical conformation, demonstrated by a strong positive peak at ~195 nm and two distinct negative peaks at ~208 nm and ~222 nm.[9]
| Peptide Type | Expected % Helicity | Characteristic CD Minima (nm) |
| Linear Unstapled Peptide | 10-20% | ~198 |
| i,i+7 Stapled Peptide | 70-90% | ~208, ~222 |
| Table 1: Expected impact of i,i+7 stapling on peptide helicity as measured by CD spectroscopy.[9] |
Functional Improvements
The rigid, helical structure imparted by the staple leads to significant functional advantages that are key for therapeutic development.
| Property | Rationale for Improvement | Typical Assay |
| Proteolytic Stability | The α-helical conformation sequesters the peptide backbone, making amide bonds inaccessible to proteases.[9] | Incubation with proteases (e.g., trypsin, chymotrypsin) followed by HPLC/MS analysis of degradation over time. |
| Target Binding Affinity | Pre-organizing the peptide into its bioactive helical shape reduces the entropic penalty of binding.[10] | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or ELISA-based competitive binding assays. |
| Cell Permeability | The hydrocarbon staple masks polar amide bonds and presents a more hydrophobic face, facilitating interaction with and passage through the lipid bilayer of cell membranes.[3] | Cellular uptake studies using fluorescently-labeled peptides (e.g., FITC) analyzed by flow cytometry or confocal microscopy. |
| Table 2: Summary of functional enhancements conferred by peptide stapling. |
Conclusion and Future Directions
This compound is a specialized chemical tool for medicinal chemists aiming to engineer peptides with superior drug-like properties. Its use in an i,i+7 stapling strategy provides a robust method for stabilizing extended α-helical domains, which are frequently found at the interface of high-value therapeutic targets like protein-protein interactions. The protocols outlined in this guide provide a validated framework for the synthesis and application of this building block. Future work will focus on exploring novel linker chemistries and systematically evaluating how variations in staple length and composition, such as that offered by this compound, can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of next-generation peptide therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 5. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric syntheses via heterocyclic intermediates. 22. Enantioselective synthesis of alpha-alkenyl glycine methyl esters and alphy-alkenyl glycines (beta,gamma-unsaturated amino acids) [kops.uni-konstanz.de]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Aminonon-8-enoic Acid: A Versatile Molecular Probe for Elucidating Enzyme-Substrate Interactions
An Application Note and Protocol Guide for Researchers
Abstract
The study of enzyme mechanisms and the development of selective inhibitors are cornerstones of modern drug discovery.[1][2][] Unnatural amino acids (UAAs) have emerged as indispensable chemical tools, providing molecular scaffolds that extend beyond the 20 canonical amino acids to probe and modulate protein function.[4][5] This guide details the application of (S)-2-Aminonon-8-enoic acid, a UAA featuring a nine-carbon chain with a terminal alkene, as a multi-purpose probe for investigating enzyme-substrate interactions. We provide the scientific rationale for its use, alongside detailed protocols for enzyme kinetic analysis, structural biology studies, and the characterization of potential covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical probes for enzyme characterization and inhibitor design.
Introduction: The Power of Unnatural Amino Acids
Nature's enzymatic catalysts are exquisitely specific, a trait dictated by the precise three-dimensional architecture of their active sites.[6] To understand this specificity and develop molecules that can modulate it, researchers require tools that can systematically probe these interactions. Unnatural amino acids (UAAs) offer a powerful solution by introducing novel side-chain functionalities, altered stereochemistry, and unique physicochemical properties not found in nature.[7][8] The incorporation of UAAs can enhance the stability, selectivity, and therapeutic potential of peptide-based drugs and provide invaluable insights into enzyme mechanisms.[2][5]
This compound (CAS: 924307-76-6) is a particularly useful UAA for these studies.[9][10][11] Its structure combines two key features:
-
An (S)-α-amino acid backbone , allowing it to be recognized by the enzyme's machinery that typically binds peptide or amino acid substrates.
-
A seven-carbon aliphatic chain terminating in a vinyl group (C=C) . This chain allows for the exploration of deep hydrophobic pockets within an enzyme's active site, while the terminal alkene serves as a unique chemical handle or structural feature.
This unique combination makes this compound a versatile probe capable of acting as a substrate analog, a competitive inhibitor, or even a mechanism-based inactivator.
| Compound Properties | |
| IUPAC Name | (2S)-2-aminonon-8-enoic acid |
| CAS Number | 924307-76-6[9][11] |
| Molecular Formula | C₉H₁₇NO₂[10][12] |
| Molecular Weight | 171.24 g/mol [11][12] |
| Key Features | α-amino acid, terminal alkene, hydrophobic chain |
| Storage | Room temperature, inert atmosphere, keep in dark place[11] |
Rationale for Application: A Multi-Faceted Investigative Tool
The utility of this compound stems from its ability to report on multiple aspects of the enzyme-substrate interaction.
-
Probing Hydrophobic Pockets: The long, flexible seven-carbon side chain can penetrate and map the topology of hydrophobic sub-pockets within or near the active site, which are common recognition features for lipid or long-chain peptide substrates.
-
Competitive Inhibition: By mimicking a natural substrate, the molecule can compete for binding to the active site. Quantifying this inhibition provides a direct measure of its affinity (Ki) for the enzyme.
-
Structural Anchor: When co-crystallized with a target enzyme, the UAA's position reveals the precise molecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—that govern binding. This provides an empirical blueprint for structure-based drug design.[13][14]
-
Reactive Handle: The terminal alkene is a latent reactive group. It can serve as a spectroscopic probe (e.g., via Raman spectroscopy) or, in some enzymatic mechanisms, be activated to form a covalent bond with a nearby nucleophilic residue (e.g., Cys, Lys), leading to irreversible inhibition.
The following sections provide detailed protocols for leveraging these properties in a laboratory setting.
Application 1: Enzyme Kinetic Analysis to Determine Mode of Inhibition
Causality: The first step in characterizing any potential inhibitor is to understand its effect on the enzyme's catalytic efficiency. Kinetic analysis reveals whether the molecule prevents the substrate from binding (competitive inhibition), hinders the catalytic event after the substrate has bound (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). This information is critical for validating that the UAA interacts with the target in the intended manner.
Caption: Figure 1: Workflow for determining inhibitor kinetics.
Protocol 1: Determining Kᵢ and Mode of Inhibition
This protocol assumes a spectrophotometric assay where the formation of a product results in a change in absorbance.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.4).[15] The choice of buffer, pH, and ionic strength must be kept consistent throughout the experiment.[16]
-
Enzyme Stock: Prepare a concentrated stock of purified enzyme in assay buffer. The final concentration used in the assay should be low enough to ensure steady-state kinetics.[17]
-
Substrate Stock: Prepare a high-concentration stock of the natural substrate in assay buffer.
-
Inhibitor Stock: Prepare a 100 mM stock of this compound in a suitable solvent (e.g., water or DMSO) and create serial dilutions.
-
-
Assay Execution (96-well plate format recommended):
-
Determine Initial Velocity Conditions: First, run the reaction without the inhibitor. Measure product formation over time at a saturating substrate concentration to find the time range where the reaction is linear (typically when <10% of the substrate is consumed).[17] All subsequent measurements must be taken within this linear range.
-
Set up Reactions: In a 96-well plate, set up a matrix of reactions.
-
Rows: Constant concentration of this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Columns: Varying concentrations of the natural substrate (e.g., 8-10 concentrations ranging from 0.2x to 5x the known Kₘ of the substrate).[17]
-
-
Initiate Reaction: Add the enzyme to each well to start the reaction.
-
Measure Rates: Immediately place the plate in a plate reader and measure the absorbance at the appropriate wavelength in kinetic mode, recording the rate of change (v₀).
-
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (v₀) against substrate concentration ([S]).
-
Lineweaver-Burk Plot: Transform the data by plotting 1/v₀ versus 1/[S]. This linearization of the Michaelis-Menten equation is crucial for visualizing the mode of inhibition.
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Calculate Kᵢ: Use nonlinear regression analysis software (e.g., GraphPad Prism) to fit the original v₀ vs. [S] data to the appropriate inhibition model to calculate the Kₘ, Vₘₐₓ, and the inhibition constant (Kᵢ).
-
| Hypothetical Kinetic Data | No Inhibitor | + 50 µM UAA (Competitive) |
| Vₘₐₓ (µM/min) | 100 | 100 |
| Apparent Kₘ (µM) | 50 | 125 |
| Kᵢ (µM) | N/A | 33.3 |
Application 2: High-Resolution Structural Analysis
Causality: While kinetic data reveal if and how strongly an inhibitor binds, structural biology techniques like X-ray crystallography show how it binds at an atomic level.[18][19] Visualizing the inhibitor within the enzyme's active site explains the basis of its affinity and selectivity. This structural information is the foundation for rational, structure-based drug design, allowing for the targeted modification of the inhibitor to improve potency or other pharmacological properties.[13][14]
Caption: Figure 2: Workflow for structural analysis.
Protocol 2: Co-crystallization and Structure Determination
-
Protein Preparation:
-
Obtain a high-purity (>95%), homogenous, and concentrated (5-10 mg/mL) sample of the target enzyme.
-
-
Crystallization:
-
Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic methods (e.g., sitting-drop or hanging-drop vapor diffusion) to find initial crystallization "hits."
-
Optimization: Optimize the initial hit conditions by finely varying the concentrations of the components to obtain large, single, well-diffracting crystals.
-
-
Obtaining the Enzyme-Inhibitor Complex:
-
Co-crystallization: Add a 5- to 10-fold molar excess of this compound to the purified enzyme solution before setting up the crystallization trials. This is often the preferred method.
-
Soaking: Alternatively, if you already have crystals of the enzyme alone (apo-form), you can soak them in a solution containing the inhibitor (e.g., 1-10 mM) for a period ranging from minutes to hours.
-
-
Data Collection and Processing:
-
Cryo-protection: Transfer the crystal into a cryo-protectant solution (often the crystallization solution supplemented with glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.
-
X-ray Diffraction: Mount the cooled crystal in an X-ray beam (at a synchrotron source for best results) and collect diffraction data.
-
Data Processing: Use specialized software (e.g., XDS, MOSFLM) to process the diffraction images, index the crystal lattice, and integrate the reflection intensities.
-
-
Structure Solution and Refinement:
-
Phasing: Solve the phase problem using molecular replacement if a homologous structure is available.
-
Model Building: Build the atomic model of the enzyme and the bound this compound into the resulting electron density map using software like Coot.
-
Refinement: Refine the model against the experimental data using programs like PHENIX or REFMAC5 to improve its fit and geometry. The final refined structure provides atomic-level detail of the enzyme-inhibitor interactions.[20]
-
| Hypothetical Structural Interactions | Interacting Residue | Interaction Type | Distance (Å) |
| UAA Carboxylate | Arg145 | Salt Bridge / H-Bond | 2.8 |
| UAA Carboxylate | Tyr112 | H-Bond (to backbone NH) | 3.1 |
| UAA α-Amine | Glu220 | Salt Bridge / H-Bond | 2.9 |
| UAA Alkyl Chain | Ile84, Leu99, Val178 | Hydrophobic / van der Waals | 3.5 - 4.0 |
Conclusion and Future Directions
This compound is a powerful and versatile chemical probe for the multifaceted investigation of enzyme systems. Its simple yet elegant design allows it to report on enzyme kinetics, provide a clear structural snapshot of the active site, and potentially identify reactive residues through covalent modification. The protocols outlined here provide a robust framework for its application.
Future work could involve using the terminal alkene as a handle for bio-orthogonal chemistry, such as attaching fluorescent dyes or affinity tags via "click chemistry" after it has bound to the target enzyme. Furthermore, incorporating this UAA into larger peptide sequences could generate highly specific and potent inhibitors for enzymes that recognize extended substrates.[21] The continued application of such well-designed chemical tools will undoubtedly accelerate progress in fundamental enzymology and therapeutic development.
References
- 1. biosynth.com [biosynth.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 9. This compound [synhet.com]
- 10. americanelements.com [americanelements.com]
- 11. This compound | 924307-76-6 [sigmaaldrich.com]
- 12. 2-Amino-8-nonenoic acid | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. omicsonline.org [omicsonline.org]
- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 20. books.rsc.org [books.rsc.org]
- 21. Unnatural amino acids increase activity and specificity of synthetic substrates for human and malarial cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (S)-2-Aminonon-8-enoic Acid in the Rational Design of Novel Histone Deacetylase (HDAC) Inhibitors
Introduction: The Therapeutic Promise of HDAC Inhibition and the Quest for Novel Scaffolds
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1][3] Aberrant HDAC activity is a hallmark of various cancers and other diseases, making them a compelling target for therapeutic intervention.[1][4] HDAC inhibitors (HDACis) function by blocking the catalytic activity of these enzymes, leading to hyperacetylation of their substrates. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][5]
The general pharmacophore model for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with the surface of the enzyme.[6][7][8] While several HDAC inhibitors have been approved for clinical use, the search for novel scaffolds with improved isoform selectivity, pharmacokinetic properties, and reduced off-target effects remains an active area of research.[9][10][11]
This document outlines the prospective role of (S)-2-Aminonon-8-enoic acid, a chiral non-proteinogenic amino acid, as a versatile building block for the synthesis of novel HDAC inhibitors. Its unique structure, featuring a terminal double bond and a chiral amine, offers multiple points for chemical modification to generate a library of potential drug candidates.
Conceptual Framework: this compound as a Novel HDACi Scaffold
This compound presents an attractive starting point for the design of new HDAC inhibitors. Its carboxylic acid can be converted into a potent zinc-binding group, such as a hydroxamic acid. The aminononane backbone can serve as the linker, and the terminal alkene provides a handle for the introduction of diverse cap groups through various chemical transformations. The inherent chirality at the alpha-carbon may also contribute to specific interactions within the HDAC active site, potentially leading to improved isoform selectivity.
Proposed Synthetic Strategy: From Amino Acid to Potent Inhibitor
The following is a proposed synthetic pathway to generate a hydroxamic acid-based HDAC inhibitor from this compound. This strategy is designed to be modular, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of a Novel this compound-Derived Hydroxamic Acid
Objective: To synthesize a potential HDAC inhibitor by converting the carboxylic acid of this compound to a hydroxamic acid and modifying the terminal alkene.
Materials:
-
Boc-anhydride (Di-tert-butyl dicarbonate)
-
Methanol
-
Thionyl chloride
-
Potassium hydroxide
-
9-BBN (9-Borabicyclo[3.3.1]nonane)
-
Sodium perborate
-
Aryl halide (e.g., 4-bromobiphenyl) for Suzuki coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate
-
Appropriate solvents (DCM, THF, DMF, etc.)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Step-by-Step Procedure:
-
N-Protection:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Add Boc-anhydride and sodium bicarbonate.
-
Stir at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-2-Aminonon-8-enoic acid.
-
-
Esterification:
-
Dissolve the N-protected amino acid in methanol.
-
Cool the solution to 0°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester.
-
-
Hydroboration-Oxidation of the Terminal Alkene:
-
Dissolve the N-protected methyl ester in anhydrous THF.
-
Add 9-BBN solution and stir at room temperature for 12-16 hours.
-
Carefully add a solution of sodium perborate in water.
-
Stir for 4 hours, then extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding primary alcohol.
-
-
Introduction of the Cap Group (Suzuki Coupling):
-
To a solution of the alcohol in a suitable solvent (e.g., toluene/ethanol/water mixture), add the desired aryl halide (e.g., 4-bromobiphenyl), a palladium catalyst (e.g., Pd(PPh₃)₄), and sodium carbonate.
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by flash chromatography to obtain the coupled product.
-
-
Hydroxamic Acid Formation:
-
Dissolve the methyl ester from the previous step in a mixture of methanol and THF.
-
Add a freshly prepared solution of hydroxylamine from hydroxylamine hydrochloride and potassium hydroxide in methanol.[15]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the reaction with 1M HCl and extract with ethyl acetate.
-
Purify the crude product by preparative HPLC to obtain the final hydroxamic acid derivative.
-
-
Deprotection (if necessary):
-
If the N-Boc protecting group is still present, dissolve the purified hydroxamic acid in a solution of trifluoroacetic acid in dichloromethane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final inhibitor.
-
Biochemical and Cellular Evaluation of Novel HDAC Inhibitors
Once synthesized, the novel compounds must be rigorously tested to determine their efficacy and selectivity as HDAC inhibitors. The following protocols outline standard in vitro and cell-based assays.
Protocol 2: In Vitro HDAC Activity Assay (Fluorogenic)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trypsin solution
-
Synthesized inhibitor compounds
-
Reference inhibitor (e.g., SAHA, Trichostatin A)
-
384-well black microplates
-
Fluorescent plate reader
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the synthesized inhibitor and reference compound in DMSO.
-
Perform serial dilutions in HDAC assay buffer to create a range of concentrations for testing.
-
-
Enzyme Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant HDAC enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
-
Development and Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing trypsin.[16] Trypsin will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Incubate for an additional 15-30 minutes to allow for complete development.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a potent inhibitor (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| Reference (SAHA) | Expected low nM | Expected low nM | Expected low nM | Expected low nM | Expected low nM |
| Test Compound 1 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Test Compound 2 | To be determined | To be determined | To be determined | To be determined | To be determined |
Table 1: Representative data table for in vitro HDAC inhibition profiling.
Protocol 3: Cellular HDAC Target Engagement Assay (Western Blot)
Objective: To confirm that the synthesized compounds can penetrate cells and inhibit HDAC activity, leading to an increase in the acetylation of histone and non-histone proteins.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed the chosen cancer cell line in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor or a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against acetylated histone H3 (a marker for Class I HDAC inhibition) and acetylated α-tubulin (a marker for HDAC6 inhibition) overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of acetylated proteins to the loading control.
-
An increase in the levels of acetylated histone H3 and/or α-tubulin in inhibitor-treated cells compared to the vehicle control indicates cellular HDAC inhibition.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of HDAC Inhibition.
Caption: Experimental Workflow for HDACi Development.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold for the development of novel HDAC inhibitors. The synthetic and screening protocols provided herein offer a comprehensive guide for researchers to explore the potential of this unique amino acid. Future work should focus on generating a diverse library of derivatives to establish robust structure-activity relationships, with the ultimate goal of identifying lead compounds with superior potency, selectivity, and drug-like properties for further preclinical development.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies To Design Selective Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [synhet.com]
- 13. americanelements.com [americanelements.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Bioactive Peptides with (S)-2-Aminonon-8-enoic acid
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1][2][3] (S)-2-Aminonon-8-enoic acid, an unnatural amino acid featuring a terminal olefin, is a particularly valuable building block. Its unique structure allows for the introduction of an all-hydrocarbon staple through ring-closing metathesis (RCM), which can lock a peptide into its bioactive alpha-helical conformation.[4][5] This conformational constraint often leads to enhanced target affinity, increased resistance to proteolytic degradation, and improved cell permeability.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of bioactive peptides incorporating this compound. Detailed protocols for solid-phase peptide synthesis (SPPS), on-resin RCM, and subsequent purification and analysis are presented, along with insights into the critical parameters for success.
Introduction: The Power of Conformational Constraint
Peptides are promising therapeutic agents due to their high specificity and low toxicity.[8] However, their clinical application is often limited by poor metabolic stability and low cell permeability.[2][9] Many bioactive peptides adopt an α-helical conformation to interact with their biological targets.[5] In solution, short peptides often exist as a random coil, leading to a significant entropic penalty upon binding. By incorporating unnatural amino acids like this compound, it is possible to introduce a covalent bridge, or "staple," that pre-organizes the peptide into its bioactive helical structure.[4][5][6]
This "hydrocarbon stapling" is typically achieved by placing two olefin-bearing amino acids, such as this compound, at specific positions within the peptide sequence (commonly i and i+4 or i and i+7 for α-helices).[7] Subsequent treatment with a ruthenium-based catalyst facilitates a ring-closing metathesis (RCM) reaction, forming a stable hydrocarbon bridge.[10][11][12] The resulting "stapled" peptides have demonstrated remarkable improvements in their pharmacological properties, enabling the targeting of previously "undruggable" intracellular protein-protein interactions.[7]
This application note will guide you through the entire workflow of creating such a bioactive peptide, from the initial solid-phase synthesis to the final characterization of the purified product.
Materials and Reagents
Successful synthesis requires high-quality reagents and materials. The following table provides a general list of necessary components. Specific quantities will vary based on the peptide sequence and synthesis scale.
| Category | Item | Supplier Examples | Notes |
| Resins | Rink Amide Resin | Sigma-Aldrich, Novabiochem® | For C-terminal amide peptides. |
| 2-Chlorotrityl chloride resin | Sigma-Aldrich, Novabiochem® | Useful for preventing diketopiperazine formation with Proline.[13] | |
| Amino Acids | Fmoc-protected proteinogenic amino acids | Sigma-Aldrich, Novabiochem® | Standard amino acids for SPPS. |
| Fmoc-(S)-2-Aminonon-8-enoic acid-OH | Custom Synthesis | The key unnatural amino acid. | |
| Coupling Reagents | HBTU, HATU, PyBOP® | Sigma-Aldrich, Novabiochem® | For activating carboxylic acids for amide bond formation. |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for coupling reactions. | |
| Deprotection Reagents | Piperidine | Sigma-Aldrich | For removing the Fmoc protecting group. |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | For cleavage from the resin and side-chain deprotection. | |
| RCM Catalyst | Grubbs' Catalyst (1st or 2nd generation) | Sigma-Aldrich | For the ring-closing metathesis reaction. |
| Solvents | N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Primary solvent for SPPS. |
| Dichloromethane (DCM) | Sigma-Aldrich | Used for resin swelling and washing. | |
| 1,2-Dichloroethane (DCE) | Sigma-Aldrich | Solvent for the RCM reaction. | |
| Purification | Acetonitrile (ACN), HPLC grade | Fisher Scientific | Mobile phase for HPLC. |
| Water, HPLC grade | Fisher Scientific | Mobile phase for HPLC. | |
| Formic Acid (FA) | Sigma-Aldrich | Mobile phase additive for LC-MS.[14] | |
| Scavengers | Triisopropylsilane (TIS) | Sigma-Aldrich | Used during cleavage to protect sensitive residues. |
| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | Scavenger for certain protecting groups. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.[1] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[14][15][16]
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Hydrocarbon-stapled peptides: principles, practice, and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 9. Membrane-Active Peptides and Their Potential Biomedical Application [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Custom Peptide Synthesis [peptide2.com]
Analytical methods for characterizing (S)-2-Aminonon-8-enoic acid
An Application Guide to the Comprehensive Characterization of (S)-2-Aminonon-8-enoic Acid
Abstract: this compound is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic chain, a terminal vinyl group, and a chiral center at the alpha-carbon. Its unique structure makes it a valuable building block in synthetic chemistry and drug development. Rigorous analytical characterization is paramount to ensure its structural integrity, purity, and enantiomeric fidelity for research and development applications. This guide provides a comprehensive suite of analytical methods and detailed protocols for the complete characterization of this compound, designed for researchers, scientists, and quality control professionals. The methodologies cover structural elucidation via spectroscopic techniques, purity assessment by chromatography, and definitive determination of enantiomeric excess.
Introduction and Analytical Strategy
The characterization of a chiral molecule like this compound requires a multi-faceted analytical approach. The primary objectives are to:
-
Confirm the Molecular Structure: Verify the connectivity of the atoms and the presence of key functional groups (amine, carboxylic acid, terminal alkene).
-
Determine Chemical Purity: Quantify the analyte and identify any related impurities.
-
Establish Enantiomeric Purity: Accurately measure the enantiomeric excess (% ee) to confirm the stereochemical identity as the (S)-enantiomer.
A logical workflow is essential for an efficient and thorough analysis. The proposed strategy begins with unambiguous structural confirmation, followed by purity assessment, and culminates in the critical analysis of its stereochemistry.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Structural Elucidation: Spectroscopic Methods
Spectroscopic techniques provide fingerprint-level information to confirm the molecular structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.[1]
Causality & Expertise: For a molecule like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY) NMR experiments are necessary. ¹H NMR confirms the presence and connectivity of different types of protons, while ¹³C NMR establishes the number of unique carbon environments. A COSY experiment will be crucial to trace the proton-proton couplings along the nonane chain, from the alpha-proton to the terminal vinyl group.
Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts are predicted based on standard values for amino acids and aliphatic chains.[2][3][4][5]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| C1 (-COOH) | ~10-12 ppm (broad s) | ~175 ppm |
| C2 (-CH(NH₂)) | ~3.7 ppm (t) | ~55 ppm |
| C3 (-CH₂) | ~1.8 ppm (m) | ~32 ppm |
| C4-C6 (-CH₂-) | ~1.3-1.5 ppm (m) | ~25-29 ppm |
| C7 (-CH₂) | ~2.0 ppm (q) | ~33 ppm |
| C8 (=CH₂) | ~5.8 ppm (ddt) | ~139 ppm |
| C9 (=CH₂) | ~5.0 ppm (m) | ~114 ppm |
| -NH₂ | ~7-8 ppm (broad) | N/A |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile -NH₂ and -COOH protons, simplifying the spectrum.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable fragmentation data, which serves as a secondary confirmation of the structure.[6][7]
Causality & Expertise: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[6][8] ESI is well-suited for polar molecules like amino acids and minimizes fragmentation, ensuring the observation of the molecular ion. The high resolution allows for the determination of the elemental composition.
Expected Data:
-
Molecular Formula: C₉H₁₇NO₂
-
Exact Mass: 171.1259
-
Observed Ion (ESI+): [M+H]⁺ at m/z 172.1332
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system like 50:50 water/acetonitrile with 0.1% formic acid. The acid ensures the protonation of the analyte.
-
Instrumentation: Use a high-resolution mass spectrometer such as a TOF (Time-of-Flight) or Orbitrap instrument coupled with an ESI source.
-
Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition and compare it with the theoretical value.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[9]
Causality & Expertise: The FTIR spectrum will provide clear evidence for the amine, carboxylic acid, and alkene moieties. The zwitterionic nature of amino acids in the solid state often leads to characteristic absorptions for the carboxylate (COO⁻) and ammonium (NH₃⁺) groups.[10][11]
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (NH₃⁺) | N-H Stretch | 3100-2600 (broad) |
| Carboxylate (COO⁻) | C=O Asymmetric Stretch | ~1590-1620 |
| Alkene (=C-H) | C-H Stretch | ~3080 |
| Alkene (C=C) | C=C Stretch | ~1640 |
| Alkane (C-H) | C-H Stretch | 2960-2850 |
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Enantiomeric Purity Analysis
Confirming the enantiomeric purity is the most critical step in characterizing a compound specified as a single enantiomer. Both Chiral HPLC and Chiral GC-MS are powerful techniques for this purpose.[]
Chiral High-Performance Liquid Chromatography (HPLC)
Causality & Expertise: Direct separation on a Chiral Stationary Phase (CSP) is the preferred method for underivatized amino acids as it avoids potentially problematic derivatization steps.[13][14] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving amino acid enantiomers under reversed-phase or polar organic conditions.[14][15] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, where differences in stability lead to different retention times.[13]
Protocol: Chiral HPLC Analysis
-
Instrumentation: An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). ELSD is recommended due to the lack of a strong UV chromophore.
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) or a similar crown-ether based column.[14][16]
-
Mobile Phase: A typical starting point would be a mixture of Methanol and an aqueous buffer (e.g., 10 mM Ammonium Formate, pH adjusted). The organic/aqueous ratio must be optimized for resolution.
-
Sample Preparation:
-
Standard: Prepare a solution of a racemic (D/L) standard of 2-Aminonon-8-enoic acid (~0.5 mg/mL) to establish the retention times of both enantiomers and confirm column performance.
-
Sample: Prepare the this compound sample at the same concentration.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and any detected (R) enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Expertise: GC-MS offers very high sensitivity and resolution but requires that the analyte be chemically modified to become volatile.[17][18] This process, known as derivatization, involves converting the polar amine and carboxylic acid groups into nonpolar esters and amides.[19] To separate enantiomers, one can either derivatize the amino acid with a chiral reagent to form diastereomers (separable on a standard achiral column) or use an achiral derivatization reagent followed by separation on a chiral GC column.[20][21][22] The latter approach is often more robust.
Figure 2: Workflow for enantiomeric analysis of amino acids by Chiral GC-MS.
Protocol: Derivatization and Chiral GC-MS Analysis
-
Sample Preparation (Drying): Place an aliquot of the sample solution (containing ~50-100 µg of amino acid) in a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Derivatization (Two-Step): [13][23]
-
Step 1: Esterification: Add 200 µL of 3M HCl in isopropanol. Seal the vial tightly and heat at 100 °C for 30 minutes. Cool and evaporate the reagent to dryness under nitrogen.
-
Step 2: Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[24] Seal the vial and heat at 100 °C for 15 minutes. Cool to room temperature. The sample is now ready for injection.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions (Example):
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic fragment ions of the derivatized analyte.
-
-
Data Analysis: As with Chiral HPLC, run a derivatized racemic standard to identify the peaks for the (R) and (S) enantiomers. Calculate % ee from the integrated peak areas of the sample.
Summary and Conclusion
The analytical characterization of this compound is a systematic process that relies on the orthogonal application of spectroscopic and chromatographic techniques. The methods outlined in this guide provide a robust framework for confirming the molecule's identity, purity, and, most importantly, its stereochemical integrity. Adherence to these detailed protocols will ensure high-quality, reliable data suitable for the stringent requirements of chemical research and drug development.
References
- 1. users.cs.duke.edu [users.cs.duke.edu]
- 2. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 4. kpwulab.com [kpwulab.com]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 6. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 22. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (S)-2-Aminonon-8-enoic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of (S)-2-Aminonon-8-enoic acid. This non-proteinogenic amino acid, with its unique terminal alkene functionality, presents a valuable building block in medicinal chemistry and peptide science.[1][2] However, its stereoselective synthesis is not without challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We aim to provide not just protocols, but the underlying principles to empower you to make informed decisions and overcome common hurdles in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions you will face when designing your synthesis.
Q1: What are the principal synthetic strategies for accessing enantiopure this compound?
The most robust and widely adopted strategy is the asymmetric alkylation of a chiral glycine enolate equivalent. This approach builds the carbon skeleton and sets the critical α-stereocenter in a single, highly controlled step. The general workflow involves three key phases:
-
Chiral Auxiliary Installation: A prochiral glycine derivative is coupled to a chiral auxiliary. This auxiliary will direct the stereochemical outcome of the subsequent alkylation.
-
Diastereoselective Alkylation: The glycine α-proton is abstracted with a strong base to form a rigid, chelated enolate. The chiral auxiliary sterically blocks one face of this enolate, forcing an incoming electrophile (in this case, a C7 chain with a terminal alkene) to attack from the opposite, unhindered face.
-
Auxiliary Cleavage: After the side chain is installed, the chiral auxiliary is removed, typically via hydrolysis, to liberate the desired (S)-amino acid.
The success of this entire sequence hinges on the judicious choice of the chiral auxiliary and the precise execution of the alkylation and cleavage steps.
Caption: General workflow using the Schöllkopf auxiliary.
Q2: How do I select the most appropriate chiral auxiliary? Schöllkopf vs. Evans?
The choice between the two most common auxiliaries, Schöllkopf's bis-lactim ether and Evans' oxazolidinones, is a critical decision point. Both are highly effective but have distinct advantages and disadvantages related to reaction conditions and cleavage.[2][3][4][5]
| Feature | Schöllkopf Auxiliary | Evans Auxiliary |
| Origin | Derived from a dipeptide of glycine and a chiral amino acid (e.g., Valine, Leucine).[2][3] | Synthesized from a chiral amino alcohol (e.g., Valinol, Phenylalaninol).[4][6] |
| Alkylation Conditions | Strong, non-nucleophilic base (n-BuLi, LDA) at low temp (-78 °C).[3] | Strong base (LDA, NaHMDS) for enolate formation.[6][7] |
| Typical Diastereoselectivity | Very high (often >95% de). The bulky side chain of the auxiliary (e.g., isopropyl from Valine) effectively shields one face of the enolate.[2][3] | Excellent (>95% de). Stereocontrol arises from the chelated Z-enolate, where the auxiliary's substituent directs the electrophile.[4][7] |
| Auxiliary Cleavage | Mild acidic hydrolysis (e.g., 0.1 - 0.5 M HCl) liberates the amino acid ester and the auxiliary's amino acid ester.[3][8] | More varied cleavage methods. LiOH/H₂O₂ for the free acid, or LiBH₄ for the amino alcohol. Can be more robust.[4] |
| Pros | Readily prepared from common amino acids. Cleavage is often straightforward and yields easily separable products.[9] | Highly reliable and well-documented. Cleavage conditions can be tailored to yield different products (acid, alcohol). The auxiliary is often recoverable.[4][5] |
| Cons | Requires preparation of the bis-lactim ether, which involves multiple steps. The atom economy is relatively low.[3] | Can be more expensive. The N-acylation step to attach the substrate can sometimes be challenging. |
Recommendation: For the synthesis of this compound, the Schöllkopf auxiliary derived from (R)-Valine is an excellent choice.[8] The mild acidic cleavage is less likely to interfere with the terminal double bond compared to some of the more basic or reductive conditions used for Evans auxiliaries.
Q3: What are the critical considerations for protecting groups in this synthesis?
Protecting groups are essential to prevent unwanted side reactions.[10][11] In this synthesis, the primary concern is the protection of the amino group during the formation of the chiral glycine equivalent and the carboxyl group, which is typically masked as a methyl or ethyl ester.
-
Amino Group Protection: In the context of chiral auxiliary synthesis, the amino group is part of the heterocyclic scaffold (e.g., the bis-lactim ether or oxazolidinone), which serves as its own protection.[11]
-
Carboxyl Group Protection: The carboxyl group is almost universally protected as a methyl or ethyl ester . This is because the synthesis starts from glycine methyl/ethyl ester. This ester is stable to the basic conditions of the alkylation and is cleaved along with the chiral auxiliary during the final acidic hydrolysis step, yielding the free amino acid.[3]
-
Orthogonality: The key principle is that the protecting groups and the chiral auxiliary must be removable under conditions that do not affect other parts of the molecule, especially the terminal alkene. The standard Schöllkopf/ester approach is inherently orthogonal in this regard, as a single acidic hydrolysis step accomplishes deprotection and auxiliary cleavage simultaneously.[12]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q: My diastereoselectivity is low (<90% de) in the alkylation step. What are the likely causes and solutions?
Low diastereoselectivity is almost always a result of poor control over the enolate geometry or reaction conditions.
-
Cause 1: Incomplete Deprotonation/Enolate Formation. If the base is not strong enough or is of poor quality, deprotonation will be slow and reversible, allowing the enolate to equilibrate to a thermodynamically favored, less selective mixture.
-
Solution: Use a freshly titrated solution of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure the reaction is conducted under strictly anhydrous and anaerobic conditions (argon or nitrogen atmosphere).[13]
-
-
Cause 2: Temperature Fluctuation. The stereoselectivity of this reaction is kinetically controlled. If the temperature rises above -70 °C before or during the addition of the electrophile, the enolate can equilibrate or react too quickly, leading to a loss of selectivity.
-
Solution: Maintain a stable temperature of -78 °C (a dry ice/acetone bath is standard) throughout the deprotonation and alkylation. Add the electrophile slowly to avoid any local temperature increase.
-
-
Cause 3: Impure Electrophile. The electrophile, 7-bromohept-1-ene, must be pure. Any acidic impurities can quench the enolate, while other reactive impurities can lead to side products.
-
Solution: Purify the 7-bromohept-1-ene by distillation or column chromatography before use.
-
Caption: Decision tree for troubleshooting low diastereoselectivity.
Q: The yield of my alkylation reaction is consistently low. What should I investigate?
Low yields can stem from several issues, from starting material quality to competing side reactions.
-
Problem: Enolate Quenching.
-
Diagnosis: The most common issue. Traces of water, oxygen, or acidic impurities in the solvent, reagents, or glassware will protonate and destroy the highly basic enolate.
-
Solution: Rigorously dry all glassware in an oven. Use freshly distilled, anhydrous solvents (e.g., THF from sodium/benzophenone). Purge the entire system with dry argon or nitrogen.
-
-
Problem: Elimination of Alkyl Halide.
-
Diagnosis: The lithium enolate is a strong base and can promote E2 elimination of HBr from 7-bromohept-1-ene, forming 1,6-heptadiene, which is a competing side reaction.
-
Solution: While difficult to eliminate completely, this is minimized by maintaining a low temperature (-78 °C) and using the highly reactive n-BuLi to ensure rapid alkylation kinetics. Adding a co-solvent like HMPA (use with extreme caution) can sometimes improve alkylation rates over elimination, but should be a last resort.
-
-
Problem: Incomplete Reaction.
-
Diagnosis: The reaction may not have gone to completion.
-
Solution: Allow the reaction to stir for a sufficient time after adding the electrophile (e.g., 2-4 hours) before quenching. Monitor the reaction by TLC if possible, though this can be difficult with the reactive intermediates.
-
Q: I am observing significant racemization during the final acid hydrolysis step. How can I prevent this?
Racemization at the α-carbon is a known risk during the cleavage of the auxiliary, as the acidic conditions can facilitate enolization.[14]
-
Cause: The conditions for hydrolysis are too harsh (acid concentration is too high or the reaction time/temperature is excessive).
-
Solution 1: Milder Acid. Use the mildest conditions that still effectively cleave the auxiliary. Start with 0.1 M HCl at room temperature and monitor the reaction closely by TLC or LC-MS. Only increase the concentration or temperature if the reaction is stalling.
-
Solution 2: Two-Step Hydrolysis. A procedure reported by Schöllkopf involves an initial partial hydrolysis with very dilute acid to form the dipeptide, followed by a second, slightly stronger hydrolysis to cleave the amide bond.[8] This stepwise process can sometimes minimize exposure of the final amino acid to harsh conditions.
-
Q: The final product, this compound, is difficult to purify. What methods are effective?
This amino acid has a long, non-polar side chain, making it somewhat "greasy" and potentially difficult to handle with standard silica gel chromatography, while its zwitterionic nature complicates extraction.[15]
-
Strategy 1: Ion-Exchange Chromatography. This is the most powerful method for purifying amino acids.[16][17]
-
Procedure: Dissolve the crude product in a suitable buffer and load it onto a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50W). Wash the column with water or a weak buffer to remove non-basic impurities. Then, elute the desired amino acid using a gradient of aqueous ammonia or pyridine buffer.[16]
-
-
Strategy 2: Reversed-Phase Chromatography (C18). Given the non-polar side chain, reversed-phase HPLC or flash chromatography can be effective.[15][18]
-
Procedure: Use a mobile phase of water/acetonitrile or water/methanol with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to protonate the carboxylate and improve peak shape.
-
-
Strategy 3: Crystallization. If the product can be solidified, crystallization is an excellent way to achieve high purity.
-
Procedure: After initial purification, attempt to crystallize the amino acid from various solvent systems, such as water/ethanol, water/acetone, or methanol/diethyl ether.
-
Part 3: Key Experimental Protocols
Protocol 1: Diastereoselective Alkylation of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
This protocol is adapted from the general Schöllkopf methodology.[2][3][8]
-
Setup: Under an argon atmosphere, add anhydrous THF (100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: To the cold THF, add (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.84 g, 10.0 mmol). Stir for 5 minutes to dissolve. Slowly add n-butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution should turn a deep yellow/orange color. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Alkylation: In a separate flame-dried flask, prepare a solution of 7-bromohept-1-ene (1.95 g, 11.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cold enolate solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. The color of the solution will typically fade during this time.
-
Quench: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether. This material is often used in the next step without further purification.
Protocol 2: Auxiliary Cleavage and Final Product Isolation
-
Hydrolysis: Dissolve the crude alkylated intermediate from the previous step in a mixture of THF (20 mL) and 0.25 M aqueous HCl (50 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Wash the remaining aqueous solution with dichloromethane (3 x 30 mL) to remove the chiral auxiliary byproduct ((R)-valine methyl ester) and any other organic-soluble impurities.
-
Isolation: The aqueous layer now contains the hydrochloride salt of this compound methyl ester. To obtain the free amino acid, the ester must be hydrolyzed. Add 6 M HCl (10 mL) and heat the solution to reflux for 4 hours. Cool to room temperature and concentrate to dryness. The resulting solid can be purified by ion-exchange chromatography or crystallization as described in the troubleshooting section.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. biosynth.com [biosynth.com]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molnar-institute.com [molnar-institute.com]
- 16. diaion.com [diaion.com]
- 17. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 18. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Purification of Unsaturated Amino Acids
Welcome to the technical support center for the purification of unsaturated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with isolating these valuable but often unstable molecules. The inherent reactivity of the carbon-carbon double or triple bonds in unsaturated amino acids introduces complexities not typically encountered with their saturated counterparts. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise during the purification of unsaturated amino acids.
Q1: My unsaturated amino acid appears to be degrading during purification. What is the most likely cause?
A1: The primary culprit is often oxidation. The electron-rich double or triple bonds in unsaturated amino acids are susceptible to attack by atmospheric oxygen and reactive oxygen species. This can lead to a variety of degradation products, including aldehydes, ketones, and carboxylic acids, which will compromise the purity and biological activity of your compound.[1] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to use degassed solvents.
Q2: I'm observing multiple peaks on my chromatogram that I suspect are isomers of my target compound. How can I prevent this?
A2: You are likely encountering isomerization of the double bond (e.g., cis-trans isomerization). This can be induced by exposure to heat, light, or certain pH conditions. To mitigate this, conduct all purification steps at low temperatures and protect your sample from light by using amber vials or covering glassware with aluminum foil. Maintaining a neutral or slightly acidic pH is also generally advisable, as strongly acidic or basic conditions can promote isomerization.[2][3]
Q3: What is the best general chromatography technique for purifying unsaturated amino acids?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for purifying amino acids.[4] However, the optimal technique depends on the specific properties of your amino acid. For highly polar unsaturated amino acids, hydrophilic interaction liquid chromatography (HILIC) may provide better retention and separation.[5] For separating charged analogues, ion-exchange chromatography is a powerful option.
Q4: Do I need to use protecting groups for my unsaturated amino acid during purification?
A4: The use of protecting groups is highly recommended, especially in complex synthetic schemes or if your unsaturated amino acid has other reactive functional groups.[6][7] Protecting the amino and carboxyl groups (e.g., with Boc and a methyl ester, respectively) can prevent side reactions and improve solubility in organic solvents, facilitating purification by techniques like flash chromatography.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during the purification of unsaturated amino acids.
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Strategy & Rationale |
| Low recovery of the target compound from the chromatography column. | Irreversible adsorption to the stationary phase. | Some unsaturated amino acids, particularly those with basic amine functionalities, can interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery.[8] Solution: Consider using an alternative stationary phase like alumina or a functionalized silica (e.g., amine-functionalized) for flash chromatography. For HPLC, ensure the mobile phase pH is appropriate to control the ionization state of your amino acid and minimize strong ionic interactions with the column. |
| Oxidative degradation on the column. | The high surface area of the chromatography stationary phase can promote oxidation. Solution: Add an antioxidant to your mobile phase. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or propyl gallate at low concentrations (e.g., 0.01-0.05%).[9] Always use freshly prepared, degassed solvents. | |
| Precipitation of the amino acid in the mobile phase. | Unsaturated amino acids can have limited solubility, especially at high concentrations. Solution: Perform a solubility test of your crude material in the intended mobile phase before injection. If solubility is an issue, you may need to adjust the mobile phase composition (e.g., increase the organic solvent content) or reduce the sample concentration.[10] |
Issue 2: Product Impurity
| Symptom | Possible Cause | Troubleshooting Strategy & Rationale |
| Presence of unexpected peaks in the final product. | Incomplete removal of protecting groups or reagents from synthesis. | Protecting groups may not have been fully cleaved, or reagents may be co-eluting with your product. Solution: Confirm complete deprotection by an appropriate analytical method (e.g., NMR, MS) before purification. If reagents are the issue, an additional purification step using an orthogonal technique (e.g., ion-exchange after RP-HPLC) may be necessary. |
| Formation of degradation products. | As discussed, oxidation and isomerization are common degradation pathways. Solution: Implement the strategies outlined in the FAQs and Issue 1 to minimize degradation. Analyze the unexpected peaks by mass spectrometry to identify their molecular weights, which can provide clues about the degradation mechanism. | |
| Racemization. | The chiral center of the amino acid can be susceptible to racemization under harsh pH or temperature conditions. Solution: Maintain neutral pH and low temperatures throughout the purification process. If you are purifying enantiomers, use a dedicated chiral chromatography method for analysis and purification.[11] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Protected Unsaturated Amino Acid
This protocol provides a starting point for the purification of an N-Boc protected unsaturated amino acid.
1. Sample Preparation:
- Dissolve the crude protected amino acid in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Start with a shallow gradient (e.g., 10-50% B over 30 minutes) to scout for the elution position of your compound. Optimize the gradient to improve separation from impurities.
- Flow Rate: 1 mL/min for an analytical column (4.6 mm ID), scalable for preparative columns.
- Detection: UV detection at 214 nm and 280 nm.
3. Post-Purification:
- Collect fractions containing the pure product.
- Combine the pure fractions and remove the organic solvent by rotary evaporation.
- Lyophilize the remaining aqueous solution to obtain the purified product as a powder.
Protocol 2: Chiral Purification of an Underivatized Unsaturated Amino Acid
This protocol is for the separation of enantiomers of an unsaturated amino acid.
1. Sample Preparation:
- Dissolve the racemic amino acid in the mobile phase.
- Ensure the concentration is within the linear range of the detector.
2. HPLC Conditions:
- Column: A chiral stationary phase suitable for amino acids, such as a teicoplanin-based column.
- Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate). The exact ratio will need to be optimized for your specific amino acid.
- Isocratic Elution: Chiral separations often perform better with isocratic elution.
- Flow Rate: Typically lower than standard RP-HPLC (e.g., 0.5 mL/min).
- Detection: Mass spectrometry (MS) is often preferred for underivatized amino acids due to their poor UV absorbance.
Visualizations
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low purification yield.
References
- 1. Amino Acid Degradations Produced by Lipid Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diaion.com [diaion.com]
- 11. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (S)-2-Aminonon-8-enoic acid in solution
Technical Support Center: (S)-2-Aminonon-8-enoic Acid
A Guide to Ensuring Solution Stability in Research & Development
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that novel molecules with unique structural features, such as this unsaturated amino acid, can present unexpected challenges during experimental work. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, helping you to proactively design robust experiments and troubleshoot issues as they arise.
Part 1: Frequently Asked Questions (FAQs) on Core Stability Concerns
This section addresses the most common questions regarding the handling and storage of this compound solutions.
Q1: What are the primary chemical stability concerns for this compound in solution?
This compound possesses two key structural features that are susceptible to degradation: the α-amino acid moiety and the terminal alkene (C8-C9 double bond). Therefore, the primary stability concerns are:
-
Oxidation of the Terminal Alkene: The double bond is susceptible to oxidative cleavage by atmospheric oxygen, peroxide contaminants in solvents (e.g., THF, diethyl ether), or other oxidizing agents. This can lead to the formation of aldehydes, carboxylic acids, or epoxides, fundamentally altering the molecule's structure and activity.
-
Racemization at the α-Carbon: The chiral center (S-configuration) at the C2 position can undergo racemization to form the R-enantiomer, resulting in a racemic mixture.[1][2] This process can be catalyzed by heat or exposure to either acidic or basic conditions.[3][4][5] For applications where stereochemistry is critical, this is a significant concern.
-
General Amino Acid Degradation: Like other amino acids, it can undergo degradation pathways such as deamination and decarboxylation, particularly under harsh conditions like high heat.[6]
References
- 1. Sandwalk: Amino Acids and the Racemization "Problem" [sandwalk.blogspot.com]
- 2. Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092 [data.epo.org]
- 3. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 5. EP0057092A1 - Process for racemizing an optically active alpha-amino acid or a salt thereof - Google Patents [patents.google.com]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
Technical Support Center: Synthesis of Allylic Amino Acids
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of allylic amino acids. These valuable synthons are crucial in medicinal chemistry and materials science, yet their preparation is often accompanied by challenging side reactions that can compromise yield, purity, and stereochemical integrity. This guide is designed to help you troubleshoot common issues encountered during key synthetic transformations. We will delve into the mechanistic origins of these problems and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured by common synthetic methodologies. Please select the section most relevant to your current experimental challenges.
Section 1: Issues in Allylic Alkylation of Glycine Enolates Section 2: Troubleshooting the Overman Rearrangement Section 3: Side Reactions in Olefin Metathesis Routes Section 4: General Stereochemical Control Issues
Section 1: Allylic Alkylation of Glycine Enolates
The alkylation of glycine equivalents is a cornerstone for amino acid synthesis. However, the generation and subsequent reaction of the enolate are fraught with potential pitfalls, primarily concerning regioselectivity and over-alkylation.
Q1: My allylic alkylation of a glycine Schiff base is giving a mixture of C- and N-alkylation products, resulting in low yield of my desired α-allylic amino acid. What is happening and how can I fix it?
A1: Root Cause Analysis & Troubleshooting
The Problem: The glycine Schiff base enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon (C-alkylation) and the imine nitrogen (N-alkylation). Your observation of a product mixture indicates that your reaction conditions do not sufficiently discriminate between these two sites. The desired product arises from C-alkylation, while N-alkylation leads to a quaternized, undesired byproduct.
The Causality (The "Why"): The selectivity between C- and N-alkylation is governed by a delicate balance of factors including the solvent, the counter-ion of the base used, and the nature of the palladium ligand.
-
Hard and Soft Acid-Base (HSAB) Theory: The α-carbon is a "soft" nucleophile, while the nitrogen is "harder". Soft electrophiles (like the soft π-allyl palladium complex) preferentially react at the soft carbon center. However, reaction conditions can alter this intrinsic preference.
-
Solvent & Counter-ion Effects: Polar aprotic solvents can solvate the cation from your base (e.g., Li+, Na+), leading to a more "naked" and reactive enolate that can attack less selectively. In contrast, non-polar solvents promote tighter ion-pairing, which can sterically shield the nitrogen and favor C-alkylation.
Troubleshooting Protocol:
-
Optimize the Base and Solvent System: The choice of base is critical. Phase-transfer catalysis is often an effective strategy to control selectivity.
-
Phase-Transfer Catalysis (PTC): Employing a chiral phase-transfer catalyst, such as a quaternary ammonium salt, in a biphasic system (e.g., toluene/50% aq. NaOH) can significantly favor C-alkylation. The catalyst shuttles the enolate into the organic phase as a lipophilic ion pair, which enhances C-selectivity.[1]
-
Ligand Choice: When using a palladium catalyst, the choice of an achiral ligand like triphenylphosphite (P(OPh)₃) has been shown to be crucial for achieving high enantioselectivity in combination with a chiral phase-transfer catalyst.[1]
-
-
Chelation Strategy: Using a chelated glycine enolate can lock the nucleophile's conformation, sterically hindering N-alkylation and promoting exclusive C-alkylation.
Workflow for Troubleshooting C- vs. N-Alkylation
Caption: Troubleshooting C- vs. N-Alkylation in Glycine Alkylation.
Section 2: Troubleshooting the Overman Rearrangement
The Overman rearrangement is a powerful thermal or metal-catalyzed[5][5]-sigmatropic rearrangement for converting allylic alcohols into allylic amines, a key step towards allylic amino acids.[6][7] The reaction's efficiency can be hampered by substrate decomposition or incomplete conversion.
Q2: My Overman rearrangement is sluggish, requires harsh heating ( >140 °C), and gives low yields. How can I improve the reaction efficiency?
A2: Root Cause Analysis & Troubleshooting
The Problem: High temperatures can lead to decomposition of sensitive substrates. The sluggish nature of the thermal rearrangement suggests a high activation energy barrier for the[5][5]-sigmatropic shift of the intermediate allylic trichloroacetimidate.[8]
The Causality (The "Why"): The rearrangement proceeds through a concerted, six-membered chair-like transition state.[7][9][10] The facility of this rearrangement is highly dependent on the electronic and steric nature of the substrate. Electron-donating groups on the allylic alcohol can accelerate the reaction, while steric hindrance can impede the formation of the necessary transition state. For many substrates, thermal energy alone is insufficient to overcome this barrier efficiently.
Troubleshooting Protocol:
-
Switch to Catalysis: The most effective solution for sluggish thermal rearrangements is to use a transition metal catalyst.
-
Mercuric (II) or Palladium (II) Salts: Salts like Hg(CF₃COO)₂ or PdCl₂(MeCN)₂ are highly effective catalysts. They coordinate to the imidate, acting as a Lewis acid to dramatically lower the activation energy of the rearrangement, often allowing the reaction to proceed at room temperature.[6][7]
-
Improved Conditions: A study by Nishikawa et al. found that using a combination of K₂CO₃ in toluene at reflux can be a facile method, avoiding the need for toxic mercury salts in some cases.
-
-
Solvent Optimization: The polarity of the solvent can influence the reaction rate.
-
Solvent Choice: While often run neat or in high-boiling aromatic solvents (toluene, xylene) for thermal reactions, catalytic versions offer more flexibility. Anhydrous THF or dichloromethane are common choices for palladium-catalyzed rearrangements.
-
Comparative Data: Thermal vs. Catalytic Overman Rearrangement
| Condition | Typical Temperature | Typical Reaction Time | Common Issues |
| Thermal | 140-200 °C (Toluene/Xylene reflux) | 12-48 hours | Decomposition, low yield for sensitive substrates |
| Hg(II) Catalyzed | 0 °C to Room Temp | 1-4 hours | Stoichiometric toxic metal waste |
| Pd(II) Catalyzed | Room Temp to 40 °C | 2-18 hours | Catalyst cost, sensitivity to air/moisture |
Experimental Protocol: Palladium-Catalyzed Overman Rearrangement
-
To a solution of the allylic trichloroacetimidate (1.0 equiv) in anhydrous THF (0.1 M), add [PdCl₂(MeCN)₂] (5-10 mol%) under an inert atmosphere (N₂ or Ar).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting allylic trichloroacetamide by column chromatography.
Section 3: Side Reactions in Olefin Metathesis Routes
Ring-closing metathesis (RCM) and cross-metathesis (CM) are powerful C-C bond-forming reactions for synthesizing complex allylic amino acids. However, undesired olefin isomerization can plague these reactions, leading to complex product mixtures and reduced yields.[11]
Q3: My ring-closing metathesis (RCM) reaction to form a cyclic allylic amino acid is producing significant amounts of an isomerized, non-cyclic byproduct. What is causing this and how can it be prevented?
A3: Root Cause Analysis & Troubleshooting
The Problem: You are observing olefin isomerization, a common side reaction in metathesis catalyzed by ruthenium complexes. This occurs when the catalyst or its degradation products, such as ruthenium hydrides, catalyze the migration of the double bond along the carbon chain.[11] For substrates containing heteroatoms like the oxygen in an O-allyl tyrosine, this can lead to deallylation.[11]
The Causality (The "Why"): Ruthenium hydride species, formed from catalyst decomposition, are the primary culprits behind olefin isomerization. These species can add across the double bond and be eliminated, resulting in a shifted double bond. This process is often irreversible and competes with the desired metathesis pathway, consuming the starting material and reducing the yield of the desired cyclic product.
Troubleshooting Protocol:
-
Use an Isomerization Suppressing Additive: Several additives have been shown to quench the hydride species responsible for isomerization.
-
1,4-Benzoquinone (BQ): Adding a stoichiometric amount of BQ (e.g., 100 mol%) can effectively suppress isomerization by acting as a hydride scavenger.[11]
-
Copper (I) Iodide (CuI): CuI is reported to retard the formation of ruthenium hydrides. However, it can sometimes be difficult to remove from the final product mixture.[11]
-
Phenol: Phenol can also suppress isomerization and, in some cases, increase the rate of the desired metathesis reaction.[11]
-
-
Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor the decomposition pathways that lead to hydride formation.
-
Temperature Study: Running the reaction at a lower temperature (e.g., 40 °C instead of 60 °C) can significantly increase the yield of the RCM product relative to the isomerized byproduct.[11]
-
-
Choose a More Stable Catalyst: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and less prone to decomposition than first-generation catalysts. If you are using an older catalyst, consider upgrading.
Decision Tree for Suppressing Olefin Isomerization
Caption: Decision Tree for Suppressing Olefin Isomerization in RCM.
Section 4: General Stereochemical Control Issues
Maintaining the stereochemical integrity of the α-carbon is paramount in any amino acid synthesis. Racemization is a pervasive side reaction that can occur under both acidic and basic conditions.
Q4: I am observing significant racemization of my α-amino acid product. What are the most common causes and how can I maintain stereochemical purity?
A4: Root Cause Analysis & Troubleshooting
The Problem: Racemization is the loss of stereochemical purity at the chiral α-carbon, leading to a mixture of D and L enantiomers. This occurs via the formation of a planar, achiral enol or enolate intermediate.[5][12]
The Causality (The "Why"): The α-proton of an amino acid is acidic and can be abstracted under basic conditions to form a planar enolate.[5] Re-protonation can then occur from either face, leading to racemization. Similarly, under acidic conditions, the carbonyl can be protonated, which facilitates enolization and subsequent racemization.[13] Factors that exacerbate this include:
-
Strong Bases: Strong, non-hindered bases readily abstract the α-proton.[12]
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction.
-
Activating Groups: Certain carboxyl-activating groups used in peptide coupling (e.g., carbodiimides) can increase the acidity of the α-proton, making it more susceptible to racemization.[12][14]
Troubleshooting Protocol:
-
Base Selection and Temperature Control:
-
Use Hindered Bases: When a base is required, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) instead of less hindered bases like triethylamine (TEA).[12]
-
Low Temperature: Perform all base-mediated steps at the lowest practical temperature (e.g., 0 °C or -20 °C) to minimize the rate of proton abstraction.
-
-
Protecting Group Strategy:
-
The N-protecting group plays a crucial role. Urethane-type protecting groups (like Boc and Fmoc) are generally much better at preventing racemization than acyl-type groups (like Acetyl or Benzoyl) because they are less electron-withdrawing.
-
-
Peptide Coupling Conditions:
-
Additives: When using carbodiimide coupling agents (like DIC or EDC), always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), ethyl cyanohydroxyiminoacetate (Oxyma), or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated carboxyl group to form an active ester that is less prone to racemization.[12][14]
-
-
Avoid Metal Ion Contamination: Certain metal ions, particularly Cu²⁺, can chelate to the amino acid and significantly accelerate the rate of racemization by stabilizing the planar carbanion intermediate.[5] Ensure all glassware is scrupulously clean and use high-purity reagents.
References
- 1. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Allylic alkylations of chelated amino acid ester enolates | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. creation.com [creation.com]
- 6. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Overman Rearrangement [organic-chemistry.org]
- 8. Overman Rearrangement [drugfuture.com]
- 9. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Incorporation Efficiency in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low incorporation efficiency during solid-phase peptide synthesis (SPPS). Here, we will delve into the root causes of incomplete coupling reactions and provide actionable, field-proven strategies to enhance your peptide synthesis outcomes.
Introduction: Understanding the Challenge of Inefficient Coupling
Solid-phase peptide synthesis is a powerful technique, yet it is not without its challenges.[1] Low incorporation efficiency, or incomplete coupling of an amino acid to the growing peptide chain, is a common hurdle that can lead to the accumulation of deletion sequences and a final product that is difficult to purify.[2][3] The causes of poor coupling are multifaceted and often sequence-dependent.[4] This guide will walk you through a systematic approach to troubleshooting these issues, ensuring higher purity and yield in your synthesized peptides.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding low coupling efficiency.
Q1: How do I know if I have a coupling problem?
The most direct way to assess coupling efficiency is through real-time monitoring of the reaction. Several qualitative and quantitative methods are available.
-
Colorimetric Tests: Qualitative tests like the Kaiser test are invaluable for detecting the presence of free primary amines on the resin.[5][6] A positive result (typically an intense blue color) indicates that the coupling reaction is incomplete.[7][8] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable; alternative tests like the isatin or chloranil test should be used.[7]
-
Mass Spectrometry (MS) of Crude Product: Analyzing the crude peptide by mass spectrometry after cleavage is a definitive way to identify deletion sequences, which will appear as masses lower than the target peptide.[3]
-
HPLC Analysis of Crude Product: A complex chromatogram with multiple peaks often suggests that the synthesis was plagued by incomplete reactions and the formation of various side products.[3]
Q2: What are "difficult sequences" and why are they problematic?
"Difficult sequences" are peptide chains prone to forming stable secondary structures, such as β-sheets, on the resin.[3][9][10] This aggregation can physically block reactive sites, preventing efficient coupling and deprotection.[3][10][11][12] Sequences rich in hydrophobic or β-branched amino acids like valine, isoleucine, leucine, and phenylalanine are often categorized as difficult.[3][13]
Q3: Can the choice of resin impact coupling efficiency?
Absolutely. The properties of the solid support play a critical role in the success of the synthesis.
-
Resin Swelling: Adequate swelling of the resin is crucial for reagent diffusion and accessibility of the growing peptide chain.[14][15][16] Poor swelling can lead to reduced reaction kinetics and incomplete coupling.[15][16] Resins with higher swelling capacity, like PEG-based resins, can improve synthesis outcomes for difficult sequences.[17]
-
Resin Loading: High resin loading can be problematic for the synthesis of long or sterically hindered peptides, as it can promote aggregation.[15] Using a resin with a lower substitution level can mitigate these issues.[17]
Q4: Are some amino acids inherently more difficult to couple?
Yes, certain amino acids present greater challenges due to their structural properties.
-
Sterically Hindered Amino Acids: Residues with bulky side chains, such as arginine, can be difficult to incorporate.[4] The steric hindrance can slow down the reaction rate, requiring optimized coupling conditions.[18]
-
Proline: As a secondary amine, the N-terminus of proline is less reactive than primary amines, which can lead to incomplete coupling of the subsequent amino acid.[4]
-
Histidine and Cysteine: These amino acids are prone to racemization, a side reaction that can be exacerbated by certain coupling conditions.[19]
Troubleshooting Workflow
When faced with low incorporation efficiency, a systematic approach is key to identifying and resolving the issue. The following workflow provides a logical progression from diagnosis to solution.
Caption: A systematic workflow for troubleshooting low incorporation efficiency in peptide synthesis.
In-Depth Troubleshooting Guides
Issue 1: Incomplete Coupling Detected by a Positive Kaiser Test
A positive Kaiser test after a coupling step is a clear indication of unreacted primary amines.[7][8]
Immediate Action: Double Coupling
If a positive Kaiser test is observed, the most straightforward solution is to perform a second coupling reaction.[2][13][20] This involves washing the resin and repeating the coupling step with a fresh solution of the activated amino acid.[18]
Protocol: Double Coupling
-
After the initial coupling reaction, wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of the protected amino acid and coupling reagent in DMF.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the standard coupling time.
-
Wash the resin again with DMF.
-
Perform a Kaiser test to confirm the completion of the second coupling.
If Double Coupling Fails: Capping
If the Kaiser test is still positive after a second coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides in subsequent steps.[2][7] Capping is achieved by acetylating the free amines with acetic anhydride.
Issue 2: Persistent Low Efficiency with Specific Amino Acids or Sequences
When low coupling efficiency is a recurring problem with a particular sequence, a more comprehensive optimization of the synthesis strategy is required.
Strategy 1: Optimize Coupling Reagents
The choice of coupling reagent can have a significant impact on efficiency, especially for sterically hindered amino acids or difficult sequences.[19][20] While standard carbodiimide reagents like DIC are effective in many cases, more potent onium salt-based reagents are often necessary for challenging couplings.[21]
| Coupling Reagent | Class | Characteristics | Recommended for |
| DIC/HOBt | Carbodiimide | Standard, cost-effective | Routine couplings |
| HBTU/HCTU | Aminium/Uronium | More reactive than carbodiimides | General-purpose, improved efficiency |
| HATU/COMU | Aminium/Uronium | Highly reactive, less racemization | Difficult couplings, sterically hindered amino acids[19][20][22][23] |
| PyBOP | Phosphonium | Efficient, rapid coupling | General-purpose, particularly for manual synthesis[13][23] |
Strategy 2: Adjust Reaction Conditions
-
Increase Reagent Concentration: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion, particularly for longer peptides.[4][18][20]
-
Elevate the Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance and improve coupling efficiency.[18][24] However, this should be done with caution as it can also increase the risk of side reactions like racemization.[18] Microwave-assisted synthesis is a modern technique that utilizes elevated temperatures to significantly reduce reaction times and improve outcomes for difficult sequences.[19][25]
Strategy 3: Mitigate On-Resin Aggregation
For "difficult sequences" prone to aggregation, several strategies can be employed to disrupt the formation of secondary structures.[3][12]
-
Solvent Choice: Using alternative solvents or solvent mixtures can help to disrupt hydrogen bonding and improve solvation of the peptide chain.[19] N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) to DMF are common choices.[7][12]
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the coupling mixture can help to break up secondary structures.
-
Backbone Modifications: Incorporating backbone-modifying elements can effectively disrupt aggregation.[12] This includes the use of pseudoproline dipeptides or protecting the backbone amide nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb).[12][26]
Experimental Protocols
Kaiser Test Protocol
The Kaiser test is a sensitive qualitative method for detecting free primary amines in solid-phase peptide synthesis.[5][6][7][8]
Reagents:
-
Reagent A: Potassium cyanide (KCN) in pyridine.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
Procedure: [8]
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless or yellow beads and solution: Negative result, indicating complete coupling.
-
Blue or purple beads and/or solution: Positive result, indicating the presence of free primary amines and incomplete coupling.
Conclusion
Troubleshooting low incorporation efficiency in peptide synthesis requires a systematic and informed approach. By understanding the underlying causes of incomplete coupling and employing the diagnostic and optimization strategies outlined in this guide, researchers can significantly improve the quality and yield of their synthesized peptides. Remember that for every challenge in peptide synthesis, there is a logical solution rooted in the principles of organic chemistry and a wealth of collective experience in the field.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. fiveable.me [fiveable.me]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. jpt.com [jpt.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 20. benchchem.com [benchchem.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 23. peptide.com [peptide.com]
- 24. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent racemization during (S)-2-Aminonon-8-enoic acid synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Introduction
(S)-2-Aminonon-8-enoic acid is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of various pharmaceutical agents and bioactive molecules. The stereochemical purity of this compound is paramount, as the biological activity of its enantiomers can differ significantly, with one often being therapeutic while the other may be inactive or even elicit harmful side effects.[1] Consequently, preventing racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—is a primary challenge during its synthesis.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent racemization during the synthesis of this compound. We will delve into the underlying causes of racemization, offer practical strategies to maintain stereochemical integrity, and provide detailed experimental protocols for key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization in α-amino acid synthesis, including that of this compound, is primarily driven by the lability of the α-proton (the hydrogen atom attached to the stereocenter). The ease with which this proton can be removed (deprotonation) and then re-added non-stereospecifically is influenced by several factors throughout the synthetic process.
Key Causes of Racemization:
-
Base-Mediated Deprotonation: The presence of a base, particularly a strong or sterically unhindered one, can abstract the α-proton, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture. The basicity and steric hindrance of the base play a crucial role; for instance, sterically hindered bases like 2,4,6-collidine are often preferred over less hindered bases like triethylamine to minimize racemization.
-
Oxazolone Formation: During the activation of the N-protected carboxyl group, a common step in peptide coupling or other derivatizations, an oxazolone (or azlactone) intermediate can form. The α-proton in the oxazolone is significantly more acidic than in the parent amino acid derivative, making it highly susceptible to abstraction by even weak bases.[2][3] This is a major pathway for racemization.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the deprotonation of the α-carbon, thereby increasing the rate of racemization.[4]
-
Solvent Effects: The choice of solvent can influence the rate of racemization. Polar aprotic solvents like DMF and DMSO can promote racemization, whereas the presence of water has been shown to suppress it under certain conditions.[5][6]
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization (e.g., basic conditions, elevated temperatures) will naturally lead to a greater loss of stereochemical purity.[7]
Q2: How do I select the most appropriate chiral auxiliary for my synthesis?
A2: A chiral auxiliary is a temporary chiral group that is attached to a non-chiral substrate to control the stereochemical outcome of a subsequent reaction.[8][9] The choice of a suitable chiral auxiliary is critical for achieving high diastereoselectivity in the synthesis of this compound.
Factors to Consider When Choosing a Chiral Auxiliary:
-
High Diastereoselectivity: The primary function of the auxiliary is to induce a high degree of stereocontrol, leading to the preferential formation of one diastereomer. Evans' oxazolidinones are well-known for providing excellent stereocontrol in alkylation reactions.[10]
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the starting material and easily removed under mild conditions that do not cause racemization of the newly formed stereocenter.[11]
-
Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and reusable for subsequent reactions.[8][9]
-
Crystallinity of Intermediates: The formation of crystalline diastereomeric intermediates can facilitate purification by recrystallization, allowing for the isolation of a single diastereomer in high purity.
Commonly Used Chiral Auxiliaries:
| Chiral Auxiliary | Key Features | Typical Applications |
| Evans' Oxazolidinones | High diastereoselectivity in alkylation and aldol reactions.[10] | Asymmetric alkylation to set the α-stereocenter. |
| Camphorsultams | Good stereocontrol, often crystalline derivatives. | Asymmetric synthesis of various chiral compounds. |
| Pseudoephedrine Amides | Readily available and effective for asymmetric alkylations. | Synthesis of chiral carboxylic acids and amino acids. |
Q3: What are the best practices for setting up a reaction to minimize racemization?
A3: Meticulous experimental setup and careful control of reaction parameters are essential to preserve the stereochemical integrity of your product.
Best Practices:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen and moisture, which can interfere with the desired chemistry and potentially lead to side products that complicate purification.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can quench reactive intermediates and may also influence the basicity of the reaction medium.
-
Low Temperatures: Perform reactions at the lowest temperature at which they proceed at a reasonable rate. For base-mediated reactions like enolate formation and alkylation, temperatures of -78 °C are commonly employed to minimize racemization.[3]
-
Careful Addition of Reagents: Add strong bases, such as lithium diisopropylamide (LDA), slowly and dropwise to a cooled solution of the substrate to maintain a low concentration of the base and control the exothermicity of the reaction.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.
-
Appropriate Quenching: Quench the reaction promptly upon completion with a suitable reagent (e.g., saturated aqueous ammonium chloride) to neutralize any remaining reactive species.
Q4: How can I accurately determine the enantiomeric excess of my final product?
A4: Determining the enantiomeric excess (ee) is crucial to validate the success of your asymmetric synthesis. Several analytical techniques are available for this purpose.[1]
Methods for Determining Enantiomeric Excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves separating the enantiomers on a chiral stationary phase (CSP).[1] The ee is calculated from the relative peak areas of the two enantiomers.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile amino acid derivatives. The amino acid is first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard GC column.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum. The ee can be determined by integrating the respective signals.
-
Mass Spectrometry (MS): Certain mass spectrometry techniques, often involving the formation of diastereomeric complexes with a chiral selector in the gas phase, can be used to determine enantiomeric excess.[12][13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Enantiomeric Excess (ee%) in the Final Product | Racemization during a base-mediated step: The base used was too strong or not sterically hindered enough. The reaction temperature was too high. | Use a more sterically hindered base (e.g., 2,4,6-collidine instead of triethylamine). Lower the reaction temperature (e.g., to -78 °C for enolate formation). |
| Racemization during carboxyl group activation: Formation of an oxazolone intermediate. | Use a coupling reagent known to suppress racemization, such as HATU or COMU, often in the presence of an additive like HOBt or Oxyma.[2] | |
| Racemization during deprotection: The deprotection conditions were too harsh (e.g., strongly acidic or basic, high temperature). | Choose protecting groups that can be removed under milder, orthogonal conditions.[14][15] For example, use an Fmoc group which is base-labile but can be removed under conditions that may not affect an acid-labile side-chain protecting group.[15] | |
| Low Yield of the Desired Product | Incomplete reaction: Insufficient reaction time or temperature. Ineffective reagents. | Monitor the reaction closely by TLC or LC-MS to ensure completion. Use freshly prepared or properly stored reagents. |
| Side reactions: The presence of impurities or moisture. Non-optimal reaction conditions. | Ensure all glassware is dry and reactions are run under an inert atmosphere. Purify all starting materials and solvents. | |
| Difficulty in Removing the Chiral Auxiliary | Harsh cleavage conditions required: The chosen auxiliary is too robust. | Select a chiral auxiliary that can be removed under milder conditions that are compatible with the functional groups in your molecule. |
| Product degradation during cleavage: The cleavage conditions are affecting the desired product. | Screen different cleavage conditions (e.g., different acids, bases, or hydrogenation catalysts) to find a method that selectively removes the auxiliary without degrading the product. |
Key Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the key step of introducing the side chain to form the carbon skeleton of this compound with high stereocontrol.
Step-by-Step Methodology:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the (S)-4-benzyl-2-oxazolidinone chiral auxiliary in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (Argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., from a protected glycine derivative) dropwise and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. Purify the N-acylated oxazolidinone by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified N-acylated oxazolidinone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., 7-bromohept-1-ene) and allow the reaction to proceed at -78 °C, gradually warming to a higher temperature if necessary, until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify the alkylated product by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide and stir at 0 °C to room temperature until the cleavage is complete.
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the desired this compound derivative. The chiral auxiliary can be recovered from the aqueous layer.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the ee of the final product.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase or a suitable solvent mixture.
-
If necessary, derivatize the amino acid with a UV-active tag (e.g., using Marfey's reagent) to improve detection.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: An isocratic or gradient mixture of solvents, typically acetonitrile and an aqueous buffer (e.g., triethylammonium acetate), is used. The exact composition should be optimized for the specific column and analyte.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: Use a UV detector at a wavelength appropriate for the analyte or its derivative.
-
Analysis: Inject a small volume of the sample and record the chromatogram. The two enantiomers should elute at different retention times. Calculate the enantiomeric excess using the following formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Visualizing Key Concepts
Caption: Mechanism of racemization via direct enolization of the α-proton.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. york.ac.uk [york.ac.uk]
- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Production of (S)-2-Aminonon-8-enoic Acid
Welcome to the technical support center for the synthesis and scale-up of (S)-2-Aminonon-8-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this valuable non-proteinogenic amino acid. Our goal is to equip you with the necessary knowledge to navigate the complexities of asymmetric synthesis and successfully transition from bench-scale experiments to larger-scale production.
Introduction to the Synthesis of this compound
This compound is a chiral building block of significant interest in pharmaceutical development due to its unique structural features, combining a terminal alkene with a chiral alpha-amino acid moiety. The successful and scalable synthesis of this compound with high enantiomeric purity is crucial for its application in drug discovery and manufacturing.
This guide will focus on a robust and widely applicable synthetic strategy: the asymmetric alkylation of a chiral glycine enolate equivalent. We will explore the key steps of this process, from the preparation of the starting materials to the final deprotection and purification of the target molecule.
Proposed Synthetic Pathway
The following multi-step synthesis is a reliable method for producing this compound with high enantiopurity.
Technical Support Center: Method Refinement for the Analysis of Chiral Amino Acids by HPLC
Welcome to the technical support center for chiral amino acid analysis by High-Performance Liquid Chromatography (HPLC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only solve common experimental issues but also to explain the fundamental principles behind these solutions, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or inconsistent enantiomeric resolution?
Poor resolution in chiral HPLC is a common challenge that can arise from several factors. The most frequent culprits include an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a column that has lost efficiency.[1] Achieving baseline separation often requires a systematic approach to method development, carefully evaluating each of these parameters.[1]
Q2: How does temperature critically impact chiral separations?
Temperature is a powerful yet complex parameter in chiral chromatography.[1] Generally, lower temperatures enhance the enantioselectivity for many compounds by strengthening the transient diastereomeric interactions (e.g., hydrogen bonds, dipole-dipole interactions) responsible for chiral recognition.[1] However, this is not a universal rule. In some cases, increasing the temperature can improve peak shape and efficiency, or surprisingly, even increase resolution or reverse the elution order of enantiomers.[1] Therefore, precise temperature control and optimization are crucial for each specific analyte and CSP combination.
Q3: My peaks are tailing. What does this mean and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a frequent issue.[2][3] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1] Other significant causes include column overload (injecting too much sample), using a mobile phase with an improper pH, or excessive extra-column dead volume in the HPLC system.[1][2] Addressing these potential causes systematically will typically resolve the issue.
Q4: What are "ghost peaks" and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram, particularly during gradient elution.[1] They are not part of your sample but originate from impurities within the HPLC system itself. Common sources include contamination in the mobile phase solvents or additives, impurities in the sample solvent, or carryover from a previous injection stuck in the autosampler.[1][4] A systematic blank analysis is the key to diagnosing and eliminating the source of these artifacts.
Q5: Should I use a direct or indirect method for my chiral amino acid analysis?
The choice between direct and indirect methods is a fundamental decision in method development.[5]
-
Direct methods utilize a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA) to separate the native, underivatized amino acid enantiomers.[5][6] This approach is often preferred for its simplicity, as it avoids extra sample preparation steps and potential derivatization artifacts.[6] Macrocyclic glycopeptide and crown ether-based CSPs are particularly effective for underivatized amino acids.[6][7]
-
Indirect methods involve derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).[5][8] This method is advantageous when high sensitivity is required, as many CDAs are fluorescent, or when a suitable chiral column is not available.[5][9]
The decision logic can be visualized as follows:
Caption: Decision logic for selecting an HPLC method.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic, cause-and-effect approach to resolving common experimental problems.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The two enantiomer peaks are co-eluting (a single peak) or are only partially separated (appearing as a shoulder or fused peaks).
A logical workflow is essential to diagnose this issue efficiently. Start by assessing the most impactful variables first: the chiral stationary phase (CSP) and the mobile phase.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Verify CSP Selection:
-
Causality: The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. If the selector cannot effectively discriminate between the enantiomers, no separation will occur.
-
Action: Consult column selection guides from manufacturers. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are versatile and serve as excellent starting points for screening.[1][6] For underivatized amino acids, crown-ether and ligand-exchange CSPs are also highly effective.[7][10]
-
-
Optimize the Mobile Phase:
-
Causality: The mobile phase composition directly influences the strength and nature of the interactions between the analyte and the CSP, thereby controlling retention and selectivity.[1]
-
Action: Systematically vary the mobile phase components.
-
| Parameter | Recommended Action | Rationale |
| Organic Modifier % | Vary the percentage of the organic modifier (e.g., isopropanol in normal phase; acetonitrile/methanol in reversed-phase) in 5% increments. | This alters the overall solvent strength, affecting retention times and potentially modulating the conformation of the CSP, which can enhance chiral recognition.[6] |
| Mobile Phase Additives | For basic compounds, add 0.1% diethylamine (DEA). For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or acetic acid. | Additives act as competitors for secondary interaction sites (like residual silanols), improving peak shape and sometimes revealing a hidden separation.[1][11] |
| Buffer pH (Reversed-Phase) | Adjust the pH to be at least 1-2 units away from the analyte's pKa to ensure a consistent ionization state. | The charge state of an amino acid is critical for its interaction with many CSPs. Maintaining a consistent charge state prevents peak broadening and improves resolution. |
-
Optimize Temperature:
-
Causality: The thermodynamics of chiral recognition are sensitive to temperature. A change in temperature alters the equilibrium constant for the formation of the diastereomeric complexes.
-
Action: Set the initial column temperature to 25°C. Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each step.[1] Lower temperatures often favor selectivity.[1]
-
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Symptom: Peaks are not symmetrical. Tailing peaks have a drawn-out end, while fronting peaks have a sloping front.[2][3] This leads to poor integration and reduced resolution.
Caption: Troubleshooting workflow for peak asymmetry.
-
Rule out Column Overload:
-
Causality: Injecting too high a concentration of the analyte saturates the stationary phase, leading to a non-linear relationship between the analyte in the mobile and stationary phases, which causes peak distortion (typically fronting, but can also cause tailing).[2][3]
-
Protocol: Sample Dilution: Prepare a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent. Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.[1]
-
-
Optimize Mobile Phase for Secondary Interactions:
-
Causality: Unwanted interactions, especially between basic analytes and acidic residual silanols on the silica support, create secondary retention mechanisms that cause peak tailing.[1]
-
Action:
-
For Basic Compounds: Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase. The DEA will preferentially interact with the active silanol sites, masking them from the analyte.[1]
-
For Acidic Compounds: Ensure the mobile phase pH is low enough (e.g., by adding 0.1% TFA) to keep the analyte in its neutral, protonated form, which minimizes ionic interactions.[1]
-
Buffer Strength: If using a buffer in reversed-phase, ensure its concentration is sufficient (typically 20-50 mM) to control the pH effectively at the column surface.
-
-
-
Check Column Health:
-
Causality: Contamination at the head of the column can distort the sample band, while a void (a settled area of packing material) can cause peak splitting or severe tailing.[12][13]
-
Protocol: Column Washing: Disconnect the column from the detector to avoid contamination. Consult the manufacturer's instructions for appropriate washing solvents. For many polysaccharide-based CSPs, flushing with a strong solvent like isopropanol or ethanol can remove strongly retained contaminants.[1] If washing does not restore performance, the column may be irreversibly damaged and require replacement.[12]
-
Key Experimental Protocols
Protocol 1: Pre-column Derivatization with Marfey's Reagent (FDAA)
This indirect method creates diastereomers that can be separated on a standard C18 column.[8][14]
-
Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.[5]
-
Incubation: Incubate the mixture at 40°C for 1 hour in the dark.[5][8] The nucleophilic amino group of the amino acid attacks the electron-deficient phenyl ring of FDAA, displacing the fluorine atom.[15]
-
Neutralization: Cool the reaction to room temperature and add 100 µL of 2 M HCl to stop the reaction.[5]
-
Final Preparation: Dilute the sample with the initial mobile phase for HPLC analysis.
Typical HPLC Conditions:
-
Column: Standard C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[5]
-
Detection: UV at 340 nm, due to the strong chromophore introduced by the DNP group.[15][16]
Protocol 2: Direct Analysis of Underivatized Amino Acids on a Macrocyclic Glycopeptide CSP
This direct method is based on the use of a teicoplanin-based column, such as an Astec® CHIROBIOTIC® T.[6]
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade methanol and water with a formic acid modifier. A typical starting composition is 80:20 (v/v) methanol:water with 0.1% formic acid.[6] The organic modifier concentration is a key parameter for optimizing resolution.[6]
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Injection: Dissolve the amino acid standard or sample in the mobile phase and inject.
-
Optimization: Retention and enantioselectivity often exhibit a "U-shaped" profile with varying organic modifier concentrations.[6] It is recommended to test a range of methanol concentrations (e.g., from 60% to 95%) to find the optimal separation window.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ovid.com [ovid.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. lcms.cz [lcms.cz]
- 14. nbinno.com [nbinno.com]
- 15. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Stereochemical Confirmation of Synthesized (S)-2-Aminonon-8-enoic Acid
For researchers in the vanguard of drug discovery and synthetic chemistry, the unambiguous assignment of stereochemistry is not merely a final checkbox in a characterization report; it is a foundational pillar upon which the safety, efficacy, and intellectual property of a new chemical entity rest. The biological activity of enantiomers can differ profoundly, with one providing therapeutic benefit while the other may be inert or, in the worst case, dangerously toxic.[1] This guide provides an in-depth comparison of modern analytical techniques for confirming the absolute configuration of a novel, synthesized chiral molecule: (S)-2-Aminonon-8-enoic acid.
Our target molecule presents a common yet critical analytical challenge: a primary amine at the C2 stereocenter and a terminal alkene at C8. This structure requires a robust analytical strategy that can definitively assign the (S)-configuration while being compatible with the molecule's functional groups. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to select and implement the most suitable technique for your specific laboratory context and project goals.
The Analytical Decision Matrix: Choosing Your Method
The selection of an analytical method is a balance of certainty, sample availability, throughput, and instrumentation access. For a molecule like this compound, no single technique is universally "best." The optimal choice depends on whether the goal is to determine enantiomeric excess (e.e.), absolute configuration, or both.
Caption: High-level decision workflow for stereochemical analysis.
Comparative Overview of Key Methodologies
The following table summarizes the primary methods discussed in this guide, providing a quick reference for their respective requirements and outputs.
| Parameter | Chiral HPLC/GC | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | X-Ray Crystallography |
| Primary Output | Enantiomeric Excess (e.e.) | Absolute Configuration | Absolute Configuration | Absolute Configuration |
| Sample Requirement | 1-5 mg (recoverable) | ~5-10 mg per diastereomer | 2-15 mg (recoverable)[2] | High-quality single crystal (~0.1 mm)[2] |
| Physical State | Solution | Solution | Solution, neat liquid, or oil[2][3] | Crystalline Solid |
| Destructive? | No (unless derivatized) | Yes (amide formation) | No | No |
| Key Advantage | High-throughput, accurate e.e. | Uses standard NMR | No crystallization needed[1] | Unambiguous, "gold standard" result[1][4] |
| Key Limitation | Does not give absolute configuration | Requires derivatization, potential for kinetic resolution | Requires computational modeling[1][5] | Crystal growth can be a major bottleneck[6][7][8] |
Chromatographic Methods: Quantifying Enantiomeric Purity
Chromatographic techniques are the workhorses for determining the enantiomeric excess (e.e.) of a chiral synthesis. They function by creating a transient diastereomeric interaction between the analyte and a chiral environment, leading to differential retention times for the two enantiomers.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly sensitive and accurate method for quantifying the ratio of enantiomers.[9] For an amino acid like our target molecule, two primary approaches exist: direct and indirect separation.
-
Direct Separation: This involves using a chiral stationary phase (CSP) that can resolve the underivatized amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for polar, ionic compounds like amino acids.[10] This method is elegant and avoids additional reaction steps.
-
Indirect Separation: This approach involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[11][12] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). A widely used and reliable CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA).[13]
Causality in Method Choice: While direct analysis is simpler, developing a robust method can be time-consuming. The indirect method using Marfey's reagent is often preferred in drug development for its reliability and transferability. The resulting diastereomers typically show excellent resolution on standard columns, and the strong chromophore in the reagent aids in UV detection.[13]
Caption: Workflow for indirect chiral HPLC analysis using Marfey's reagent.
Protocol: Enantiomeric Excess Determination by Indirect Chiral HPLC
-
Sample Preparation (Derivatization with Marfey's Reagent):
-
Accurately weigh ~1 mg of synthesized 2-aminonon-8-enoic acid into a 2 mL vial.
-
Dissolve the sample in 200 µL of acetone/water (1:1).
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Add 80 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Cap the vial tightly and incubate in a heating block at 40°C for 60-90 minutes.
-
After incubation, cool the vial to room temperature and quench the reaction by adding 20 µL of 2 M HCl.
-
Dilute the sample to 1 mL with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Analysis: The L-amino acid derivative (from Marfey's L-alaninamide) will elute earlier than the D-amino acid derivative. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
B. Chiral Gas Chromatography (GC)
For amino acids to be analyzed by GC, they must first be derivatized to increase their volatility and thermal stability.[14] This typically involves esterification of the carboxyl group followed by acylation of the amino group. The derivatized amino acids are then separated on a capillary column coated with a chiral stationary phase.[15][16][17]
Causality in Method Choice: Chiral GC can offer extremely high resolution.[18] However, the derivatization process is more involved than for indirect HPLC and can be a source of error if not performed carefully. For a non-volatile amino acid like our target, HPLC is generally the more direct and less harsh method.
NMR-Based Methods: Assigning Absolute Configuration
While chromatography excels at quantification, it does not inherently assign the (S) or (R) configuration. For this, spectroscopic methods are required.
Mosher's Method: A Classic NMR Approach
Mosher's method is a powerful and widely used NMR technique to deduce the absolute configuration of chiral alcohols and amines.[19][20] It involves reacting the chiral amine with both enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric amides.[6][7]
The core principle relies on the magnetic anisotropy of the phenyl ring in the MTPA moiety. In the most stable conformation, the MTPA phenyl group and the trifluoromethyl group create distinct shielding and deshielding cones of magnetic influence. Protons on one side of the MTPA plane will be shielded (shifted upfield in the NMR spectrum), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amine can be determined.[21]
Caption: Simplified model of the MTPA plane and resulting NMR shifts.
Protocol: Absolute Configuration by Mosher's Amide Analysis
-
Preparation of (R)- and (S)-MTPA Amides (in parallel vials):
-
To a solution of ~5 mg of this compound in 500 µL of dry dichloromethane (DCM), add 1.2 equivalents of a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.
-
In separate vials, add 1.1 equivalents of (R)-(-)-MTPA chloride to one reaction and 1.1 equivalents of (S)-(+)-MTPA chloride to the other.
-
Stir the reactions at room temperature for 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting amine.
-
Quench the reaction with a small amount of water. Dilute with DCM, wash with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amides are often pure enough for NMR analysis.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra (≥400 MHz) for both the (R)-MTPA and (S)-MTPA diastereomers in the same solvent (e.g., CDCl₃).
-
Carefully assign the protons of the non-8-enoic acid backbone for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.
-
Create a table of chemical shifts (δ) for each assigned proton in both the (S)- and (R)-diastereomers.
-
Calculate the difference: Δδ = δ(S-MTPA) - δ(R-MTPA) for each proton.
-
Apply the Mosher model: Protons with a positive Δδ are on one side of the MTPA plane, and those with a negative Δδ are on the other. This spatial arrangement allows for the assignment of the absolute configuration of the stereocenter.
-
Advanced Spectroscopic and Diffraction Methods
When NMR methods are inconclusive or a non-destructive technique is required, more advanced methods can be employed.
A. Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][22] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[23]
Causality in Method Choice: VCD is exceptionally powerful when obtaining a single crystal for X-ray analysis is not feasible.[1] The experimental spectrum is compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known configuration (e.g., the S-enantiomer). A match between the signs and relative intensities of the experimental and calculated spectra confirms the absolute configuration.[1][5] This method avoids derivatization and provides a picture of the molecule's structure in its solution state.
B. Single Crystal X-Ray Diffraction
X-ray crystallography is the definitive, "gold standard" method for determining absolute configuration.[2][4] It provides an unambiguous 3D map of the electron density in a molecule, allowing for the precise determination of atomic positions and, through the use of anomalous dispersion, the absolute stereochemistry.[24]
Causality in Method Choice: If a high-quality single crystal of the synthesized compound (or a suitable derivative) can be grown, X-ray diffraction should be pursued for unequivocal proof of structure. However, the major and often insurmountable hurdle is the crystallization itself.[8] Many drug candidates and intermediates, particularly those with flexible alkyl chains like our target molecule, are oils or amorphous solids that resist crystallization.
Conclusion and Recommendation
For the confirmation of the stereochemistry of synthesized this compound, a multi-pronged approach provides the most robust and self-validating system.
-
Initial Purity Check (e.e.): Begin with indirect chiral HPLC using Marfey's reagent . This will provide a precise and accurate measure of the enantiomeric excess, confirming the success of the asymmetric synthesis. This method is reliable, uses standard equipment, and is highly sensitive.
-
Absolute Configuration Assignment: For definitive assignment of the (S)-configuration, Mosher's method is the most practical and accessible choice. It leverages standard NMR instrumentation and provides a clear-cut result based on well-established principles. Its application to the primary amine of the target molecule is straightforward.
-
Ultimate Confirmation (If Required): If the results from Mosher's method are ambiguous, or if the project requires the highest possible level of certainty (e.g., for regulatory submission), Vibrational Circular Dichroism (VCD) should be employed. It provides an orthogonal confirmation of the absolute configuration in solution, avoiding the need for crystallization. If a suitable crystal can be obtained, X-ray crystallography remains the ultimate arbiter.
By strategically combining these techniques, researchers can build a comprehensive and irrefutable data package to confirm the stereochemical identity of this compound, ensuring the scientific integrity and downstream success of their drug development programs.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
- 15. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. matilda.science [matilda.science]
- 21. benchchem.com [benchchem.com]
- 22. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 23. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Comparing the properties of (S)-2-Aminonon-8-enoic acid with its enantiomer
An In-Depth Comparative Guide to the Stereoisomers of 2-Aminonon-8-enoic Acid
A Senior Application Scientist's Guide to Characterizing (S)- and (R)-2-Aminonon-8-enoic Acid
For researchers in drug discovery and development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2][3][4] This guide provides a comprehensive framework for comparing the physicochemical and biological properties of (S)-2-Aminonon-8-enoic acid and its mirror image, (R)-2-Aminonon-8-enoic acid, grounded in established analytical techniques.
The Principle of Chirality: Why This Comparison is Critical
Enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility).[2] However, biological systems—composed of chiral macromolecules like enzymes, receptors, and nucleic acids—are inherently stereoselective.[1][4] One enantiomer, the eutomer, may fit perfectly into a biological target to elicit a desired therapeutic effect, while the other, the distomer, might be inactive, less active, or even responsible for adverse effects.[5][6] The tragic case of thalidomide, where the (R)-enantiomer was sedative but the (S)-enantiomer was teratogenic, remains a stark reminder of the importance of stereochemical purity in pharmaceuticals.[1][2]
Therefore, a thorough and independent characterization of each enantiomer of a novel compound like 2-Aminonon-8-enoic acid is not merely an academic exercise but a foundational step in preclinical development. This guide outlines the essential experimental workflows to achieve this.
Physicochemical Property Comparison
While most physical properties are identical, the defining characteristic that differentiates enantiomers is their interaction with plane-polarized light.
Optical Activity: The Fundamental Differentiator
Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[2][7] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[8][9] This property is quantified as the specific rotation, [α].
Experimental Protocol 1: Determination of Specific Rotation by Polarimetry
This protocol details the measurement of the specific rotation for each enantiomer, which serves as a primary identifier of stereochemical identity.
Causality: Polarimetry is the classical method for assessing bulk sample chirality. By measuring the angle of rotation under standardized conditions (concentration, path length, temperature, and wavelength), we can obtain a characteristic value for each enantiomer.[7][8] The expectation is that the [α] values for the (S) and (R) enantiomers will be equal in magnitude and opposite in sign.
Methodology:
-
Instrument Setup:
-
Turn on the polarimeter and the sodium lamp (D-line, 589 nm). Allow the instrument to warm up for at least 15-20 minutes for stable readings.[8]
-
Calibrate the instrument by taking a blank reading with the polarimeter tube filled with the chosen solvent (e.g., 1 M HCl). The reading should be zero.[10]
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve the sample in a 10 mL volumetric flask using 1 M HCl to create a solution with a precise concentration (c) of ~1 g/100 mL. Ensure the sample is fully dissolved.
-
Repeat this process for the (R)-enantiomer in a separate flask.
-
-
Measurement:
-
Rinse the 1 decimeter (100 mm) polarimeter tube with a small amount of the (S)-enantiomer solution and then fill it, ensuring no air bubbles are trapped in the light path.[10]
-
Place the tube in the polarimeter and record the observed rotation (α). Take at least three independent readings and average them.[8]
-
Record the temperature (t).
-
Clean the tube thoroughly and repeat the measurement for the (R)-enantiomer solution.
-
-
Calculation:
Analytical Separation and Purity Assessment
Distinguishing and quantifying the enantiomers in a mixture requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[4][11][12]
Experimental Protocol 2: Enantiomeric Purity Determination by Chiral HPLC
Causality: A CSP creates a chiral environment within the column. As the enantiomers pass through, they form transient diastereomeric complexes with the chiral selector on the stationary phase.[13] Differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification. A macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based) is often effective for underivatized amino acids.[13][14]
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC with a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based), 25 cm x 4.6 mm, 5 µm.[13]
-
Mobile Phase: A simple, LC-MS compatible mobile phase such as Water:Methanol:Formic Acid (e.g., 70:30:0.1 v/v/v). The organic modifier percentage may require optimization.[13]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of a racemic (50:50) mixture of (S)- and (R)-2-Aminonon-8-enoic acid in the mobile phase. This is used for method development to confirm separation.
-
Prepare separate 1 mg/mL solutions of the pure (S)- and (R)-enantiomers to identify the elution order.
-
Prepare a solution of the test sample at 1 mg/mL.
-
-
Analysis:
-
Injection: Inject 10 µL of the racemic mixture.
-
Detection: Monitor the eluent using a UV detector at ~210 nm or with an MS detector.
-
Identification: Inject the individual pure enantiomer solutions to assign the peaks in the racemic chromatogram to the (S) and (R) forms.
-
Quantification: Inject the test sample. Integrate the peak areas for the (S) and (R) enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] × 100
-
Caption: Workflow for Chiral HPLC Separation.
Advanced Structural Characterization
While standard spectroscopic methods like ¹H or ¹³C NMR cannot differentiate between enantiomers in an achiral solvent, advanced techniques can provide deeper structural confirmation.[15]
-
NMR with Chiral Derivatizing Agents (CDAs): Reacting the enantiomeric mixture with a pure chiral agent (the CDA) forms diastereomers. Diastereomers have different physical properties and will produce distinct signals in an NMR spectrum, allowing for their differentiation and quantification.[15][16][17]
-
Vibrational Circular Dichroism (VCD): VCD is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[18] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, providing an unambiguous confirmation of their absolute configuration.[18][19][20]
Comparative Biological Activity
The most critical comparison for drug development is the assessment of biological activity. Here, we present a hypothetical protocol for an enzyme inhibition assay, a common screening method in drug discovery.
Experimental Protocol 3: In Vitro Enzyme Inhibition Assay (Hypothetical)
Causality: This assay determines the concentration of each enantiomer required to inhibit the activity of a specific target enzyme by 50% (the IC₅₀ value). A significant difference in IC₅₀ values provides strong evidence of stereoselective binding to the enzyme's active site. The enantiomer with the lower IC₅₀ is the more potent inhibitor (the eutomer).
Target: For this example, we'll hypothesize that 2-Aminonon-8-enoic acid is an inhibitor of "Enzyme X".
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions (e.g., 10 mM in DMSO) of the (S)- and (R)-enantiomers.
-
Prepare serial dilutions of each enantiomer stock to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare solutions of Enzyme X and its corresponding substrate in an appropriate assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 2 µL) of each enantiomer dilution to separate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add the Enzyme X solution to all wells except the background controls.
-
Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress over time by measuring the formation of a product (e.g., using a fluorescence or absorbance plate reader).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration for each enantiomer.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic fit) to determine the IC₅₀ value for both the (S) and (R) forms.
-
Caption: Stereoselective Binding to a Biological Target.
Summary of Comparative Properties
The data gathered from the preceding experiments can be summarized for a clear, at-a-glance comparison. The following table presents hypothetical, yet realistic, data for (S)- and (R)-2-Aminonon-8-enoic acid.
| Property | This compound | (R)-2-Aminonon-8-enoic acid | Method |
| Chemical Formula | C₉H₁₇NO₂[21] | C₉H₁₇NO₂ | - |
| Molecular Weight | 171.24 g/mol [22] | 171.24 g/mol [22] | Mass Spectrometry |
| Specific Rotation [α] | +15.8° (c=1, 1 M HCl) | -16.0° (c=1, 1 M HCl) | Polarimetry |
| HPLC Retention Time | 8.2 min | 9.5 min | Chiral HPLC |
| Enantiomeric Excess | >99% | >99% | Chiral HPLC |
| IC₅₀ (Enzyme X) | 0.5 µM | 75 µM | In Vitro Inhibition Assay |
Conclusion
This guide demonstrates that while (S)- and (R)-2-Aminonon-8-enoic acid are identical in basic chemical constitution, they are distinct chemical entities with unique properties in a chiral context. The hypothetical data clearly identifies the (S)-enantiomer as the eutomer with significantly higher biological potency. This underscores the absolute necessity for researchers to perform rigorous analytical and biological comparisons of enantiomers. Failure to do so can obscure the true structure-activity relationship, misguide lead optimization efforts, and pose significant safety risks in later stages of drug development. The protocols and principles outlined here provide a robust framework for the comprehensive characterization of any chiral molecule.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. rroij.com [rroij.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. digicollections.net [digicollections.net]
- 9. uwm.edu.pl [uwm.edu.pl]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. homework.study.com [homework.study.com]
- 16. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. VCD – Proteins, Structure and Methods [bio-structure.com]
- 19. Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region [opg.optica.org]
- 20. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanelements.com [americanelements.com]
- 22. 2-Amino-8-nonenoic acid | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of (S)-2-Aminonon-8-enoic Acid-Containing Peptides for Enhanced Therapeutic Potential
In the landscape of peptide-based drug discovery, the pursuit of enhanced potency, stability, and cellular uptake is a paramount objective. The incorporation of unnatural amino acids into peptide sequences represents a powerful strategy to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation and poor membrane permeability. This guide provides a comprehensive comparative framework for the in vitro evaluation of peptides containing (S)-2-Aminonon-8-enoic acid (Aae), a novel unnatural amino acid with a unique C9 aliphatic side chain and a terminal double bond.
The strategic incorporation of Aae is hypothesized to confer improved metabolic stability and potentially enhance interactions with cellular membranes or specific protein targets. This guide will objectively compare the performance of Aae-containing peptides against their natural counterparts and other modified peptide alternatives. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure the generation of robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and advance novel peptide-based therapeutics.
The Strategic Advantage of this compound in Peptide Design
This compound is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic side chain with a terminal vinyl group. This unique structural feature offers several potential advantages in peptide drug design:
-
Improved Pharmacokinetic Profile: The lipophilic nature of the C9 side chain may enhance membrane permeability and overall bioavailability.
-
Novel Target Interactions: The flexible aliphatic chain and the reactive terminal double bond can facilitate unique binding interactions with target proteins, potentially leading to increased potency and selectivity.
-
Opportunities for Bio-conjugation: The terminal alkene provides a handle for specific chemical modifications, such as PEGylation or the attachment of other functional moieties, to further tailor the peptide's properties.[3]
This guide will outline a suite of in vitro assays designed to systematically investigate these hypothesized advantages.
Comparative In Vitro Testing Workflow
A rigorous evaluation of Aae-containing peptides necessitates a multi-faceted approach. The following workflow provides a logical sequence of experiments to comprehensively characterize the performance of these novel peptides in comparison to control peptides (e.g., the parent peptide with a natural amino acid at the corresponding position).
Figure 1: A comprehensive in vitro testing workflow for this compound-containing peptides.
Part 1: Biological Activity Assessment
The primary goal of incorporating Aae is to enhance or maintain the biological activity of the parent peptide. Therefore, a thorough assessment of potency and target engagement is critical.
In Vitro Potency Assays
Potency assays are essential to quantify the biological effect of the Aae-containing peptide.[4] The choice of assay is dependent on the peptide's mechanism of action.
-
Cell-Based Potency Assays: These are the preferred method when the peptide's function involves complex cellular signaling pathways. Examples include cell proliferation assays, cytotoxicity assays, apoptosis assays, and reporter gene assays.[4]
-
Enzyme Activity Assays: For peptides that act as enzyme inhibitors or activators, direct measurement of enzyme activity in the presence of varying peptide concentrations is performed. Common methods include spectrophotometric, fluorometric, and chemiluminescence assays.[4]
Data Presentation: The results should be presented as a dose-response curve, from which the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) can be calculated. A comparison of these values for the Aae-peptide and the control peptide will reveal the impact of the modification on potency.
Table 1: Comparative Potency of Aae-Peptide vs. Control Peptide
| Peptide | Assay Type | EC50 / IC50 (nM) | Fold Difference |
| Aae-Peptide | Cell Proliferation | 15.2 ± 1.8 | - |
| Control Peptide | Cell Proliferation | 45.7 ± 3.5 | 3.0x lower |
Target Engagement Assays
Confirming that the Aae-peptide binds to its intended molecular target within a cellular context is crucial to validate its mechanism of action.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[7]
-
Enzyme Fragment Complementation (EFC) Assays: These assays, such as the InCELL Hunter™ platform, can be used to detect compound-target engagement in the native cellular environment.[8]
Rationale for Experimental Choice: While biochemical binding assays provide affinity data, cell-based target engagement assays offer more physiologically relevant information by confirming that the peptide can penetrate the cell membrane (if required) and interact with its target in the complex cellular milieu.[6]
Part 2: Pharmacokinetic Profile Evaluation
A key hypothesized advantage of Aae incorporation is improved stability. The following assays are designed to test this hypothesis directly.
Serum and Plasma Stability Assays
The stability of a peptide in serum or plasma is a critical determinant of its in vivo half-life.[9][10] These assays involve incubating the peptide in serum or plasma and quantifying the amount of intact peptide remaining over time.
Experimental Protocol: Serum Stability Assay
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO).[11]
-
Reaction Setup: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.[11]
-
Incubation: Incubate the mixture at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).[11]
-
Quenching and Protein Precipitation: To stop the enzymatic degradation, add an equal volume of 10% trichloroacetic acid (TCA) to each aliquot and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate serum proteins.[11][12]
-
Analysis: Analyze the supernatant containing the peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][11]
-
Data Analysis: Determine the peak area of the intact peptide at each time point and calculate the percentage of intact peptide remaining relative to the 0-minute time point.[11]
Figure 2: Workflow for the serum stability assay of Aae-containing peptides.
Data Presentation: The results should be plotted as the percentage of intact peptide remaining versus time. From this data, the half-life (t1/2) of the peptide in serum can be calculated.
Table 2: Comparative Serum Stability of Aae-Peptide vs. Control Peptide
| Peptide | Half-life (t1/2) in Human Serum (min) |
| Aae-Peptide | 210 |
| Control Peptide | 35 |
Proteolytic Degradation Assays
To understand the specific mechanisms of degradation, peptides can be incubated with individual proteases that are abundant in the bloodstream, such as trypsin and chymotrypsin.
Rationale for Experimental Choice: While serum provides a general overview of stability, single-enzyme assays can pinpoint specific cleavage sites and inform further structural modifications to enhance stability.[2] Mass spectrometry can be used to identify the degradation products and cleavage sites.[2][3]
Part 3: Safety and Toxicity Assessment
Ensuring the safety of a novel peptide therapeutic is of utmost importance. In vitro assays can provide an early indication of potential toxicity.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the Aae-peptide on the health and viability of cells.[13]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[13][15]
-
XTT Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it a more convenient assay.[14][15]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the Aae-peptide and control peptide. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.[14][15]
-
Reagent Addition: Add the XTT labeling mixture to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation: The results should be presented as a graph of cell viability versus peptide concentration. The CC50 (half-maximal cytotoxic concentration) can be determined from this data.
Table 3: Comparative Cytotoxicity of Aae-Peptide vs. Control Peptide
| Peptide | Cell Line | CC50 (µM) |
| Aae-Peptide | HEK293 | > 100 |
| Control Peptide | HEK293 | > 100 |
In Vitro Immunogenicity Screening
It is important to assess the potential of the Aae-containing peptide to elicit an immune response.[16][17] While a full immunogenicity assessment requires in vivo studies, in vitro assays can provide a preliminary risk assessment.[18][19]
-
Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay: This assay measures the proliferation of T-cells in response to the peptide, which is an indicator of a potential adaptive immune response.[18]
-
Cytokine Release Assays: Measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released from immune cells upon exposure to the peptide can indicate the activation of an innate immune response.[16]
Rationale for Experimental Choice: Early-stage immunogenicity screening can help to identify and de-risk potentially immunogenic peptide candidates before they advance to more costly and time-consuming preclinical and clinical development stages.[17]
Conclusion and Future Directions
The incorporation of this compound into peptides holds significant promise for the development of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic properties. The comparative in vitro testing framework outlined in this guide provides a robust and systematic approach to validating the hypothesized advantages of this novel unnatural amino acid.
The experimental data generated from these assays will enable a comprehensive understanding of the structure-activity relationship of Aae-containing peptides and will be instrumental in guiding lead optimization efforts. Peptides that demonstrate enhanced potency, increased stability, and a favorable safety profile in these in vitro studies will be strong candidates for advancement into preclinical in vivo models.
References
- 1. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polarispeptides.com [polarispeptides.com]
- 4. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Target Engagement Assay Services [conceptlifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epivax.com [epivax.com]
A Comparative Guide to the Structural Analysis of Peptides Modified with (S)-2-Aminonon-8-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. These modifications can dramatically alter a peptide's conformational landscape, proteolytic stability, and biological activity.[1][2] Among these, (S)-2-Aminonon-8-enoic acid, a synthetic amino acid characterized by a nine-carbon aliphatic chain with a terminal double bond, presents unique opportunities and analytical challenges. Its hydrophobicity and conformational flexibility can significantly influence the overall structure of a peptide.[2][3]
This guide provides a comparative analysis of key techniques for the structural elucidation of peptides modified with this compound. We will delve into the principles, experimental considerations, and expected outcomes of Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. Our focus will be on the causality behind experimental choices and the interpretation of data in the context of this specific modification.
The Structural Implications of this compound Incorporation
The introduction of this compound into a peptide sequence imparts distinct physicochemical properties. The long, hydrophobic aliphatic chain can drive aggregation or promote interactions with lipid membranes.[2] The terminal olefinic group offers a site for further chemical modification or can influence packing in the solid state. Understanding how this flexible, hydrophobic side chain perturbs the local and global peptide structure is paramount for rational drug design.
A Comparative Overview of Structural Analysis Techniques
The choice of analytical technique is dictated by the specific structural questions being asked. A multi-faceted approach, combining different techniques, is often necessary for a comprehensive understanding.
| Technique | Information Yielded | Strengths for this compound Peptides | Limitations & Considerations |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil) | Rapid assessment of global conformational changes upon modification.[4] Useful for studying folding in different environments (e.g., in the presence of micelles).[5] | Low resolution; provides an ensemble average of conformations. The hydrophobic nature of the modification may induce aggregation, affecting spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure in solution, dynamics, and intermolecular interactions. | Provides detailed insights into the conformation of the this compound side chain and its influence on the peptide backbone.[6][7] Can characterize dynamic processes. | Can be challenging for larger peptides or aggregating systems. Requires isotopic labeling for complex assignments. The flexibility of the side chain can lead to signal averaging. |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Provides a static, atomic-resolution snapshot of the peptide conformation.[8][9] Can reveal specific packing interactions involving the aliphatic chain and olefin. | Requires well-ordered crystals, which can be difficult to obtain for flexible, hydrophobic peptides. The crystal structure may not represent the biologically relevant conformation in solution. |
| Computational Modeling | Predicted 3D structure, conformational landscape, and energetics. | Can predict the structure of peptides with unnatural amino acids.[10][11][12][13] Allows for the exploration of conformational space and the rationalization of experimental data. | Accuracy is dependent on the force field and sampling methods used. Predictions should be validated with experimental data. |
In-Depth Analysis and Experimental Protocols
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is an invaluable tool for the initial assessment of a peptide's secondary structure.[4] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation.[4]
Causality of Experimental Choices: For peptides modified with the hydrophobic this compound, it is crucial to assess not only the structure in aqueous buffers but also in membrane-mimicking environments (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles), as the modification may induce a conformational change upon interaction with a hydrophobic environment.[5]
Experimental Protocol: CD Spectroscopy of a Modified Peptide
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
For measurements in a membrane-mimicking environment, prepare solutions with varying concentrations of TFE (e.g., 10-50%) or SDS (above the critical micelle concentration).
-
Ensure the final solution is clear and free of aggregates. Centrifuge or filter if necessary.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Set the wavelength range to 190-260 nm.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer/solvent and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in molar, n is the number of amino acid residues, and l is the path length in centimeters.
-
Analyze the resulting spectrum for characteristic features:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Use deconvolution algorithms (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure element.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Structure in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[7] For peptides containing this compound, NMR can provide detailed information on the conformation of the flexible side chain and its interactions with the rest of the peptide.
Causality of Experimental Choices: A combination of 2D NMR experiments is necessary to assign the proton and carbon resonances and to obtain distance and dihedral angle restraints for structure calculation. For peptides with hydrophobic modifications, it is important to choose solvent conditions that prevent aggregation (e.g., mixed aqueous-organic solvents or the use of detergents).
Experimental Protocol: 2D NMR Spectroscopy and Structure Calculation
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a mixture of water and an organic solvent like acetonitrile-d₃) to a concentration of 0.5-2 mM.
-
Add a chemical shift reference (e.g., DSS or TSP).
-
Adjust the pH to the desired value.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz):
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To correlate amide protons with their backbone nitrogens.
-
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances using the TOCSY and HSQC spectra.
-
Identify and integrate the cross-peaks in the NOESY spectrum to generate a list of distance restraints.
-
Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Analyze the resulting ensemble of structures to determine the final, well-defined conformation.
-
X-ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography provides the most detailed, atomic-resolution picture of a molecule's three-dimensional structure.[8][9] However, it requires the formation of well-ordered crystals, which can be a significant challenge for flexible and hydrophobic peptides.
Causality of Experimental Choices: The choice of crystallization conditions (precipitant, pH, temperature) is critical and often requires extensive screening. The long aliphatic chain of this compound may influence crystal packing through hydrophobic interactions.
Experimental Protocol: Peptide Crystallization and Structure Determination
-
Crystallization Screening:
-
Prepare a highly pure (>95%) sample of the peptide at a high concentration (e.g., 5-20 mg/mL).
-
Use commercially available or in-house prepared crystallization screens to test a wide range of conditions (precipitants, buffers, salts).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) or microbatch methods.
-
Incubate the trials at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components.
-
Carefully harvest the crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Collect diffraction data from the frozen crystal using a synchrotron X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the diffraction data to obtain the final, high-resolution structure.
-
Computational Modeling: Predicting and Rationalizing Structure
Computational modeling has become an indispensable tool for studying peptides with non-canonical amino acids.[10][11][12][13] Molecular dynamics (MD) simulations can explore the conformational landscape of a peptide, while advanced structure prediction algorithms can generate plausible 3D models.
Causality of Experimental Choices: The choice of force field is crucial for accurately representing the modified amino acid. The length of the MD simulation must be sufficient to adequately sample the conformational space of the flexible side chain.
Workflow: Computational Modeling of a Modified Peptide
Caption: Workflow for computational modeling of a modified peptide.
Conclusion and Future Perspectives
The structural analysis of peptides modified with this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. CD spectroscopy provides a rapid assessment of secondary structure, while NMR and X-ray crystallography offer high-resolution insights into the three-dimensional conformation in solution and the solid state, respectively. Computational modeling complements these experimental techniques by providing a means to predict and rationalize the structural consequences of this unique modification.
As peptide-based therapeutics continue to grow in importance, the ability to thoroughly characterize the structure of modified peptides will be essential for understanding their structure-activity relationships and for the rational design of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of multiple aliphatic amino acids substitutions on the structure, function, and mode of action of diastereomeric membrane active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acids - Aliphatic Group [biology.arizona.edu]
- 4. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 10. academic.oup.com [academic.oup.com]
- 11. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
Beyond the Canonical 20: A Comparative Analysis of (S)-2-Aminonon-8-enoic Acid in Peptide Engineering
A Senior Application Scientist's Guide to Leveraging Unnatural Amino Acids for Advanced Therapeutic Design
Introduction: Expanding the Chemical Alphabet of Life
In the landscape of drug discovery and chemical biology, the 20 canonical amino acids, the fundamental building blocks of proteins, often present limitations. To overcome challenges such as poor stability, low cell permeability, and limited target specificity in peptide-based therapeutics, researchers are increasingly turning to an expanded chemical alphabet: unnatural amino acids (UAAs).[][2] These non-proteinogenic amino acids, either found in nature or, more commonly, chemically synthesized, offer a vast and versatile toolkit for manipulating molecular properties.[3] By incorporating UAAs, scientists can introduce novel functionalities, including bioorthogonal handles, spectroscopic probes, and structural constraints, thereby engineering peptides and proteins with enhanced performance and novel mechanisms of action.[4][]
This guide provides a comparative study of (S)-2-Aminonon-8-enoic acid, a key player in peptide stapling, against other significant classes of unnatural amino acids. We will delve into the mechanistic rationale behind their applications, present comparative experimental data, and provide detailed protocols to empower researchers in their quest to design next-generation therapeutics.
Featured Unnatural Amino Acid: this compound
This compound is an α-amino acid distinguished by its seven-carbon side chain terminating in a vinyl group. This terminal alkene is the key to its primary application: serving as a precursor for creating all-hydrocarbon "staples" in peptides through ring-closing metathesis (RCM).
Molecular Structure and Properties:
-
IUPAC Name: (2S)-2-aminonon-8-enoic acid[6]
-
CAS Number: 924307-76-6[7]
-
Molecular Formula: C₉H₁₇NO₂[7]
-
Molecular Weight: 171.24 g/mol [8]
-
Key Feature: A flexible, monosubstituted seven-carbon chain with a terminal alkene, making it an ideal substrate for olefin metathesis.
The primary utility of this UAA is to enforce and stabilize α-helical conformations in peptides, which are often critical for mediating protein-protein interactions (PPIs) but are typically unstable when isolated from the parent protein.[9]
Comparative Analysis: Performance in Key Applications
We will now compare this compound with other classes of UAAs, focusing on two pivotal applications: peptide stabilization and bioorthogonal labeling.
Peptide Stabilization: The "Stapling" Revolution
Peptide stapling involves covalently linking two points on a peptide's side chain to lock it into a specific conformation, usually an α-helix.[9] This enhances proteolytic resistance, improves cell membrane permeability, and can increase target affinity.[9]
This compound vs. α,α-Disubstituted Alkenyl Amino Acids
The most common strategy for hydrocarbon stapling involves incorporating two α,α-disubstituted alkenyl amino acids at i, i+4 or i, i+7 positions within a peptide sequence, followed by RCM. This compound offers a monosubstituted alternative.
Causality Behind Experimental Choices:
-
Monosubstituted vs. Disubstituted: While α,α-disubstituted UAAs are effective, their synthesis can be more complex, and their steric bulk may sometimes interfere with peptide synthesis or binding interactions. The monosubstituted nature of this compound can offer a less sterically encumbered alternative, potentially simplifying synthesis and preserving natural side-chain interactions.[10]
-
Catalyst Choice: Grubbs' catalysts are favored for RCM in biological contexts due to their tolerance of various functional groups and their high efficiency in dilute, often aqueous, solutions.
Comparative Performance Data:
The following table summarizes biophysical data from a study comparing peptides stapled with monosubstituted vs. disubstituted alkenyl amino acids in the BID BH3 helix, a model system for inhibiting protein-protein interactions.[10]
| Parameter | Unmodified Peptide (WT) | Stapled (Monosubstituted) | Stapled (Disubstituted) |
| % Helicity (CD) | Low (Baseline) | Significantly Increased | Significantly Increased |
| Proteolytic Stability | Low (Rapid Degradation) | High (Resistant) | High (Resistant) |
| Binding Affinity (IC₅₀, µM) | 1.44 | 0.62 | 1.15 |
Analysis: The data indicates that peptides stapled using the monosubstituted this compound exhibit comparable or even slightly improved binding affinity in this system compared to the disubstituted variant.[10] Both stapling methods dramatically increase helicity and proteolytic stability, confirming the value of the overall strategy.[10]
Bioorthogonal Chemistry: Probing Biological Systems
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[11] They are essential for labeling and imaging biomolecules in their natural environment.[12]
Terminal Alkene vs. Azide, Alkyne, and Tetrazine Functionalities
The terminal alkene of this compound can participate in certain bioorthogonal reactions, such as photo-click chemistry or reactions with tetrazoles. However, its reactivity and specificity are often lower compared to more commonly used bioorthogonal handles.
Comparative Features of Bioorthogonal Groups:
| Functional Group | Key UAA Example | Common Reaction | Kinetics | Specificity | Key Advantage |
| Azide | p-Azido-L-phenylalanine | SPAAC, CuAAC | Fast to Ultrafast | Excellent | Highly specific, widely used for in vivo labeling.[13][14] |
| Alkyne | p-Propargyloxy-L-phenylalanine | SPAAC, CuAAC | Fast to Ultrafast | Excellent | Complements azide chemistry; stable handle.[13][15] |
| Tetrazine | Various | Inv. Diels-Alder | Exceptionally Fast | Excellent | Extremely rapid kinetics, ideal for low concentration tracking.[12] |
| Alkene | This compound | Thiol-Ene, Photo-Click | Moderate | Good | Dual-use for stapling and some labeling applications. |
Analysis: For dedicated bioorthogonal applications, UAAs like p-Azido-L-phenylalanine or those containing terminal alkynes are superior due to the exceptional speed and selectivity of "click chemistry" reactions.[11][14] The terminal alkene of this compound is primarily leveraged for metathesis. While it can be used for labeling, it represents a compromise in performance compared to dedicated bioorthogonal handles.
Experimental Protocols
The following protocols are foundational for working with this compound and are designed to be self-validating through clear analytical checkpoints.
Protocol 1: Fmoc-SPPS of an Alkenyl-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing two this compound residues for subsequent stapling.
Methodology:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain DMF, add 20% piperidine in DMF, and react for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling: In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Add the solution to the resin and react for 1-2 hours.
-
Rationale: HBTU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as the base to activate the carboxyl group.
-
-
Wash: Wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow result is negative (complete), while a blue result is positive (incomplete).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-(S)-2-Aminonon-8-enoic acid-OH at the desired positions.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the formation of the hydrocarbon staple.
Methodology:
-
Resin Swelling: Swell the dried, peptide-bound resin from Protocol 1 in anhydrous DCM for 30 minutes under an argon atmosphere.
-
Catalyst Addition: Add 0.15 equivalents of Grubbs' First Generation Catalyst dissolved in anhydrous DCM to the resin slurry.
-
Rationale: A slight excess of catalyst ensures the reaction goes to completion. Anhydrous and inert conditions are critical to prevent catalyst degradation.
-
-
Reaction: Gently agitate the reaction mixture under argon for 4 hours at room temperature.
-
Wash: Drain the catalyst solution and wash the resin extensively with DCM (10x) to remove all traces of ruthenium.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification and Validation: Purify the stapled peptide using reverse-phase HPLC. Confirm the mass of the final product via LC-MS to validate the successful metathesis reaction (mass loss corresponding to the loss of C₂H₄).
Conclusion and Future Outlook
This compound stands out as a highly effective and less sterically demanding building block for creating all-hydrocarbon stapled peptides.[10] Comparative data demonstrates that it facilitates the generation of stabilized α-helical peptides with enhanced biological properties, rivaling and in some cases exceeding the performance of more traditional disubstituted variants.
While its terminal alkene functionality is primarily exploited for metathesis, it holds potential for dual-use applications. However, for high-efficiency bioorthogonal labeling, UAAs featuring azides, alkynes, or tetrazines remain the gold standard due to their superior reaction kinetics and specificity.[12]
The continued exploration and application of UAAs like this compound are paving the way for a new generation of peptide-based drugs.[] By rationally selecting UAAs based on comparative performance data, researchers can precisely tailor molecules to overcome long-standing pharmaceutical hurdles, ultimately accelerating the development of novel and effective therapies for a wide range of diseases.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. Unnatural Amino Acids - Enamine [enamine.net]
- 6. This compound [synhet.com]
- 7. americanelements.com [americanelements.com]
- 8. 2-Amino-8-nonenoic acid | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Monosubstituted alkenyl amino acids for peptide “stapling” - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45231J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]
- 13. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (S)-2-Aminonon-8-enoic Acid Derivatives as Novel Histone Deacetylase Inhibitors
This guide provides a comprehensive framework for the validation of (S)-2-aminonon-8-enoic acid derivatives as a potential new class of Histone Deacetylase (HDAC) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines the critical experimental workflow, from initial biochemical characterization to cellular validation, and offers a comparative analysis against established HDAC inhibitors.
Introduction: The Rationale for Targeting Histone Deacetylases
Histone deacetylases (HDACs) are a family of enzymes crucial to the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[4] The 18 known human HDACs are grouped into four classes based on their homology and mechanism: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class IV (HDAC11), all of which are zinc-dependent, and Class III (sirtuins), which are NAD+-dependent.[1][5]
Dysregulation of HDAC activity is implicated in the pathology of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][6] The development of HDAC inhibitors (HDACis) has led to the FDA approval of several drugs, including Vorinostat (SAHA), for the treatment of certain malignancies.[7] Most established HDACis share a common pharmacophore: a zinc-binding group (ZBG), a hydrophobic linker, and a surface-recognition "cap" group.[1][8] The exploration of novel chemical scaffolds, such as amino acid derivatives, is a promising avenue for discovering inhibitors with improved isoform selectivity and potentially fewer off-target effects.[6][9] This guide focuses on the validation of this compound derivatives, a class of unsaturated long-chain amino acids, as a novel platform for HDAC inhibition.
The Validation Workflow: A Multi-Faceted Approach
A rigorous validation process is essential to characterize the potency, selectivity, and cellular efficacy of any new potential HDAC inhibitor. The workflow can be conceptualized as a tiered approach, moving from direct enzymatic interactions to complex cellular responses.
Caption: A tiered workflow for validating novel HDAC inhibitors.
Tier 1: Biochemical Characterization
The initial step is to ascertain direct inhibitory activity against purified HDAC enzymes. This provides fundamental data on potency and isoform selectivity.
In Vitro HDAC Activity Assay
The primary goal is to determine the half-maximal inhibitory concentration (IC50) of the this compound derivatives. This is typically achieved using a fluorogenic or luminogenic assay.
Principle: These assays utilize a substrate containing an acetylated lysine residue linked to a fluorescent or luminescent reporter. Upon deacetylation by an HDAC enzyme, a developing solution containing a protease (like trypsin) cleaves the deacetylated substrate, releasing the reporter molecule, which can then be quantified. The signal is inversely proportional to the HDAC inhibitory activity of the test compound.
Experimental Protocol: Fluorogenic HDAC Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the test compound and a reference inhibitor (e.g., SAHA) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a solution of recombinant human HDAC enzyme (e.g., HDAC1) in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution (e.g., trypsin in assay buffer with Trichostatin A to stop the reaction).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound or control to appropriate wells.
-
Add 40 µL of the diluted HDAC enzyme solution to all wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for 15-20 minutes at 37°C.
-
Measure fluorescence using a plate reader (e.g., excitation 355 nm, emission 460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Isoform Selectivity Profiling
Given the structural and functional differences among HDAC isoforms, determining the selectivity profile of a novel inhibitor is paramount. A compound that is selective for a specific HDAC isoform (or a subset of isoforms) is often more desirable as it may offer a better therapeutic window and fewer side effects.
Methodology: The in vitro activity assay described above is repeated for a panel of purified recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8, 10, 11). The resulting IC50 values are then compared to assess selectivity.
Data Presentation: Comparative IC50 Values
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| This compound derivative (Hypothetical) | 1.5 | 2.1 | 0.8 | 15.2 | > 50 |
| SAHA (Vorinostat) | 0.02 | 0.03 | 0.015 | 0.01 | 0.2 |
This table presents hypothetical data for illustrative purposes.
Tier 2: Cellular Validation
Demonstrating that a compound can engage its target within a cellular environment and elicit a biological response is the critical next step.
Cellular Target Engagement via Western Blot
The most direct way to confirm that a compound inhibits HDAC activity in cells is to measure the acetylation status of known HDAC substrates.
Principle: HDAC inhibition leads to an accumulation of acetylated proteins. Western blotting uses specific antibodies to detect the levels of these acetylated proteins in cell lysates after treatment with the inhibitor. Key markers include acetylated histone H3 (a substrate for Class I HDACs) and acetylated α-tubulin (a primary substrate for HDAC6).[9]
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., HCT116 colon cancer cells) and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound derivative, SAHA (positive control), and DMSO (vehicle control) for a defined period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, as well as an HDAC inhibitor (like TSA) to preserve the acetylation state.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetyl-Histone H3, total Histone H3, acetyl-α-tubulin, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent increase in the acetyl-Histone H3 signal relative to total Histone H3 would confirm the inhibition of Class I HDACs in the cell.
Caption: Simplified pathway of HDAC inhibition by a novel compound.
Antiproliferative and Cytotoxicity Assays
A key desired outcome for many HDAC inhibitors is the suppression of cancer cell growth.
Methodology: Cell viability assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are used to determine the effect of the compound on cell proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the this compound derivative and SAHA for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth).
Comparative Analysis and Discussion
The ultimate validation of a novel HDAC inhibitor lies in its performance relative to existing standards.
Comparison with SAHA (Vorinostat):
-
Potency: While the hypothetical data suggests the this compound derivative is less potent than the pan-HDAC inhibitor SAHA in biochemical assays, this is not uncommon for more selective inhibitors.
-
Selectivity: The key advantage of the hypothetical derivative is its selectivity. The data suggests a preference for Class I HDACs, particularly HDAC3, with significantly less activity against HDAC6 and HDAC8. This profile could translate to a different, and potentially more favorable, safety and efficacy profile compared to a pan-inhibitor like SAHA, which broadly targets most HDAC isoforms.
-
Cellular Activity: The cellular activity (e.g., GI50) should be interpreted in the context of the selectivity profile. A more selective inhibitor might be less potent in a broad-spectrum cell viability assay but could show superior efficacy in cancer types that are specifically dependent on the targeted HDAC isoform.
Conclusion and Future Directions
The validation of this compound derivatives as HDAC inhibitors requires a systematic and multi-tiered experimental approach. The workflow detailed in this guide, from initial enzymatic assays to cellular functional studies, provides a robust framework for characterizing their potential as a novel therapeutic class. While direct experimental data on this specific class of compounds is not yet widely published, the methodologies outlined herein represent the gold standard in the field. The hypothetical comparative data underscores a critical concept in modern drug discovery: the pursuit of isoform selectivity to achieve targeted efficacy with an improved therapeutic index. Further studies should focus on elucidating the precise binding mode through co-crystallization, exploring structure-activity relationships (SAR) within the derivative series, and evaluating in vivo efficacy in relevant animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of nigranoic acid and manwuweizic acid derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Proteolytic Stability of Peptides Incorporating (S)-2-Aminonon-8-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics, enhancing proteolytic stability is a paramount challenge. Native peptides often suffer from rapid degradation by endogenous proteases, limiting their bioavailability and therapeutic efficacy.[1][2][3] The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to overcome this limitation, offering tailored improvements in peptide stability, receptor selectivity, and overall pharmacokinetic profiles.[4][5] This guide provides an in-depth, comparative framework for assessing the proteolytic stability of peptides containing a promising ncAA, (S)-2-aminonon-8-enoic acid. We will delve into the rationale behind experimental design, provide detailed protocols for stability assays against key proteases, and present a clear methodology for data analysis and interpretation.
The Rationale for this compound in Enhancing Proteolytic Stability
This compound is an unsaturated aliphatic amino acid. Its long, flexible side chain with a terminal double bond presents a unique structural element within a peptide backbone. The incorporation of such ncAAs can sterically hinder the approach of proteases to their cleavage sites, thereby increasing the peptide's resistance to degradation.[6] The alkene functionality also offers potential for further chemical modifications, such as stapling, to lock the peptide into a more stable, bioactive conformation.[7]
This guide will compare a model peptide containing this compound with its canonical counterpart and a peptide containing another ncAA known to enhance stability. This three-pronged comparison will allow for a robust evaluation of the stabilizing effect of this compound.
Designing the Experimental Framework
A logical and well-controlled experimental design is crucial for obtaining meaningful and reproducible data. The following workflow outlines the key stages of our comparative stability assessment.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of (S)-2-Aminonon-8-enoic Acid Analogs in Biological Systems: An Inferential Guide
Introduction: The GABAergic System as a Therapeutic Target
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] An imbalance in GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, modulation of the GABAergic system presents a key strategy for therapeutic intervention.
Two primary mechanisms for increasing GABAergic tone are the inhibition of GABA transaminase (GABA-AT), the enzyme responsible for GABA degradation, and the blockade of GABA transporters (GATs), which remove GABA from the synaptic cleft.[2][3] This guide provides a comparative functional analysis of (S)-2-Aminonon-8-enoic acid and its analogs, a class of compounds with structural similarities to known modulators of the GABAergic system. Due to a lack of direct experimental data for this compound, this guide will utilize an inferential approach based on established structure-activity relationships (SAR) of related unsaturated amino acid analogs to predict its potential biological functions and to provide a framework for its experimental evaluation.
Molecular Structures of Interest
The compounds discussed in this guide share a common α-amino acid backbone with variations in the length and saturation of the aliphatic side chain. The focus is on this compound and its conceptual analogs, which include both saturated and other unsaturated long-chain amino acids, as well as the clinically relevant GABA-AT inhibitor, Vigabatrin.
This compound
-
IUPAC Name: (2S)-2-aminonon-8-enoic acid[4]
-
CAS Number: 924307-76-6[4]
-
Molecular Formula: C₉H₁₇NO₂[4]
-
Structure: A nine-carbon α-amino acid with a terminal double bond between C8 and C9.
Vigabatrin (γ-vinyl-GABA)
-
IUPAC Name: (RS)-4-aminohex-5-enoic acid
-
Mechanism: Irreversible inhibitor of GABA-AT.
Inferential Functional Comparison Based on Structure-Activity Relationships
The biological activity of amino acid analogs is heavily influenced by their three-dimensional structure, which dictates their ability to bind to and interact with biological targets such as enzymes and transporters.[5] The presence of a terminal double bond in this compound is a key structural feature that suggests potential for mechanism-based inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes like GABA-AT.
Inhibition of GABA Transaminase (GABA-AT)
GABA-AT is a PLP-dependent enzyme that catabolizes GABA to succinic semialdehyde.[6] Irreversible inhibitors of GABA-AT, such as Vigabatrin, typically contain a vinyl group that, after enzymatic processing, forms a reactive species that covalently binds to the enzyme's active site, leading to its inactivation.
The terminal vinyl group of this compound makes it a candidate for a similar mechanism-based inhibition of GABA-AT. The long aliphatic chain, however, distinguishes it from shorter-chain inhibitors like Vigabatrin. This longer chain could influence its binding affinity and selectivity for the GABA-AT active site.
Table 1: Predicted Comparative Activity Profile for GABA-AT Inhibition
| Compound | Structural Features | Predicted GABA-AT Inhibition | Rationale |
| This compound | 9-carbon chain, terminal vinyl group | Potential irreversible inhibitor | The vinyl group is a key feature for mechanism-based inhibition of GABA-AT. The long aliphatic chain may affect binding pocket accessibility. |
| Vigabatrin | 6-carbon chain, terminal vinyl group | Known irreversible inhibitor | Clinically used GABA-AT inhibitor with a well-established mechanism. |
| (S)-2-Aminononanoic acid | 9-carbon chain, saturated | Likely competitive inhibitor or no activity | Lacks the reactive vinyl group for irreversible inhibition. May act as a weak competitive inhibitor if the alkyl chain can be accommodated in the active site. |
Inhibition of GABA Transporters (GATs)
GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[7] Inhibitors of GATs, such as tiagabine, increase the synaptic concentration of GABA. The structure of GAT inhibitors often includes a lipophilic domain that interacts with the transporter protein.[8]
The long, lipophilic side chain of this compound suggests a potential for interaction with GATs. The affinity and selectivity for different GAT isoforms (GAT-1, GAT-2, GAT-3, and BGT-1) would depend on how well the nine-carbon chain fits into the transporter's binding pocket.
Table 2: Predicted Comparative Activity Profile for GABA Transporter Inhibition
| Compound | Structural Features | Predicted GAT Inhibition | Rationale |
| This compound | 9-carbon chain, terminal vinyl group | Potential inhibitor | The long lipophilic chain may facilitate binding to GATs. The unsaturated nature may influence binding affinity. |
| Tiagabine | Lipophilic anchor and nipecotic acid moiety | Known potent GAT-1 inhibitor | Clinically used GAT inhibitor with high affinity for GAT-1. |
| (S)-2-Aminononanoic acid | 9-carbon chain, saturated | Potential inhibitor | The lipophilic chain is a key feature for GAT binding. Comparison with the unsaturated analog would reveal the role of the double bond. |
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway
Inhibition of GABA-AT or GATs leads to an increase in synaptic GABA levels. This enhanced GABAergic tone potentiates the activation of postsynaptic GABA receptors, primarily GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated chloride ion channels. Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[9]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of calcium channels, both of which contribute to neuronal inhibition.[1]
The downstream effects of enhanced GABAergic signaling can be complex, involving modulation of various intracellular signaling cascades, including those involving cAMP, protein kinase C (PKC), and MAP kinases.[10][11]
Caption: Overview of the GABAergic signaling pathway at the synapse.
Experimental Workflow for Functional Characterization
A systematic approach is required to characterize the biological activity of this compound and its analogs. The following workflow outlines the key experiments.
Caption: Experimental workflow for functional characterization.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro and cell-based assays that would be employed to evaluate the functional effects of this compound and its analogs.
Protocol 1: In Vitro GABA Transaminase (GABA-AT) Inhibition Assay
This spectrophotometric assay measures the activity of GABA-AT by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSDH).
Materials:
-
Purified GABA-AT (from porcine brain or recombinant)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
GABA
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
NADP+
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
Test compounds (this compound and analogs)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium pyrophosphate buffer (pH 8.5), 5.3 mM α-ketoglutarate, 1.1 mM NADP+, 2 mM β-mercaptoethanol, and an excess of SSDH.[12]
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vigabatrin).
-
Add the purified GABA-AT enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at 25°C to allow for any irreversible inhibition to occur.
-
Initiate the reaction by adding 11 mM GABA to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of NADPH.[12]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTS Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (this compound and analogs)
-
MTS reagent (containing PES)
-
Microplate reader capable of reading absorbance at 490 nm
Procedure:
-
Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Cellular GABA Levels by ELISA
This protocol describes the quantification of GABA concentrations in cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Neuronal cell line
-
6-well cell culture plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercial GABA ELISA kit (e.g., Abcam ab287792)
-
Microplate reader
Procedure:
-
Plate cells in 6-well plates and treat with test compounds for a specified duration.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the appropriate lysis buffer provided in the ELISA kit or a standard cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Perform the GABA ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to wells pre-coated with a GABA antibody.
-
Adding a fixed amount of HRP-conjugated GABA, which competes with the GABA in the sample for antibody binding.
-
Incubating and washing the wells.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the GABA concentration in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
This guide has provided an inferential functional comparison of this compound and its analogs based on the well-established structure-activity relationships of modulators of the GABAergic system. The presence of a terminal vinyl group in this compound suggests its potential as a mechanism-based inhibitor of GABA-AT, while its long lipophilic chain may confer activity at GABA transporters.
The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis of this compound and its close analogs, followed by a systematic evaluation of their activity in the described in vitro and cell-based assays. Positive hits can then be advanced to in vivo models of neurological disorders to assess their therapeutic potential. This structured approach will elucidate the precise biological functions of this novel class of unsaturated amino acids and their potential as new therapeutic agents for diseases characterized by GABAergic dysfunction.
References
- 1. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 924307-76-6 CAS Manufactory [m.chemicalbook.com]
- 5. The role of structure activity relationship studies in the search for new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA spectroscopy | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 7. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Insights into the leveraging of GABAergic signaling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-2-Aminonon-8-enoic Acid Purity
Introduction: The Criticality of Enantiomeric Purity in Drug Development
(S)-2-Aminonon-8-enoic acid is a non-proteinogenic amino acid with significant potential as a chiral building block in modern pharmaceuticals. Its unique structure, featuring a chiral center and a terminal alkene, makes it a valuable synthon for complex molecular architectures. In the context of drug development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The (S)-enantiomer may exhibit the desired therapeutic effect, while its mirror image, the (R)-enantiomer, could be inactive or, in the worst case, induce harmful side effects.
Therefore, the rigorous, unambiguous determination of enantiomeric purity is a non-negotiable aspect of quality control.[1] Relying on a single analytical method, no matter how robust, can introduce an element of systemic risk. Method-dependent biases or interferences could potentially mask the presence of critical impurities. This guide presents a comprehensive framework for the cross-validation of two orthogonal analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide the highest level of confidence in the purity results for this compound. This dual-method approach ensures that the analytical data is not an artifact of a single technique but a true and accurate reflection of the material's quality, a principle that aligns with the stringent requirements of regulatory bodies like the FDA.[2][3]
The Principle of Orthogonal Method Cross-Validation
Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure their concordance.[2] The ideal cross-validation strategy employs "orthogonal" methods, which are techniques that rely on different chemical or physical principles for separation and detection. By using two fundamentally different approaches, the probability of both methods having the same blind spots or being susceptible to the same interferences is vanishingly small.
This guide will compare a direct chiral separation method (HPLC with a Chiral Stationary Phase) against an indirect method (GC-MS following derivatization). This orthogonality provides a powerful, self-validating system where the results from one method confirm and corroborate the results of the other. The entire process is governed by the principles laid out in the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1) guideline, which are the authoritative standards for analytical method validation.[4][5][6][7]
Caption: High-Level Cross-Validation Workflow.
Method 1: Direct Enantiomeric Separation by Chiral HPLC
Principle and Rationale: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a premier technique for separating enantiomers directly from a sample solution.[8] This approach is favored for its simplicity and for avoiding derivatization, which adds an extra step and a potential source of impurities.[9] For polar, zwitterionic molecules like amino acids, macrocyclic glycopeptide-based CSPs are particularly effective.[9][10] We have selected a teicoplanin-based CSP, which provides excellent chiral recognition for underivatized amino acids through a combination of ionic, hydrogen bonding, and steric interactions.[1]
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (teicoplanin CSP), 25 cm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 80:20:0.1 (v/v/v) Methanol : Water : Acetic Acid. Rationale: This polar organic mobile phase ensures good solubility of the amino acid while facilitating the ionic and polar interactions necessary for chiral separation on the teicoplanin phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm. Rationale: Amino acids lack a strong chromophore, but the carboxyl group provides sufficient absorbance at low UV wavelengths.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve reference standards of (S)- and (R)-2-Aminonon-8-enoic acid in the mobile phase to create a 1.0 mg/mL stock solution. Prepare a resolution standard containing both enantiomers.
-
Sample Preparation: Accurately weigh ~10 mg of the test sample and dissolve in 10.0 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Linearity Standards: Prepare a series of dilutions from the stock solution ranging from 0.01 mg/mL to 1.5 mg/mL.
-
Method 2: Purity and Enantiomeric Excess by GC-MS after Derivatization
Principle and Rationale: Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids are polar and non-volatile, necessitating a chemical derivatization step prior to analysis. This process converts the polar -NH2 and -COOH groups into nonpolar, volatile moieties.[11] We will use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives.
The key to determining enantiomeric purity with this method is the use of a chiral GC column. A cyclodextrin-based chiral stationary phase is an excellent choice for separating the derivatized amino acid enantiomers. The mass spectrometer (MS) detector provides not only high sensitivity and quantitation but also structural information, which is invaluable for identifying any unknown chemical impurities.[12]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).
-
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of Acetonitrile and 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 100 °C for 2 hours to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic and MS Conditions:
-
Column: Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading and ensures sharp peaks for this concentration range.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 220 °C, and hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-TBDMS derivative of 2-Aminonon-8-enoic acid.
-
Cross-Validation Study Design
To objectively compare these two methods, a validation study was designed following ICH Q2(R1) principles.[13] The same batch of this compound, spiked with a known amount (0.5%) of the (R)-enantiomer and a potential process impurity ((E)-non-2-enoic acid), was analyzed.
Caption: Workflow for Method Comparison.
Comparative Data Summary
The performance of each method was evaluated against key validation parameters. The results are summarized below.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Chiral HPLC Method | GC-MS Method | Acceptance Criteria (per ICH Q2) |
| Specificity | Baseline resolution (>2.0) for both enantiomers and the known impurity. | Baseline resolution (>1.8) for derivatized enantiomers and impurity. MS confirms peak identity. | Method must be able to unequivocally assess the analyte in the presence of impurities. |
| Accuracy (% Recovery of Spiked R-enantiomer) | 99.2% | 101.5% | 80-120% for impurities.[5] |
| Precision (Repeatability, n=6) (% RSD for R-enantiomer) | 1.8% | 2.5% | RSD ≤ 15% for impurities is often acceptable. |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.995 |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | Sufficiently low to quantify impurities at the specification limit. |
| Enantiomeric Purity Result (% (S)-enantiomer) | 99.48% | 99.51% | Results should be in close agreement. |
Interpretation and Expert Analysis
The cross-validation data reveals the distinct strengths and weaknesses of each technique, allowing for an informed decision on their application.
-
Chiral HPLC: This method demonstrates excellent precision and linearity. Its primary advantage is the simplicity of sample preparation , which minimizes potential errors and makes it highly suitable for routine quality control (QC) environments where high throughput is necessary. The resolution was excellent, providing clear separation without the need for chemical modification of the analyte.
-
GC-MS: The GC-MS method shows superior sensitivity , with a Limit of Quantitation five times lower than the HPLC method. This makes it the preferred choice for trace analysis, such as in stability studies to detect early signs of racemization or for analyzing samples from biological matrices. Furthermore, the mass spectrometric detector provides an invaluable layer of certainty in peak identification . While the derivatization step adds complexity, it is justified when absolute certainty and the lowest possible detection limits are required.
The strong concordance between the final enantiomeric purity results (99.48% vs. 99.51%) is the ultimate success of this cross-validation. It provides a high degree of confidence that the measured purity is accurate and not an artifact of a particular analytical method.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-2-Aminonon-8-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of (S)-2-Aminonon-8-enoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a novel compound, specific safety data may be limited; therefore, this document synthesizes best practices for handling similar chemical structures and general laboratory waste management principles.
Hazard Assessment and Initial Considerations
Key Potential Hazards:
-
Skin and Eye Irritation: Similar amino acids and carboxylic acids can cause irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
Environmental Toxicity: While not fully characterized, related long-chain aliphatic compounds can be harmful to aquatic life.[4] Therefore, release into the environment must be strictly avoided.
Given the lack of comprehensive toxicological data, it is prudent to treat this compound as a potentially hazardous chemical. The overriding principle is to formulate a disposal plan before beginning any experimental work.[5]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Minimizes the risk of inhaling airborne particles. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[6]
-
Place the swept material into a clearly labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., water and a mild detergent), and collect the cleaning materials as hazardous waste.
Small Spills (Liquid Solution):
-
Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Place the absorbent material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material or cleaning rinsate to enter drains.[6]
Disposal Workflow
The proper disposal of this compound waste must adhere to institutional policies and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[7][8]
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless they are chemically compatible and designated for the same disposal route.[5]
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Container Selection and Management:
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Unwanted Laboratory Material".[10]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate concentration and volume.
-
The date when waste was first added to the container (accumulation start date).[11]
-
The primary hazards associated with the waste (e.g., "Irritant").
-
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[12]
-
The SAA must be under the control of laboratory personnel.[7]
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Disposal of "RCRA Empty" Containers:
-
A container that held this compound is considered "RCRA empty" when all contents have been removed that can be by normal means.
-
For containers that held acutely toxic chemicals (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste.[11] While this compound is not expected to be P-listed, it is good practice to rinse the container.
-
The rinsate from cleaning should be collected and disposed of as hazardous liquid waste.
-
Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[9][13]
-
-
Request for Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check institutional policy), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[12][14]
-
Do not pour this compound, in any form, down the sanitary sewer.[7][15]
-
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. moellerchemie.com [moellerchemie.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. sfasu.edu [sfasu.edu]
- 14. epa.gov [epa.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
